molecular formula C12H16O3 B109482 3,4-Dimethoxyphenyl isopropyl ketone CAS No. 14046-55-0

3,4-Dimethoxyphenyl isopropyl ketone

Cat. No.: B109482
CAS No.: 14046-55-0
M. Wt: 208.25 g/mol
InChI Key: FGVRUUHJVIWSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxyphenyl isopropyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63844. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRUUHJVIWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161404
Record name 3,4-Dimethoxyphenyl isopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14046-55-0
Record name 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14046-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenyl isopropyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014046550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyrophenone,4'-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxyphenyl isopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYPHENYL ISOPROPYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5161AF8BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethoxyphenyl isopropyl ketone, a key intermediate in the production of various pharmaceutical compounds. The primary focus is on the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), a robust and widely utilized method. This document details the underlying chemical principles, reaction mechanism, a step-by-step experimental protocol, and methods for product purification and characterization. The guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights to ensure procedural success and safety.

Introduction

This compound, also known as 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone, is a valuable aromatic ketone. Its structural motif is a precursor for various pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest in both academic and industrial research.

While several synthetic strategies can be envisioned, the most direct and common approach is the Friedel-Crafts acylation of veratrole.[1][2] This classic electrophilic aromatic substitution reaction offers a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[3][4] This guide will dissect this primary synthetic route, providing the necessary technical depth for successful replication and optimization.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, used to attach acyl substituents to aromatic rings.[3] The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[5]

Principle and Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[3] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the acylating agent (isobutyryl chloride), facilitating the departure of the chloride ion and forming a resonance-stabilized acylium ion ( (CH₃)₂CHCO⁺ ). This species is a potent electrophile.

  • Electrophilic Attack: The electron-rich veratrole ring, activated by two electron-donating methoxy groups, acts as a nucleophile.[6] It attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost in this step.[7]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromatic π-system and regenerates the Lewis acid catalyst, yielding the final ketone product.[3]

It is crucial to note that the product ketone, being a Lewis base, can form a stable complex with the AlCl₃ catalyst.[5] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is required for the reaction to proceed to completion. The final product is liberated from this complex during an aqueous workup.[5]

Mechanism of Friedel-Crafts Acylation

Caption: Reaction mechanism for the Friedel-Crafts acylation of veratrole.

Catalyst and Solvent Selection

Catalyst: Aluminum trichloride (AlCl₃) is the most common and effective Lewis acid for this transformation due to its high activity. It is crucial to use anhydrous AlCl₃, as moisture will hydrolyze the catalyst, rendering it inactive.

Solvent: The choice of solvent is critical. A non-polar, aprotic solvent is required. Dichloromethane (CH₂Cl₂) is often preferred due to its ability to dissolve the reactants and the intermediate complex, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.[7] Other solvents like carbon disulfide or nitrobenzene can be used but present higher toxicity or reactivity concerns.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/D (g/mL)Amount (mmol)Quantity
VeratroleC₈H₁₀O₂138.161.08450.06.91 g (6.37 mL)
Isobutyryl ChlorideC₄H₇ClO106.551.01755.0 (1.1 eq)5.86 g (5.76 mL)
Aluminum ChlorideAlCl₃133.34-60.0 (1.2 eq)8.00 g
DichloromethaneCH₂Cl₂84.931.326-~150 mL
Hydrochloric Acid (conc.)HCl36.46~1.18-~20 mL
5% Sodium HydroxideNaOH40.00--~50 mL
Brine (sat. NaCl)NaCl58.44--~50 mL
Anhydrous MgSO₄MgSO₄120.37--As needed
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: In the fume hood, charge the flask with anhydrous aluminum chloride (8.00 g, 60.0 mmol) and dichloromethane (50 mL). Begin stirring to create a suspension.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add isobutyryl chloride (5.76 mL, 55.0 mmol) to the dropping funnel and add it dropwise to the cold AlCl₃ suspension over 10-15 minutes. The mixture may change color.

  • Addition of Veratrole: Prepare a solution of veratrole (6.37 mL, 50.0 mmol) in dichloromethane (25 mL). Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[8] This step is highly exothermic and will release HCl gas; perform this in the back of the fume hood with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).[8]

  • Washing: Combine all organic layers and wash sequentially with 5% aqueous NaOH solution (2 x 25 mL), water (50 mL), and finally with saturated brine (50 mL).[9] The basic wash removes any unreacted acyl chloride and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

Experimental Workflow

Synthesis_Workflow A 1. Setup & Cool (AlCl₃, CH₂Cl₂ in flask to 0°C) B 2. Add Isobutyryl Chloride (Dropwise, <10°C) A->B C 3. Add Veratrole Solution (Dropwise, <10°C) B->C D 4. React at Room Temp (Stir for 2-3 hours) C->D E 5. Quench Reaction (Pour into ice/HCl mixture) D->E F 6. Extraction (Separate layers, extract aqueous with CH₂Cl₂) E->F G 7. Wash Organic Layer (5% NaOH, H₂O, Brine) F->G H 8. Dry & Concentrate (Dry with MgSO₄, Rotovap) G->H I 9. Purification (Vacuum Distillation or Chromatography) H->I J Final Product I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, singlets for the two methoxy groups, and signals in the aromatic region corresponding to the three protons on the substituted benzene ring.

  • ¹³C NMR (Carbon NMR): The spectrum will show characteristic peaks for the ketone carbonyl carbon (~200 ppm), the aliphatic carbons of the isopropyl group, the methoxy carbons (~56 ppm), and the aromatic carbons.[10]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1670-1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (194.23 g/mol ).

Safety and Handling

  • Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Isobutyryl chloride: Corrosive, flammable, and a lachrymator. Reacts with water to produce HCl gas. Handle with extreme care in a fume hood.

  • Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Minimize exposure and handle only in a well-ventilated fume hood.

  • Quenching Procedure: The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a fume hood.

Conclusion

The Friedel-Crafts acylation of veratrole with isobutyryl chloride provides an effective and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and moisture exclusion, is paramount for achieving a high yield and purity. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Lu, Y., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. ResearchGate. Retrieved from [Link]

  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 6(2), 81-86.
  • Yadav, G. D., & Kadam, A. A. (2017). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. ResearchGate. Retrieved from [Link]

  • Thomson, R. J., & Taylor, J. E. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 11(22), 5150–5153.
  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0005846). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.
  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation - EP 0247526 A2. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dimethoxyphenyl isopropyl ketone (also known as 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one), a compound of interest in pharmaceutical research and organic synthesis. As a known impurity of Verapamil, understanding its characteristics is crucial for drug development and quality control. This document delves into its chemical identity, physical properties, spectral data, and analytical methodologies, offering a foundational resource for researchers. While experimentally determined data for some properties remain elusive in publicly accessible literature, this guide synthesizes available information and provides established protocols for its determination, ensuring a self-validating framework for scientific inquiry.

Introduction and Chemical Identity

This compound is an aromatic ketone that features a veratrole (1,2-dimethoxybenzene) moiety. Its structure is characterized by an isopropyl ketone group attached to the 4-position of the dimethoxy-substituted benzene ring. This compound is recognized as Verapamil Impurity L, highlighting its relevance in the pharmaceutical industry.[1] A thorough understanding of its physicochemical properties is essential for its synthesis, purification, and the development of analytical methods for its detection and quantification.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one[1]
Synonyms This compound, Verapamil Impurity L, 3',4'-Dimethoxyisobutyrophenone[1]
CAS Number 14046-55-0[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Canonical SMILES CC(C)C(=O)C1=CC(=C(C=C1)OC)OC[1]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its behavior in various systems, influencing its solubility, absorption, and reactivity.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Melting Point Data not available
Boiling Point 117-126 °C at 0.1-0.7 Torr[2]
Calculated XLogP3 2.8[1]
Flash Point 129 °C[2]
Refractive Index 1.493[2]
Density 1.029 g/cm³[2]
Solubility Profile

While specific quantitative solubility data is not widely published, qualitative information suggests that this compound is sparingly soluble in chloroform and slightly soluble in methanol. Its calculated LogP value of 2.8 suggests a preference for lipophilic environments over aqueous media.

Diagram 1: Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent  Add to agitate Agitate at constant temperature (e.g., 24 hours) prep_solvent->agitate centrifuge Centrifuge to separate undissolved solid aliquot Take aliquot of supernatant centrifuge->aliquot hplc Analyze by validated HPLC-UV method aliquot->hplc quantify Quantify concentration against calibration curve hplc->quantify calibration Prepare calibration curve with standards calibration->quantify

Caption: A generalized workflow for determining the solubility of a compound.

Experimental Protocol: Solubility Determination
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the suspension to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and analyze by a validated HPLC-UV method.

  • Quantification: Determine the concentration of the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic protons will appear as multiplets in the aromatic region (δ 6.8-7.6 ppm). The two methoxy groups will likely appear as sharp singlets around δ 3.9 ppm. The isopropyl methine proton will be a septet further downfield due to the deshielding effect of the carbonyl group, and the six equivalent methyl protons will appear as a doublet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the isopropyl carbons. The carbonyl carbon is expected to have a chemical shift in the range of δ 195-220 ppm.[3] The aromatic carbons will appear in the δ 110-160 ppm region, with the oxygen-substituted carbons appearing at lower field. The methoxy carbons will be observed around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1660-1700 cm⁻¹ for aromatic ketones. Other characteristic absorptions will include C-H stretching vibrations of the aromatic ring and alkyl groups, C-O stretching of the methoxy groups, and aromatic C=C bending vibrations.[4]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 208. The fragmentation pattern will likely involve cleavage at the carbonyl group (α-cleavage), leading to the formation of characteristic fragment ions.[5]

Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound

G M [C₁₂H₁₆O₃]⁺ m/z = 208 (Molecular Ion) frag1 [C₉H₉O₃]⁺ m/z = 165 (Loss of C₃H₇) M->frag1 α-cleavage frag2 [C₃H₇]⁺ m/z = 43 (Isopropyl cation) M->frag2 α-cleavage

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Synthesis and Analytical Methodologies

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of veratrole (1,2-dimethoxybenzene) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

Diagram 3: Synthesis of this compound via Friedel-Crafts Acylation

G Veratrole Veratrole Reaction Friedel-Crafts Acylation Veratrole->Reaction IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Product 3,4-Dimethoxyphenyl isopropyl ketone Reaction->Product

Caption: Reaction scheme for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the suspension to 0-5 °C. Slowly add a solution of veratrole (1.0 eq.) and isobutyryl chloride (1.05 eq.) in the same solvent from the dropping funnel.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with the solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable technique for the purity assessment and quantification of this compound. Since it is a known impurity of Verapamil, methods developed for Verapamil and its related substances can be adapted.[3][7]

Experimental Protocol: HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined experimentally, likely around 278 nm based on related structures).[3]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: Typically set around 250 °C and 280 °C, respectively.

  • Oven Program: A temperature gradient program to ensure good separation of the analyte from any impurities.

  • Ionization: Electron Impact (EI) at 70 eV.

Stability and Safety

Chemical Stability
Safety and Handling

According to available safety data, 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone is classified as acutely toxic (dermal) and causes skin and eye irritation. It is designated with the GHS06 pictogram (skull and crossbones) and the signal word "Danger".

  • Hazard Statements: H310 (Fatal in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P262 (Do not get in eyes, on skin, or on clothing), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 + P310 (IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided a framework for the experimental determination of missing data. For researchers and drug development professionals, this guide serves as a critical starting point for further investigation and application of this compound. The provided protocols for synthesis, analysis, and solubility determination are based on established scientific principles and can be adapted to specific laboratory settings. As with any chemical substance, adherence to safety protocols is paramount.

References

  • Verapamil and Impurity Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. PubChem. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Davis. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • 13C-NMR. University of Wisconsin-Madison. [Link]

  • 13C NMR Spectrum (PHY0051793). PhytoBank. [Link]

  • Separation of 2-Propanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 1-Propanone, 1-(3,4-dimethoxyphenyl)-. PubChem. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. ResearchGate. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • A Review on Friedel-Crafts Alkylation and Acylation Reactions in Biomolecular Chemistry. ChemRxiv. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 1-(4'-Methoxyphenyl)-2-methylpropan-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one ,97%. Amerigo Scientific. [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)-. Cheméo. [Link]

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. eScholarship. [Link]

  • 1-(3,4-Dimethoxyphenyl)propan-1-one. National Institutes of Health. [Link]

  • Friedel-Crafts Acylation to Synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one. Chegg. [Link]

  • Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. ResearchGate. [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. [Link]

  • Ch13 - Sample IR spectra. University of Calgary. [Link]

  • 1-(3,4-Dimethoxyphenyl)propan-1-one. Chemsrc. [Link]

  • Introduction to IR Spectra. WebSpectra. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • a comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. [Link]

Sources

An In-depth Technical Guide to 3,4-Dimethoxyphenyl Isopropyl Ketone (CAS No. 14046-55-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl isopropyl ketone, a key chemical intermediate and a significant impurity in the synthesis of the pharmaceutical agent Verapamil. Identified by the CAS number 14046-55-0 , this document details its chemical identity, physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, robust analytical methodologies for its quantification, and its primary applications in pharmaceutical research and quality control. This guide is structured to provide both foundational knowledge and actionable protocols for professionals in the field.

Introduction and Chemical Identity

This compound, also known by its IUPAC name 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one, is an aromatic ketone of significant interest in the pharmaceutical industry.[1][2] Its primary relevance stems from its classification as "Verapamil Impurity L" in the European Pharmacopoeia, making its detection and control a critical aspect of drug manufacturing and safety assurance for the widely used calcium channel blocker, Verapamil.[3][4][5][6] Understanding the properties and synthesis of this compound is therefore essential for process chemists and quality control analysts working with Verapamil and related phenylalkylamine compounds.

The presence of the dimethoxy-substituted benzene ring and the isopropyl ketone moiety defines its chemical reactivity and its physical characteristics, which are detailed in the subsequent sections.[1]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or low-melting solid.[1][5] Its molecular structure, featuring polar methoxy groups and a ketone, alongside a nonpolar isopropyl group and aromatic ring, grants it solubility in a range of organic solvents.[1][5] Key identifying information and physical properties are summarized in Table 1.

Table 1: Physicochemical and Structural Data for this compound

PropertyValueSource(s)
CAS Number 14046-55-0[1][3][4][5][6]
IUPAC Name 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one[2][4][5]
Synonyms Verapamil Impurity L, 3',4'-Dimethoxyisobutyrophenone[1][2]
Molecular Formula C₁₂H₁₆O₃[1][3][4][5]
Molecular Weight 208.25 g/mol [2][3][5]
Appearance Colorless to pale yellow liquid or solid[1][5]
SMILES CC(C)C(=O)C1=CC(=C(C=C1)OC)OC[1]
InChIKey FGVRUUHJVIWSEN-UHFFFAOYSA-N[1]

Synthesis Protocol: Friedel-Crafts Acylation

The most logical and industrially scalable synthesis route for this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to facilitate the acylation of the electron-rich veratrole ring with an acyl halide, in this case, isobutyryl chloride.

The causality behind this choice of reaction is twofold:

  • Substrate Activation : Veratrole possesses two electron-donating methoxy groups, which strongly activate the aromatic ring towards electrophilic attack, favoring substitution at the positions para and ortho to these groups.

  • Electrophile Generation : A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to coordinate with the isobutyryl chloride, forming a highly reactive acylium ion. This powerful electrophile is necessary to overcome the aromaticity of the benzene ring.[7][8]

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction Steps Veratrole Veratrole (1,2-Dimethoxybenzene) AcyliumIon 1. Formation of Acylium Ion Electrophile (AlCl₃ reacts with Isobutyryl Chloride) IsobutyrylChloride Isobutyryl Chloride AlCl3 Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst) EAS 2. Electrophilic Aromatic Substitution (Acylium ion attacks Veratrole ring) AcyliumIon->EAS Quench 3. Reaction Quenching (Slow addition of ice-cold water/HCl) EAS->Quench Extraction 4. Work-up & Extraction (Separation with organic solvent, e.g., CH₂Cl₂) Quench->Extraction Purification 5. Purification (Column Chromatography or Distillation) Extraction->Purification Product Final Product: 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one Purification->Product

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure based on established chemical principles.[8][9] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup : Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Suspension : To the flask, add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous, non-reactive solvent such as dichloromethane (CH₂Cl₂). Stir the mixture to form a suspension.

  • Reactant Addition : Dissolve veratrole (1.0 equivalent) and isobutyryl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Reaction Initiation : Cool the AlCl₃ suspension in an ice bath (0-5 °C). Add the solution from the dropping funnel dropwise to the stirred suspension over 30-60 minutes. The slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the flask again in an ice bath. Quench the reaction by slowly and carefully adding crushed ice, followed by cold dilute hydrochloric acid.[8] This step hydrolyzes the aluminum complexes and separates the catalyst from the product.

  • Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

As a known pharmaceutical impurity, robust and validated analytical methods are paramount for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology.[3][10][11] The method described below is adapted from established procedures for Verapamil and its related substances.[3][10]

The choice of a reversed-phase C18 column is based on its proven efficacy in separating moderately polar to nonpolar analytes. The mobile phase, a buffered aqueous-organic mixture, allows for the fine-tuning of retention times and peak shapes. UV detection at 278 nm is selected as it corresponds to a strong absorbance wavelength for the substituted aromatic ring.[3][10]

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System & Conditions cluster_data Data Analysis SamplePrep Dissolve Verapamil API or Test Sample in Mobile Phase (Diluent) Injection 1. Inject Sample/Standard (e.g., 20 µL) SamplePrep->Injection StandardPrep Prepare Reference Standard of Impurity L (Known Concentration in Diluent) StandardPrep->Injection Separation 2. Isocratic Elution (C18 Column) Injection->Separation Detection 3. UV Detection (278 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Impurity L Peak Area (vs. Reference Standard) Chromatogram->Quantification

Step-by-Step HPLC Protocol
  • Chromatographic System :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase : A filtered and degassed mixture of an aqueous phosphate buffer and an organic modifier (e.g., acetonitrile). A representative mobile phase is a buffer of dipotassium hydrogen phosphate (approx. 7 g/L in water, pH adjusted to 7.2 with phosphoric acid).[3] The ratio may require optimization.

    • Flow Rate : 1.5 mL/min.[3]

    • Detection : UV at 278 nm.[3][10]

    • Column Temperature : Ambient or controlled at 25 °C.[10]

    • Injection Volume : 20-50 µL.[10]

  • Preparation of Solutions :

    • Diluent : Use the mobile phase as the diluent.

    • Standard Solution : Accurately weigh and dissolve a certified reference standard of this compound in the diluent to achieve a final concentration relevant to the specification limit (e.g., 0.1% of the active pharmaceutical ingredient concentration).

    • Sample Solution : Accurately weigh and dissolve the Verapamil HCl bulk drug or formulation sample in the diluent to a known concentration (e.g., 1 mg/mL). Sonicate if necessary to ensure complete dissolution.

  • Procedure :

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time consistency, peak area reproducibility, and theoretical plates).

    • Inject the sample solution.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Quantification :

    • Calculate the amount of the impurity in the sample using the peak area response from the sample and standard chromatograms, accounting for the concentrations of each solution.

Applications and Significance

The primary and most critical application of this compound is its use as a pharmaceutical reference standard .[3][6] In the context of drug development and manufacturing, regulatory bodies like the European Pharmacopoeia mandate strict control over impurities in active pharmaceutical ingredients (APIs). As Verapamil Impurity L, this compound must be accurately identified and quantified to ensure the safety and efficacy of the final drug product.

Its availability as a characterized standard allows analytical laboratories to:

  • Validate analytical methods : Ensuring the HPLC or GC method is specific, accurate, and precise for detecting this particular impurity.[10]

  • Perform routine quality control : Testing batches of Verapamil HCl to confirm that the level of Impurity L is below the specified threshold.

  • Support stability studies : Monitoring the potential formation of this impurity over time under various storage conditions.

Beyond its role as an impurity, its structural motifs make it a potential building block or intermediate in organic synthesis for other complex molecules.[1]

Conclusion

This compound (CAS No. 14046-55-0) is a compound of specialized but high importance, particularly within the pharmaceutical sciences. Its unambiguous identification, controlled synthesis, and precise analytical quantification are cornerstones of the quality control process for Verapamil. This guide has provided the foundational chemical data, a robust synthesis strategy rooted in the principles of Friedel-Crafts chemistry, and a detailed HPLC protocol to empower researchers and quality assurance professionals in their work. The diligent application of this knowledge is essential for upholding the rigorous standards of pharmaceutical safety and quality.

References

  • Reddy, G. S., et al. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. PubMed Central. Available from: [Link]

  • Pharmace Research Laboratory. Verapamil EP Impurity L. Available from: [Link]

  • Milenović, D., et al. (2013). Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. ResearchGate. Available from: [Link]

  • S. J. Scientific. 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one. Available from: [Link]

  • Semantic Scholar. Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. (2022). Available from: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]

  • University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. Available from: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • Chegg. Friedel-Crafts Acylation to Synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one. (2018). Available from: [Link]

  • PubChem. 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. Available from: [Link]

  • ResearchGate. Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2008). Available from: [Link]

  • ChemRxiv. Friedel-Crafts Reactions for Biomolecular Chemistry. (2023). Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Available from: [Link]

  • PubChem. Methacrylic Acid. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Scribd. Friedel Crafts Acylation. Available from: [Link]

  • PubChem. Acrylic Acid. Available from: [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available from: [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. (2005). Available from: [Link]

  • YouTube. A Friedel Crafts Reaction. (2022). Available from: [Link]

  • ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2). Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3,4-Dimethoxyphenyl Isopropyl Ketone, also known as 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It offers a detailed examination of the predicted and comparative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the structural elucidation of the molecule by interpreting its spectral characteristics, supported by data from analogous compounds. Furthermore, it outlines a robust synthetic protocol for its preparation and standard methodologies for spectral data acquisition, ensuring scientific integrity and practical applicability.

Introduction

This compound is an aromatic ketone with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] Its structure, featuring a 1,2,4-trisubstituted benzene ring with two methoxy groups, a carbonyl group, and an isopropyl moiety, gives rise to a unique and interpretable set of spectral data. Understanding these spectral fingerprints is crucial for its identification, purity assessment, and characterization in various chemical and pharmaceutical applications. This guide will delve into the predicted spectral features of this molecule, drawing upon established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is fundamental to predicting its spectral behavior. The key structural components are:

  • A 1,2,4-trisubstituted aromatic ring: This will produce characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.

  • Two methoxy (-OCH₃) groups: These will appear as sharp singlet peaks in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

  • An isopropyl (-CH(CH₃)₂) group: This will exhibit a characteristic septet and doublet pattern in the ¹H NMR spectrum.

  • A ketone (C=O) group: This will show a strong absorption band in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.

Below is a diagram illustrating the molecular structure and the atom numbering used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would display distinct signals corresponding to the aromatic, methoxy, and isopropyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.5m2HAromatic (H-2, H-6)
~ 6.9d1HAromatic (H-5)
~ 3.9s6HMethoxy (2 x -OCH₃)
~ 3.6sept1HIsopropyl (-CH)
~ 1.2d6HIsopropyl (2 x -CH₃)

Interpretation and Rationale:

  • Aromatic Protons (7.6 - 6.9 ppm): The three protons on the benzene ring are in different chemical environments, leading to distinct signals. The protons ortho to the carbonyl group (H-2 and H-6) are expected to be the most deshielded and appear furthest downfield. The proton at the H-5 position, ortho to a methoxy group, will be more shielded and appear at a higher field. This is consistent with the ¹H NMR data for the related compound 3',4'-Dimethoxyacetophenone, which shows aromatic protons in the range of 7.64-6.92 ppm.[2]

  • Methoxy Protons (~3.9 ppm): The two methoxy groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons. Their chemical shift is typical for methoxy groups attached to an aromatic ring.

  • Isopropyl Protons (3.6 and 1.2 ppm): The methine proton of the isopropyl group is adjacent to the carbonyl group, which deshields it, causing it to appear as a septet around 3.6 ppm. The six methyl protons are equivalent and are split by the methine proton, resulting in a doublet at approximately 1.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 204C=OKetone
~ 153CAromatic (C-4)
~ 149CAromatic (C-3)
~ 130CAromatic (C-1)
~ 123CHAromatic (C-6)
~ 110CHAromatic (C-2, C-5)
~ 56CH₃Methoxy (-OCH₃)
~ 38CHIsopropyl (-CH)
~ 18CH₃Isopropyl (-CH₃)

Interpretation and Rationale:

  • Carbonyl Carbon (~204 ppm): The ketone carbonyl carbon is highly deshielded and is expected to appear at a very low field, typically above 200 ppm.

  • Aromatic Carbons (153 - 110 ppm): The six aromatic carbons will give rise to six distinct signals. The carbons attached to the electron-donating methoxy groups (C-3 and C-4) will be the most deshielded among the ring carbons. The chemical shifts are predicted based on data for 3',4'-Dimethoxyacetophenone, which shows aromatic carbons in the range of 153.34-110.13 ppm.[2]

  • Methoxy Carbons (~56 ppm): The two methoxy carbons are equivalent and will produce a single peak around 56 ppm, a characteristic chemical shift for such groups.

  • Isopropyl Carbons (38 and 18 ppm): The methine carbon of the isopropyl group, being adjacent to the carbonyl, will be more deshielded than the methyl carbons.

Caption: Predicted ¹H-¹³C NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3050 - 3000MediumC-H stretchAromatic
~ 2970 - 2850StrongC-H stretchAliphatic (isopropyl, methoxy)
~ 1675StrongC=O stretchAromatic Ketone
~ 1600, 1515MediumC=C stretchAromatic Ring
~ 1260, 1020StrongC-O stretchAryl Ether (methoxy)

Interpretation and Rationale:

  • C=O Stretch (~1675 cm⁻¹): The most prominent peak in the IR spectrum is expected to be the strong absorption from the ketone carbonyl group. Conjugation with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone. This is consistent with the IR spectrum of 3,4-Dimethoxyphenylacetone, which shows a strong carbonyl absorption.[3]

  • C-H Stretches (3050 - 2850 cm⁻¹): The spectrum will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretches.

  • C=C Aromatic Stretches (~1600, 1515 cm⁻¹): The benzene ring will exhibit characteristic C=C stretching vibrations in this region.

  • C-O Stretches (1260, 1020 cm⁻¹): Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl ether C-O bonds of the methoxy groups are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
208[M]⁺ (Molecular Ion)
165[M - C₃H₇]⁺ (Loss of isopropyl radical)
137[165 - CO]⁺ (Loss of carbon monoxide)
77[C₆H₅]⁺ (Phenyl cation)
43[C₃H₇]⁺ (Isopropyl cation)

Interpretation and Rationale:

  • Molecular Ion (m/z 208): The molecular ion peak corresponding to the molecular weight of the compound is expected to be observed.

  • Loss of Isopropyl Radical (m/z 165): A major fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the loss of the alkyl radical. In this case, the loss of the isopropyl radical would result in a stable acylium ion at m/z 165. This is often the base peak in the spectrum.

  • Subsequent Fragmentation: The acylium ion at m/z 165 can further fragment by losing a molecule of carbon monoxide to give a fragment at m/z 137. Other smaller fragments corresponding to the phenyl cation (m/z 77) and the isopropyl cation (m/z 43) may also be observed. The fragmentation pattern of the related (2,3-Dimethoxyphenyl) isopropyl ketone shows a similar loss of the isopropyl group.

Mass_Spec_Fragmentation M [C₁₂H₁₆O₃]⁺˙ m/z = 208 F1 [C₉H₉O₃]⁺ m/z = 165 M->F1 - •C₃H₇ F3 [C₃H₇]⁺ m/z = 43 M->F3 F2 [C₈H₉O₂]⁺ m/z = 137 F1->F2 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a reliable method for the synthesis of the title compound.

Workflow Diagram:

Synthesis_Workflow Reactants Veratrole + Isobutyryl Chloride + AlCl₃ in DCM Reaction Stir at 0°C to rt Reactants->Reaction Quench Quench with ice-water Reaction->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Add isobutyryl chloride (1.1 eq) dropwise to the stirred suspension. Subsequently, add a solution of veratrole (1.0 eq) in dry DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectral Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: The mass spectrum should be acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via direct insertion or through a gas chromatograph (GC-MS).

Conclusion

The spectral data of this compound can be reliably predicted and interpreted based on its molecular structure and established spectroscopic principles. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, substantiated by comparative analysis with structurally similar compounds. The detailed synthetic and analytical protocols offer a practical framework for the preparation and characterization of this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). (2,3-Dimethoxyphenyl) Isopropyl Ketone. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 3,4-Dimethoxyphenylacetone. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

Sources

"molecular structure of 3,4-Dimethoxyphenyl isopropyl ketone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3,4-Dimethoxyphenyl Isopropyl Ketone

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies. We will delve into the compound's spectroscopic signature, elucidate a robust synthesis protocol via Friedel-Crafts acylation, and outline a self-validating analytical workflow for structural confirmation. The significance of this molecule, including its role as an impurity in Verapamil and its potential as a calcium antagonist, will be contextualized to underscore its relevance in pharmaceutical science.[1][2][3]

Introduction and Significance

This compound, also known as 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone, is an aromatic ketone of significant interest in medicinal chemistry and pharmaceutical analysis.[2] Its core structure, featuring a veratrole (1,2-dimethoxybenzene) moiety, is a common scaffold in numerous biologically active compounds.[4] The compound is notably recognized as Verapamil Impurity L, making its synthesis and characterization critical for quality control and regulatory compliance in the pharmaceutical industry.[2][3]

Beyond its role as an impurity, initial research suggests that this compound may exhibit biological activity as a calcium antagonist, presenting hypotensive properties.[1] This potential bioactivity warrants a deeper investigation into its molecular structure and how it interacts with biological targets, making a thorough understanding of its chemical and physical properties essential for future drug discovery and development efforts.

Chemical Identity and Properties

A precise understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanoneN/A
Synonyms Verapamil impurity L, (3,4-Dimethoxyphenyl)isopropyl ketone[2][3]
CAS Number 14046-55-0[1][2][3]
Molecular Formula C₁₂H₁₆O₃[1][3]
Molecular Weight 208.25 g/mol [1][3]
SMILES CC(C)C(=O)C1=CC(=C(C=C1)OC)OC[1]

Elucidation of the Molecular Structure

The definitive structure of a molecule is established not by a single method, but by the convergence of evidence from multiple analytical techniques. This section details the expected spectroscopic signature of this compound.

Theoretical Spectroscopic Analysis

While specific experimental spectra for this exact compound are not widely published, we can reliably predict its signature based on well-established principles of spectroscopy and data from closely related analogs like 3',4'-Dimethoxyacetophenone (a methyl ketone) and 3,4-Dimethoxyphenylacetone.[5][6]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

    • Expertise & Causality: The two methoxy groups (-OCH₃) are electronically distinct and will appear as two singlets, typically in the δ 3.8-4.0 ppm range. The isopropyl group will present a classic septet-doublet pattern. The septet (a CH proton split by six neighboring CH₃ protons) will be downfield due to the deshielding effect of the adjacent carbonyl group. The six equivalent methyl protons will appear as a doublet upfield. The three aromatic protons will exhibit a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity & Integration
~7.5-7.7Doublet, 1H
~7.4-7.6Doublet of Doublets, 1H
~6.9Doublet, 1H
~3.95Singlet, 3H
~3.92Singlet, 3H
~3.0-3.5Septet, 1H
~1.1-1.2Doublet, 6H
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Expertise & Causality: The most downfield signal will be the carbonyl carbon (C=O), typically appearing above δ 200 ppm for ketones.[7] Aromatic carbons attached to oxygen are shifted downfield (~δ 148-154 ppm), while the others appear in the standard aromatic region (~δ 110-125 ppm). The isopropyl and methoxy carbons will be found in the upfield aliphatic region.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
> 200Ketone C=O
~154Aromatic C-O
~149Aromatic C-O
~129Quaternary Aromatic C
~124Aromatic C-H
~111Aromatic C-H
~110Aromatic C-H
~56.1Methoxy -OCH₃
~55.9Methoxy -OCH₃
~35Isopropyl CH
~18Isopropyl CH₃

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[8] For this compound, the most diagnostically significant absorption band is the strong C=O stretch of the ketone, expected around 1670-1690 cm⁻¹. Other key peaks include C-H stretches from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and strong C-O stretches from the ether linkages (~1200-1300 cm⁻¹).[9]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[8] In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 208. Key fragmentation pathways would involve the loss of the isopropyl group (m/z = 43) leading to a prominent peak at m/z = 165 (the 3,4-dimethoxybenzoyl cation), which is a very stable acylium ion.

Crystallographic Insights

While no public crystal structure exists for this compound itself, valuable insights can be drawn from the published structure of the closely related 1-(3,4-dimethoxyphenyl)ethanone (COD ID: 1544545).[6]

  • Trustworthiness: This analog confirms the expected planarity of the dimethoxybenzene ring. We can infer that in our target molecule, the benzene ring and its methoxy substituents will also be largely coplanar. The primary deviation from planarity will involve the isopropyl ketone group, which will have rotational freedom around the C(aryl)-C(carbonyl) bond. The bond lengths and angles of the dimethoxyphenyl moiety are expected to be highly conserved between the two structures.

Synthesis and Characterization Workflow

A reliable synthesis and a rigorous analytical workflow are paramount for obtaining and validating any compound for research or development.

Recommended Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with isobutyryl chloride.[10][11][12]

  • Expertise & Causality: This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich veratrole ring.[13][14] The two methoxy groups are ortho, para-directing and strongly activating, ensuring high reactivity.[11] Steric hindrance from the methoxy group at position 3 will favor acylation at the para-position (position 4 relative to the first methoxy group), leading to the desired product with high regioselectivity.

Step-by-Step Laboratory Protocol

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent: Add a dry, non-protic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane. Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add isobutyryl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C to pre-form the acylium ion complex.

  • Veratrole Addition: Dissolve veratrole (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by adding crushed ice, followed by cold water and concentrated HCl.[13] This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with 5% NaOH solution (to remove any acidic impurities) and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil via column chromatography on silica gel or recrystallization to obtain pure this compound.

Synthesis and Analysis Workflow Diagram

The following diagram illustrates the logical flow from synthesis to structural confirmation, forming a self-validating system.

G Figure 1: Synthesis and Characterization Workflow Reactants Veratrole + Isobutyryl Chloride + AlCl3 Catalyst Reaction Friedel-Crafts Acylation (0°C to RT, 2-4h) Reactants->Reaction Workup Quenching (HCl/Ice) & Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure 3,4-Dimethoxyphenyl isopropyl ketone Purification->Pure Analysis Structural Analysis Pure->Analysis NMR 1H & 13C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: A flowchart of the synthesis and analytical validation process.

Biological Context and Future Directions

The structural motif of this compound is pertinent to drug development. The dimethoxyphenyl group is a key pharmacophore in many natural and synthetic compounds with diverse biological activities.[4][15]

Relationship to Verapamil

Verapamil is a well-known L-type calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmia. The presence of this compound as a process-related impurity highlights a structural similarity. Understanding its own potential pharmacological profile is therefore crucial.

G Figure 2: Structural Relationship to Verapamil Verapamil Verapamil 3,4-Dimethoxyphenyl Ethyl Group Isopropyl Group Nitrile Group Impurity This compound 3,4-Dimethoxyphenyl Group Isopropyl Group Ketone Linker Verapamil:f0->Impurity:f0 Shared Moiety Verapamil:f1->Impurity:f1 Shared Moiety

Caption: Shared structural motifs between Verapamil and its impurity.

Potential as a Bioactive Molecule

Reports suggesting that this ketone acts as a calcium antagonist and is hypotensive in rats are intriguing.[1] This activity is plausible given its structural relationship to Verapamil. The molecule serves as a simplified analog, retaining the core dimethoxyphenyl and isopropyl groups. Future research should focus on:

  • In-vitro Profiling: Testing its activity on specific calcium channel subtypes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to determine which structural features are essential for its biological effect.[16][17]

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a drug candidate.

Conclusion

This compound is more than a mere pharmaceutical impurity; it is a molecule with a well-defined structure and latent therapeutic potential. Through a combination of predictive spectroscopy, robust chemical synthesis via Friedel-Crafts acylation, and a rigorous analytical workflow, its molecular identity can be unequivocally confirmed. The structural insights provided in this guide serve as a foundational resource for researchers in medicinal chemistry, enabling further exploration of its biological activities and its development from a simple ketone to a potential therapeutic agent.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 7(1), 23-28.
  • Lu, Y., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst.
  • NIST. (n.d.). 3,4-Dimethoxyphenylacetone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Warade, J. D., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 31-36.
  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).
  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. Department of Chemistry.
  • Abdel-Ghani, T. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(16), 4991.
  • Google Patents. (1987). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.
  • European Patent Office. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0005846). Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Department of Chemistry.
  • Al-Suwaidan, I. A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3321.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Szychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • BenchChem. (n.d.).
  • The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. Retrieved from [Link]

  • O'prey, J., et al. (2008). Synthesis and Biological Activity of a 3,4,5-trimethoxybenzoyl Ester Analogue of epicatechin-3-gallate. Journal of Medicinal Chemistry, 51(9), 2845–2853.
  • McDonald, C. E., et al. (2015). Crystal structure of 3,4-dimethoxyphenol. Acta Crystallographica Section E, 71(Pt 9), o1019.
  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 3,4-Dimethoxyphenyl isopropyl ketone (DMPK), a compound of interest due to its structural similarity to known pharmacologically active agents. While direct experimental data on DMPK is limited, this document synthesizes available information on closely related analogs and provides a scientific framework for its potential as a calcium channel antagonist, a hypotensive agent, and a modulator of melanogenesis. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind predicted activities and proposing detailed experimental workflows for future investigation.

Introduction: Unveiling a Molecule of Interest

This compound, also known as Veratrone, is a substituted aromatic ketone. Its chemical structure is characterized by a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and an isopropyl ketone group. This compound is structurally related to a class of compounds known as veratrum alkaloids and shares the core 3,4-dimethoxyphenyl (veratryl) moiety with the well-known calcium channel blocker, Verapamil. This structural relationship is the primary basis for the predicted biological activities of DMPK.

This guide will delve into the plausible synthesis of this compound, explore its potential biological activities through a detailed structure-activity relationship (SAR) analysis of its analogs, and provide robust, actionable experimental protocols to validate these hypotheses. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this intriguing molecule.

Chemical Synthesis: A Proposed Pathway

The synthesis of this compound can be achieved through a Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with isobutyryl chloride or isobutyric anhydride. The following is a proposed, detailed experimental protocol for its synthesis.

Proposed Synthesis of this compound

Reaction: Friedel-Crafts Acylation of Veratrole

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Isobutyryl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add 1,2-dimethoxybenzene (1 equivalent) to the stirred suspension.

  • Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Veratrole Veratrole (1,2-Dimethoxybenzene) inv1 Veratrole->inv1 IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->inv1 AlCl3 AlCl₃ (Catalyst) inv2 AlCl3->inv2 DMPK 3,4-Dimethoxyphenyl isopropyl ketone inv1->inv2 Friedel-Crafts Acylation DCM, 0°C to rt inv2->DMPK

Figure 1: Proposed synthesis of this compound.

Potential Biological Activities: A Structure-Activity Relationship (SAR) Analysis

The biological potential of this compound is primarily inferred from the activities of its structural analogs. The presence of the 3,4-dimethoxyphenyl group is a key feature in many biologically active compounds.

Calcium Channel Antagonism

The most compelling predicted activity for DMPK is calcium channel antagonism. This is based on its structural similarity to verapamil and the observed activity of verapamil analogs.

A study on the verapamil analog, 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate, demonstrated potent calcium channel blocking activity.[1] This analog, which contains the same 3,4-dimethoxyphenyl isopropyl core as DMPK, exhibited a concentration-dependent negative inotropic effect in rat myocardial ventricular strips with an EC₅₀ of 4.56 ± 3.40 x 10⁻⁶ M.[1] Furthermore, it displaced the radiolabeled calcium channel blocker [³H]gallopamil from rat myocardial membranes with an IC₅₀ of 3.42 ± 2.51 x 10⁻⁷ M, a potency comparable to verapamil itself.[1]

Table 1: Calcium Channel Antagonist Activity of Verapamil and a Key Analog

CompoundBiological AssayPotency (EC₅₀ / IC₅₀)Reference
VerapamilDisplacement of [³H]gallopamil (rat myocardium)~ 0.3 µM[1]
5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanateNegative inotropic effect (rat ventricular strips)4.56 µM[1]
Displacement of [³H]gallopamil (rat myocardium)0.342 µM[1]

The 3,4-dimethoxy substitution on the phenyl ring is known to be beneficial for metabolic stability and absorption profiles of drug candidates. The isopropyl ketone moiety likely plays a crucial role in the interaction with the calcium channel binding pocket.

G DMPK 3,4-Dimethoxyphenyl isopropyl ketone (DMPK) 3,4-Dimethoxyphenyl group Isopropyl ketone group CaChannel Voltage-Gated Calcium Channel DMPK->CaChannel Binds to (Hypothesized) Blockade Channel Blockade CaChannel->Blockade Leads to CellularResponse Reduced Intracellular Ca²⁺ Concentration Blockade->CellularResponse Results in PhysiologicalEffect Physiological Effect (e.g., Vasodilation) CellularResponse->PhysiologicalEffect Causes

Figure 2: Hypothesized mechanism of calcium channel antagonism by DMPK.

Hypotensive Effects
Melanogenesis Inhibition

There is an indication that this compound is being considered as an inhibitor of melanogenesis, the process of melanin production.[3] This suggests it may have applications in dermatology for treating hyperpigmentation disorders or for cosmetic skin lightening. The mechanism of action for this potential activity is not yet elucidated. However, many known inhibitors of melanogenesis act by inhibiting tyrosinase, the key enzyme in the melanin synthesis pathway. It is plausible that DMPK could interact with this enzyme. Further research is required to validate this activity and determine its mechanism.

Other Potential Activities

Brief mentions of "microbial uptake and chronotropic properties" and its use in treating "bacterial infections" exist in some databases.[2] However, these claims are not supported by substantial experimental evidence in the available literature and should be approached with caution. Further investigation is necessary to substantiate these potential activities.

Proposed Experimental Workflows for Further Investigation

To rigorously evaluate the potential biological activities of this compound, a systematic experimental approach is required. The following workflows are proposed for researchers in the field.

In Vitro Characterization of Calcium Channel Antagonism

Objective: To confirm and quantify the calcium channel blocking activity of DMPK.

Methodology:

  • Cell Culture: Maintain a suitable cell line expressing voltage-gated calcium channels (e.g., HEK293 cells transfected with the specific channel subtype of interest, or primary vascular smooth muscle cells).

  • Electrophysiology (Whole-Cell Patch Clamp):

    • Prepare cells for patch-clamp recording.

    • Record baseline calcium currents in response to a voltage-step protocol.

    • Apply increasing concentrations of DMPK to the cells and record the corresponding changes in calcium current amplitude.

    • Construct a dose-response curve and calculate the IC₅₀ value.

  • Radioligand Binding Assay:

    • Prepare cell membrane fractions from a tissue known to be rich in calcium channels (e.g., rat heart or brain).

    • Incubate the membrane preparations with a radiolabeled calcium channel blocker (e.g., [³H]nitrendipine or [³H]verapamil) in the presence of increasing concentrations of DMPK.

    • Measure the displacement of the radioligand and calculate the Ki (inhibitory constant).

G start Start cell_culture Cell Culture (e.g., HEK293 with CaV channels) start->cell_culture patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp binding_assay Radioligand Binding Assay cell_culture->binding_assay dose_response Dose-Response Curve Generation patch_clamp->dose_response binding_assay->dose_response ic50_calc IC₅₀ / Ki Calculation dose_response->ic50_calc end End ic50_calc->end

Figure 3: Workflow for in vitro characterization of calcium channel antagonism.

In Vitro Evaluation of Melanogenesis Inhibition

Objective: To determine if DMPK inhibits melanin production and to elucidate the potential mechanism.

Methodology:

  • Cell Culture: Culture B16F10 mouse melanoma cells, a standard model for melanogenesis research.

  • Melanin Content Assay:

    • Treat B16F10 cells with various concentrations of DMPK for 72 hours.

    • Lyse the cells and measure the melanin content spectrophotometrically.

  • Tyrosinase Activity Assay:

    • Perform a cell-free tyrosinase activity assay using mushroom tyrosinase and L-DOPA as a substrate in the presence of DMPK to assess direct enzyme inhibition.

    • Perform a cellular tyrosinase activity assay on lysates from DMPK-treated B16F10 cells.

  • Western Blot Analysis:

    • Treat B16F10 cells with DMPK and analyze the protein expression levels of key melanogenesis-related proteins, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and microphthalmia-associated transcription factor (MITF).

G start Start cell_culture B16F10 Cell Culture start->cell_culture melanin_assay Melanin Content Assay cell_culture->melanin_assay tyrosinase_assay Tyrosinase Activity Assay (Cell-free and Cellular) cell_culture->tyrosinase_assay western_blot Western Blot Analysis (TYR, TRP-1, MITF) cell_culture->western_blot data_analysis Data Analysis and Mechanism Elucidation melanin_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 4: Workflow for in vitro evaluation of melanogenesis inhibition.

Data Summary and Future Perspectives

Table 2: Summary of Potential Biological Activities of this compound

Potential Biological ActivityBasis of HypothesisProposed Mechanism of ActionLevel of Evidence
Calcium Channel AntagonismStructural similarity to verapamil; potent activity of a close analog.[1]Blockade of voltage-gated calcium channels.Strong (Inferred)
Hypotensive EffectReported in vivo activity in rats.[2]Vasodilation secondary to calcium channel blockade.Moderate
Melanogenesis InhibitionMentioned as a potential inhibitor.[3]Possible inhibition of tyrosinase or other related enzymes.Preliminary
Antimicrobial ActivityDatabase entry.[2]Unknown.Weak

References

  • Glossmann, H., Ferry, D. R., Goll, A., Striessnig, J., & Schober, M. (1985). Studies on Ca2+ Channel Antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl Isothiocyanate, a Chemoaffinity Ligand Derived From Verapamil. Journal of Biological Chemistry, 260(29), 15531–15537.

Sources

The Unseen Variable: A Technical Guide to 3,4-Dimethoxyphenyl Isopropyl Ketone as a Verapamil Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of 3,4-Dimethoxyphenyl isopropyl ketone, a known impurity in the synthesis of Verapamil, designated as Verapamil EP Impurity L. As a Senior Application Scientist, this document moves beyond a simple impurity profile to offer a comprehensive understanding of its origins, analytical detection, and regulatory context, empowering researchers and drug development professionals to ensure the quality, safety, and efficacy of Verapamil drug products.

Introduction: The Criticality of Impurity Profiling in Verapamil

Verapamil, a phenylalkylamine calcium channel blocker, is a cornerstone in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process of any active pharmaceutical ingredient (API), including Verapamil, is a complex series of chemical transformations where the potential for the formation of impurities is ever-present. These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[2]

The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final drug product. Therefore, a thorough understanding and stringent control of these impurities are paramount and are mandated by regulatory bodies worldwide. This guide focuses on a specific process-related impurity of Verapamil: this compound.

Unmasking the Impurity: this compound (Verapamil EP Impurity L)

This compound is recognized by the European Pharmacopoeia as "Verapamil impurity L". Its chemical structure and properties are detailed in the table below.

CharacteristicValue
IUPAC Name 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-one
Synonyms 3',4'-Dimethoxyisobutyrophenone, Verapamil EP Impurity L
CAS Number 14046-55-0
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol

The Genesis of an Impurity: Potential Formation Pathways

Understanding the origin of an impurity is the first step towards its control. While multiple synthetic routes to Verapamil exist, a prevalent pathway involves the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile with a suitable amino component.[3][4] The formation of this compound as an impurity can be postulated through two primary mechanisms: as a remnant from the synthesis of a key starting material or as a by-product of a side reaction.

Pathway A: An Unreacted Starting Material or Intermediate

One plausible origin of this compound is its use as a precursor or its formation during the synthesis of the key intermediate, 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile. The synthesis of this nitrile can commence from veratrole (1,2-dimethoxybenzene). A Friedel-Crafts acylation of veratrole with isobutyryl chloride would directly yield this compound.[1][5] Subsequent chemical modifications would be required to convert the ketone to the nitrile. If this conversion is incomplete, the ketone could persist as an impurity in the nitrile starting material and consequently be carried over into the final Verapamil API.

Formation_Pathway_A Veratrole Veratrole Impurity 3,4-Dimethoxyphenyl isopropyl ketone (Impurity L) Veratrole->Impurity Friedel-Crafts Acylation IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Impurity Nitrile 2-(3,4-Dimethoxyphenyl) -3-methylbutyronitrile Impurity->Nitrile Incomplete Conversion Verapamil Verapamil Impurity->Verapamil Carry-over Nitrile->Verapamil Main Synthesis Pathway caption Potential formation of Impurity L as a starting material.

Caption: Potential formation of Impurity L as a starting material.

Pathway B: Side Reaction during Synthesis

Alternatively, this compound could arise from a side reaction during the main Verapamil synthesis. The nitrile group of the key intermediate, 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, or even the nitrile group in the final Verapamil molecule, could be susceptible to hydrolysis under certain reaction conditions (e.g., presence of water and acidic or basic catalysts). The hydrolysis of a nitrile can, in some instances, lead to the formation of a ketone, although this is a less common transformation than hydrolysis to a carboxylic acid or amide.[6]

Formation_Pathway_B Nitrile 2-(3,4-Dimethoxyphenyl) -3-methylbutyronitrile Verapamil_Intermediate Verapamil Intermediate (with nitrile group) Nitrile->Verapamil_Intermediate Alkylation Impurity 3,4-Dimethoxyphenyl isopropyl ketone (Impurity L) Verapamil_Intermediate->Impurity Side Reaction (e.g., Hydrolysis) Verapamil Verapamil Verapamil_Intermediate->Verapamil Final Synthesis Steps caption Potential formation of Impurity L via a side reaction.

Caption: Potential formation of Impurity L via a side reaction.

Analytical Detection and Quantification: A Validated Approach

The reliable detection and quantification of this compound in Verapamil is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust analytical technique for this purpose.

Experimental Protocol: HPLC-UV Method

The following is a detailed, step-by-step methodology for the analysis of Verapamil and its related impurity, this compound. This protocol is a self-validating system designed for accuracy and reproducibility.

4.1.1. Materials and Reagents

  • Verapamil Hydrochloride Reference Standard

  • This compound (Verapamil EP Impurity L) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

4.1.2. Chromatographic Conditions

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of Acetonitrile and 0.05 M Ammonium Acetate buffer (pH adjusted to 4.5 with glacial acetic acid) in a gradient elution.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 278 nm
Injection Volume 20 µL

4.1.3. Preparation of Solutions

  • Standard Stock Solution of Verapamil (1000 µg/mL): Accurately weigh and dissolve 25 mg of Verapamil Hydrochloride Reference Standard in 25 mL of methanol.

  • Standard Stock Solution of Impurity L (100 µg/mL): Accurately weigh and dissolve 2.5 mg of this compound Reference Standard in 25 mL of methanol.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Verapamil Hydrochloride and 10 µg/mL of Impurity L in the mobile phase.

  • Test Solution (Sample Preparation): Accurately weigh and dissolve 25 mg of the Verapamil drug substance in 25 mL of the mobile phase to obtain a concentration of 1000 µg/mL.

4.1.4. System Suitability

Before sample analysis, inject the system suitability solution and verify the following parameters:

  • Resolution: The resolution between the Verapamil peak and the Impurity L peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Verapamil peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of the Verapamil peak should be not more than 2.0%.

4.1.5. Analysis and Calculation

Inject the test solution and identify the peaks of Verapamil and Impurity L based on their retention times compared to the standards. The amount of Impurity L in the sample can be calculated using the following formula:

% Impurity L = (Area of Impurity L in Sample / Area of Impurity L in Standard) x (Concentration of Standard / Concentration of Sample) x 100

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Prepare Standard Solutions (Verapamil & Impurity L) SSS_Prep Prepare System Suitability Solution Std_Prep->SSS_Prep Sample_Prep Prepare Sample Solution (Verapamil API) Sample_Injection Inject Sample Solution Sample_Prep->Sample_Injection SS_Injection Inject System Suitability Solution SSS_Prep->SS_Injection Equilibration Equilibrate HPLC System Equilibration->SS_Injection SS_Injection->Sample_Injection If System Suitability Passes Peak_ID Peak Identification (Retention Time) Sample_Injection->Peak_ID Quantification Quantification (Peak Area) Peak_ID->Quantification Report Generate Report Quantification->Report caption Workflow for HPLC analysis of Verapamil and Impurity L.

Caption: Workflow for HPLC analysis of Verapamil and Impurity L.

Regulatory Landscape and Acceptance Criteria

The control of impurities in drug substances is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

ICH Guidelines

According to the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," impurities present at levels above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally identified.[3][7] Furthermore, impurities present above the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower, for a maximum daily dose of ≤ 2g) must be qualified, meaning their biological safety must be established.[8]

Pharmacopoeial Standards

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide monographs for Verapamil Hydrochloride that specify tests for related substances.[9][10] While a specific limit for Verapamil EP Impurity L is not explicitly stated in the publicly available general monographs, the general principle is that any specified impurity will have a defined acceptance criterion. For unspecified impurities, general limits apply (e.g., not more than 0.10%). The USP monograph for Verapamil Hydrochloride Extended-Release Capsules specifies a limit of not more than 0.2% for individual impurities and not more than 0.5% for total impurities.[10]

Toxicological Considerations

The toxicological data specifically for this compound is not extensively available in the public domain. In the absence of specific data, the precautionary principle applies. The focus should be on controlling the level of this impurity to within the limits set by the relevant pharmacopoeia and ICH guidelines. Any level exceeding the qualification threshold would necessitate a thorough toxicological assessment to ensure patient safety. The toxicity of Verapamil itself is well-documented, with overdose leading to severe cardiovascular effects.[11][12] While it is unlikely that this impurity would exhibit the same pharmacological activity as Verapamil, its potential for other toxicities cannot be dismissed without proper evaluation.

Conclusion: A Proactive Approach to Impurity Control

This compound (Verapamil EP Impurity L) represents a critical quality attribute in the manufacturing of Verapamil. A comprehensive understanding of its potential origins, coupled with a robust and validated analytical methodology, is essential for its effective control. By adhering to the principles of Quality by Design (QbD) and the guidelines set forth by regulatory authorities, pharmaceutical manufacturers can ensure the consistent production of high-quality Verapamil, thereby safeguarding patient health. This in-depth technical guide serves as a valuable resource for scientists and researchers in their ongoing efforts to deliver safe and effective medicines.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Pharma Tutor. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • European Medicines Agency. (2004). CPMP guideline on control of impurities of pharmacopoeia General Monograph. Retrieved from [Link]

  • USP-NF. (2013). Verapamil Hydrochloride Extended-Release Capsules. Retrieved from [Link]

  • Scribd. (n.d.). 5.10. Control of Impurities in Substances For Pharmaceutical Use PDF. Retrieved from [Link]

  • PubMed. (2011). Toxicity evaluation of verapamil and tramadol based on toxicity assay and expression patterns of Dhb, Vtg, Arnt, CYP4, and CYP314 in Daphnia magna. Retrieved from [Link]

  • PubChem. (n.d.). Verapamil. National Institutes of Health. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Verapamil. Retrieved from [Link]

  • PubMed. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]. Retrieved from [Link]

  • PubMed. (2002). Toxicologic and pharmacokinetic study of low doses of verapamil combined with doxorubicin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed. (2004). Verapamil toxicity: an unusual case report and review of the literature. Retrieved from [Link]

  • Google Patents. (n.d.). US10144703B2 - Process for the preparation of Verapamil hydrochloride.
  • OSTI.GOV. (1989). Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. Retrieved from [Link]

  • ResearchGate. (2004). Verapamil toxicity: An usual case report and review of literature. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Fatal Verapamil Intoxication: A Case Report and Literature Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • International Journal of Engineering Research and Applications. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

"starting materials for 3,4-Dimethoxyphenyl isopropyl ketone synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenyl Isopropyl Ketone

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of this compound. Our focus is on the foundational chemistry, practical experimental design, and the rationale behind the procedural steps, ensuring a blend of theoretical understanding and actionable laboratory protocol.

Introduction and Strategic Importance

This compound, also known as 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone, is a key chemical intermediate. Its structural motif, featuring a substituted catechol ether, is prevalent in various pharmacologically active molecules. A robust and well-understood synthetic pathway to this ketone is crucial for research and development in medicinal chemistry, particularly as a precursor for more complex molecular targets.

The most reliable and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a direct and efficient route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Core Principles: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is an electrophilic aromatic substitution that introduces an acyl group (R-C=O) onto an aromatic ring. The synthesis of this compound from veratrole (1,2-dimethoxybenzene) is a textbook example of this reaction's utility.

Mechanism of Action

The reaction proceeds through the generation of a highly electrophilic acylium ion.[1] This process can be dissected into three critical stages:

  • Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the acylating agent (isobutyryl chloride). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[2] This ion is the active electrophile.

  • Electrophilic Attack: The electron-rich veratrole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The two methoxy groups on the veratrole ring are activating, ortho-, para-directing groups, making the ring highly reactive towards electrophilic substitution. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Rearomatization and Complexation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[3] Unlike Friedel-Crafts alkylation, the resulting ketone product is a Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product, preventing further acylation (polyacylation).[4] Consequently, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion.[1] This complex is then hydrolyzed during the aqueous workup to release the final ketone product.

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation.

Analysis of Starting Materials and Reagents

The success of the synthesis hinges on the purity and proper handling of the starting materials and reagents. Anhydrous conditions are critical as the Lewis acid catalyst reacts violently with water.[5][6]

CompoundFormulaMW ( g/mol )BP (°C)MP (°C)Density (g/mL)
Veratrole (Substrate)C₈H₁₀O₂138.16206-20722.51.084
Isobutyryl Chloride (Acylating Agent)C₄H₇ClO106.5591-93-901.017
Aluminum Chloride (Catalyst)AlCl₃133.34180 (subl.)192.62.48
Product (Ketone)C₁₂H₁₆O₃208.25-49-51-

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for Friedel-Crafts acylation.[3][7]

Safety Preamble: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aluminum chloride is highly corrosive and water-reactive.[8][9] Isobutyryl chloride is flammable, corrosive, and a lachrymator.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice/water bath

  • Separatory funnel

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃): 14.7 g (0.11 mol, 1.1 equiv)

  • Veratrole (1,2-dimethoxybenzene): 13.8 g (0.10 mol, 1.0 equiv)

  • Isobutyryl Chloride: 11.7 g (11.5 mL, 0.11 mol, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂): 100 mL

  • Concentrated Hydrochloric Acid (HCl): 30 mL

  • Crushed Ice: 150 g

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Equip a dry 250 mL three-neck flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.

    • In the fume hood, add anhydrous AlCl₃ (14.7 g) to the flask, followed by 50 mL of anhydrous dichloromethane.

    • Cool the resulting suspension to 0 °C using an ice/water bath with continuous stirring.

  • Addition of Acylating Agent:

    • Charge the addition funnel with a solution of isobutyryl chloride (11.7 g) in 25 mL of anhydrous dichloromethane.

    • Add the isobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. It is crucial to maintain the temperature below 5 °C during this addition to control the exothermic reaction.

  • Addition of Aromatic Substrate:

    • Once the addition of isobutyryl chloride is complete, prepare a solution of veratrole (13.8 g) in 25 mL of anhydrous dichloromethane.

    • Add the veratrole solution dropwise from the addition funnel to the reaction mixture over 30 minutes, again maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching:

    • Prepare a beaker with 150 g of crushed ice and 30 mL of concentrated HCl.

    • CAUTION: This step is highly exothermic. Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will hydrolyze the aluminum-ketone complex and neutralize excess AlCl₃.

    • Transfer the entire mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with:

      • 50 mL of water

      • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid; watch for gas evolution)

      • 50 mL of brine

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent (MgSO₄) by gravity filtration.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the final product as a crystalline solid.[10]

Experimental Workflow Diagram

Synthesis Workflow Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) Charge 2. Charge AlCl₃ & CH₂Cl₂ Cool to 0 °C Setup->Charge AddAcyl 3. Add Isobutyryl Chloride (Dropwise, < 5 °C) Charge->AddAcyl AddVeratrole 4. Add Veratrole Solution (Dropwise, 0 °C) AddAcyl->AddVeratrole React 5. Warm to RT Stir for 1-2 hours AddVeratrole->React Quench 6. Pour into Ice/HCl (Caution: Exothermic!) React->Quench Extract 7. Separate Layers Extract with CH₂Cl₂ Quench->Extract Wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry with MgSO₄ Filter Wash->Dry Evaporate 10. Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify 11. Recrystallize Product Evaporate->Purify

Caption: High-level workflow for the synthesis of the target ketone.

References

Sources

A Comprehensive Technical Guide to the Formation of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis of 3,4-dimethoxyphenyl isopropyl ketone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this process is the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry. This document elucidates the underlying reaction mechanism, explores the critical role of reactants and catalysts, details a validated experimental protocol, and discusses the key parameters that govern reaction success. By integrating mechanistic theory with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and professionals in drug development.

Introduction: Significance and Synthetic Strategy

This compound, formally known as 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one, is a ketone derivative of veratrole (1,2-dimethoxybenzene). Its structural motif is found in various pharmacologically active molecules and serves as a key building block for more complex chemical entities. For instance, it is a precursor for compounds like 1-(3,4-dimethoxyphenyl)propan-2-amine, which are investigated for their biological activities.[1]

The most direct and widely employed method for its synthesis is the Friedel-Crafts acylation .[2] This powerful reaction, developed by Charles Friedel and James Crafts in 1877, creates a new carbon-carbon bond by attaching an acyl group to an aromatic ring through an electrophilic aromatic substitution (EAS) mechanism.[3][4] In this specific case, the aromatic ring of veratrole is acylated using an isobutyryl group.

The Friedel-Crafts Acylation: A Detailed Mechanistic Analysis

The formation of this compound is a classic example of electrophilic aromatic substitution. The reaction proceeds by treating the electron-rich veratrole ring with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a strong Lewis acid catalyst.[5]

The Key Players: Reactants and Catalyst
  • Aromatic Substrate: Veratrole (1,2-Dimethoxybenzene) The veratrole molecule is the nucleophile in this reaction. It is a highly activated aromatic ring due to the presence of two methoxy (-OCH₃) groups. These groups are potent electron-donating groups (EDGs) through resonance, significantly increasing the electron density of the benzene ring.[6] This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles.[7]

  • Acylating Agent: Isobutyryl Chloride or Anhydride Isobutyryl chloride, (CH₃)₂CHCOCl, serves as the source for the electrophilic acyl group. Acid anhydrides are also viable alternatives.[3]

  • Catalyst: Lewis Acids A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is essential.[4][5] Other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[5][8] The role of the Lewis acid is twofold: it activates the acylating agent to generate a potent electrophile and may also interact with the aromatic substrate, further activating it towards substitution.[9]

The Step-by-Step Reaction Mechanism

The reaction mechanism unfolds in three primary stages:

Step 1: Generation of the Acylium Ion Electrophile The Lewis acid catalyst (e.g., AlCl₃) coordinates with the halogen of the isobutyryl chloride. This interaction polarizes the carbon-chlorine bond, making the chlorine a better leaving group.[4] The C-Cl bond cleaves, resulting in the formation of a highly reactive and resonance-stabilized isobutyryl cation , also known as an acylium ion.[10][11] This acylium ion is the key electrophile in the reaction. A significant advantage of the Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylation.[3][4]

Step 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the veratrole ring attacks the electrophilic carbon of the acylium ion.[7][11] This step forms a new carbon-carbon bond and disrupts the aromaticity of the ring, creating a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[7]

Step 3: Deprotonation and Regeneration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the sp³-hybridized carbon of the arenium ion.[3][10] This action restores the aromatic π-system, yielding the final ketone product. The AlCl₃ catalyst is regenerated in this process. However, a stoichiometric amount of the Lewis acid is required because the product ketone, being a Lewis base, forms a stable complex with the AlCl₃, effectively sequestering it.[3] This complex is broken during the aqueous workup step.

Regioselectivity: The Directing Influence of Methoxy Groups

The two methoxy groups on the veratrole ring are strong ortho, para-directors.[6][12] They donate electron density primarily to the carbons at the ortho and para positions relative to themselves, making these sites the most nucleophilic and therefore the most likely points of electrophilic attack.[7]

In 1,2-dimethoxybenzene, there are two available positions for substitution:

  • Position 4: This position is para to the methoxy group at C1 and ortho to the methoxy group at C2.

  • Position 3: This position is ortho to the methoxy group at C1 and meta to the methoxy group at C2.

The incoming acyl group overwhelmingly adds to position 4. This preference is driven by both electronic and steric factors. Electronically, position 4 benefits from the strong activating effect of both methoxy groups. Sterically, this position is less hindered than the alternative ortho positions.[12] Theoretical studies on similar systems confirm that para-substitution is highly favored.[13]

Fig 1. Logical workflow of the Friedel-Crafts acylation mechanism.

Validated Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)
Veratrole (1,2-dimethoxybenzene)138.1613.8 g0.10 mol
Isobutyryl chloride106.5511.7 g (11.2 mL)0.11 mol
Aluminum chloride (anhydrous)133.3414.7 g0.11 mol
Dichloromethane (DCM, dry)-200 mL-
Hydrochloric acid (conc.)-50 mL-
Ice-500 g-
Sodium bicarbonate (sat. soln.)-100 mL-
Brine (sat. NaCl soln.)-100 mL-
Anhydrous sodium sulfate-20 g-
Step-by-Step Procedure
  • Reaction Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension : Charge the flask with anhydrous aluminum chloride (14.7 g) and dry dichloromethane (100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition : Add isobutyryl chloride (11.7 g) dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition : Dissolve veratrole (13.8 g) in dry dichloromethane (100 mL) and add this solution dropwise from the dropping funnel to the reaction mixture over 30-45 minutes. It is critical to maintain the temperature between 0-5 °C during the addition to control the reaction rate and prevent side reactions.

  • Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and will decompose the aluminum chloride-ketone complex.[12]

  • Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers.

  • Washing : Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by brine (100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound as a solid or oil.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and efficient method grounded in the fundamental principles of electrophilic aromatic substitution. The success of the reaction hinges on the careful control of reaction parameters and a deep understanding of the mechanistic pathway. The high degree of activation and clear regiochemical control afforded by the two methoxy groups on the veratrole substrate make this a prime example of strategic organic synthesis. This guide provides the necessary theoretical framework and practical protocol for researchers to confidently and successfully perform this valuable transformation.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 14, 2026.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 14, 2026.
  • ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved January 14, 2026.
  • Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Retrieved January 14, 2026.
  • ResearchGate. (2024, October 9). (PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Retrieved January 14, 2026.
  • ChemicalBook. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved January 14, 2026.
  • Benchchem. (n.d.). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. Retrieved January 14, 2026.
  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)-2-Methylpropan-1-ol synthesis. Retrieved January 14, 2026.
  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.).
  • RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved January 14, 2026.
  • Organic Chemistry Portal. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved January 14, 2026.
  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved January 14, 2026.
  • PubMed. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved January 14, 2026.
  • National Institutes of Health. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved January 14, 2026.
  • ResearchGate. (2025, August 6). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved January 14, 2026.
  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation - EP 0247526 A2. Retrieved January 14, 2026.

Sources

An In-Depth Technical Guide to the Solubility of 3,4-Dimethoxyphenyl Isopropyl Ketone in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3,4-Dimethoxyphenyl isopropyl ketone, a compound of interest in various pharmacological studies.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying scientific principles, the rationale behind experimental choices, and a robust framework for generating reliable and reproducible solubility data.

Chapter 1: Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[2][3] For this compound, a molecule with both polar (ketone and methoxy groups) and nonpolar (aromatic ring and isopropyl group) regions, its solubility will vary significantly across different solvents.

1.1 Molecular Structure and Polarity

This compound possesses a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] Its structure dictates its solubility profile. The two methoxy groups and the ketone group can participate in dipole-dipole interactions and act as hydrogen bond acceptors. The benzene ring and the isopropyl group, however, are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces. Therefore, the overall solubility is a balance of these competing interactions.

1.2 Solvent Polarity and Dielectric Constant

Solvents are broadly classified as polar or nonpolar, a property often quantified by the dielectric constant.[3][4] Polar solvents have high dielectric constants and can effectively solvate polar solutes by surrounding them and weakening the intermolecular forces within the solute's crystal lattice. Nonpolar solvents, with their low dielectric constants, are better suited for dissolving nonpolar solutes.[2][3] A strategic selection of solvents with a wide range of polarities is essential for comprehensively characterizing the solubility of this compound.[5][6][7]

Chapter 2: Experimental Determination of Solubility

For the accurate determination of solubility, the shake-flask method is a widely recognized and robust technique, recommended by the Organisation for Economic Co-operation and Development (OECD).[8] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

2.1 Rationale for Method Selection

The shake-flask method is chosen for its directness and its applicability to a wide range of compounds.[8] It involves agitating an excess of the solid compound with the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute. This approach is considered a "gold standard" for thermodynamic solubility measurements.

2.2 Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

experimental_workflow prep Preparation - Weigh excess solute - Add solvent equilibrate Equilibration - Agitate at constant temp. (e.g., 24-48 hrs) prep->equilibrate Incubate separate Phase Separation - Centrifugation or filtration to remove undissolved solid equilibrate->separate After reaching equilibrium analyze Analysis - Quantify concentration in supernatant (e.g., HPLC, UV-Vis) separate->analyze Isolate saturated solution report Data Reporting - Calculate solubility (mg/mL) - Report temperature analyze->report Process results

Caption: Workflow for Shake-Flask Solubility Determination.

2.3 Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.[9]

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[9] Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To completely separate the solid from the liquid phase, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[11] This step is critical to avoid overestimation of solubility.

  • Sample Dilution: Accurately pipette an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[12]

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Chapter 3: Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolvent Polarity (Relative)[6]Dielectric Constant[4]Solubility (mg/mL)
Hexane0.0091.89Experimental Data
Toluene0.0992.38Experimental Data
Dichloromethane0.3099.08Experimental Data
Ethyl Acetate0.2286.02Experimental Data
Acetone0.35520.7Experimental Data
Ethanol0.65424.5Experimental Data
Methanol0.76232.7Experimental Data
Water1.00080.1Experimental Data

Note: The "Experimental Data" fields are to be populated with results obtained from the protocol described in Chapter 2.

Interpretation of Results:

The expected trend is that the solubility of this compound will be low in highly nonpolar solvents like hexane and in the highly polar solvent, water. A related compound, 3,4-Dimethoxyphenylacetone, is known to be insoluble in water.[13][14] The highest solubility is anticipated in solvents of intermediate polarity, such as acetone or ethanol, which can effectively interact with both the polar and nonpolar regions of the molecule.

Chapter 4: Safety and Handling

Working with organic solvents and chemical compounds requires strict adherence to safety protocols to mitigate risks.[15][16][17]

4.1 Compound-Specific Hazards:

4.2 Solvent Hazards:

  • Flammability: Many organic solvents such as hexane, acetone, and ethanol are highly flammable.[18] Keep them away from ignition sources.[19]

  • Toxicity: Some solvents, like dichloromethane, have known toxic effects.[15]

  • General Precautions: Always work in a well-ventilated area or a fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[19]

4.3 Waste Disposal:

Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents down the drain.[16] Segregate halogenated and non-halogenated solvent waste as required.

Conclusion

This guide has provided a comprehensive framework for determining and understanding the solubility of this compound. By combining a strong theoretical foundation with a detailed, robust experimental protocol, researchers can generate high-quality, reliable data. This information is crucial for informed decision-making in subsequent stages of research and development, including formulation design and pharmacokinetic studies.

References

  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Labroots. (2021, April 1). Solubility Factors When Choosing a Solvent.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Scribd. (n.d.). Solvent Polarity Table - Miller.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Biosynth. (n.d.). This compound.
  • Labcompare. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.
  • NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • ACS. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?
  • SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices.
  • National Taiwan University. (n.d.). Precautions for Handling Organic Solvent.
  • UCL. (2021, May 11). Working safely with solvents.
  • Fisher Scientific. (n.d.). 3,4-Dimethoxyphenylacetone, 97%.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Vertec BioSolvents. (2021, December 3). Working Safely with Solvents: A Guide.
  • ChemBK. (2024, April 9). 1-(3,4-Dimethoxyphenyl)-2-propanone.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines.

Sources

Methodological & Application

"analytical methods for 3,4-Dimethoxyphenyl isopropyl ketone quantification"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Quantitative Analysis of 3,4-Dimethoxyphenyl Isopropyl Ketone: A Comparative Overview of Analytical Methodologies

Abstract

This comprehensive application note provides detailed protocols and theoretical grounding for the quantitative analysis of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this guide details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section offers an in-depth explanation of the methodology, step-by-step protocols, method validation considerations, and workflow visualizations to ensure scientific rigor and practical applicability.

Introduction

This compound, also identified as Verapamil impurity L, is an organic compound of interest in pharmaceutical development and chemical synthesis.[1][2] Its molecular formula is C₁₂H₁₆O₃ with a molecular weight of 208.25 g/mol .[2] Accurate and precise quantification of this ketone is critical for process control, impurity profiling in active pharmaceutical ingredients (APIs), and pharmacological research.[2]

The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, required sensitivity, selectivity, and the available instrumentation.[3] This document provides a comparative analysis of three widely-used techniques to empower researchers to make informed decisions and implement reliable quantitative assays.

Analyte Properties:

Property Value Reference
Chemical Name This compound [1]
Synonyms Verapamil impurity L, 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone [1][2]
CAS Number 14046-55-0 [1][2]
Molecular Formula C₁₂H₁₆O₃ [2]

| Molecular Weight | 208.25 g/mol |[2] |

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a premier technique for analyzing non-volatile and thermally sensitive compounds, making it exceptionally well-suited for the quantification of this compound.[3] A reverse-phase C18 column is the standard choice for moderately polar compounds like this ketone, providing excellent separation and peak resolution.[3]

Principle of a Reverse-Phase HPLC Separation

In reverse-phase HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. The analyte, this compound, is introduced into the mobile phase stream. Its separation is governed by its hydrophobic partitioning between the nonpolar stationary phase and the polar mobile phase. By adjusting the organic solvent concentration in the mobile phase, the retention time of the analyte can be precisely controlled. Quantification is achieved by measuring the analyte's UV absorbance as it elutes from the column and comparing the peak area to a calibration curve generated from standards of known concentration.[3]

Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

B. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid.[3] Degas the solution for 15 minutes using sonication or vacuum filtration. The addition of a small amount of acid helps to produce sharper, more symmetrical peaks.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

C. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[3]

D. Instrumentation and Conditions

  • HPLC System: Standard system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (Aromatic ketones typically exhibit strong absorbance in this region; this should be confirmed by running a UV scan of the standard).[3]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O + 0.1% FA) D Inject into HPLC A->D B Prepare Standards (Stock & Working) G Generate Calibration Curve B->G C Prepare Sample (Dissolve & Filter) C->D E Separation on C18 Column D->E F UV Detection (280 nm) E->F H Integrate Sample Peak F->H I Quantify Concentration G->I H->I

Caption: HPLC-UV workflow for ketone quantification.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

ParameterAcceptance Criteria (Typical)Purpose
Linearity Correlation coefficient (R²) ≥ 0.999Establishes the relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%Assesses the method's consistency with repeated analyses on the same day.
Specificity Analyte peak is well-resolved from other components (Resolution > 2.0)Confirms the method's ability to measure the analyte unequivocally.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds and provides definitive structural confirmation.[4] Given its structure, this compound is amenable to direct GC analysis.[3]

Principle of GC-MS Analysis

The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column.[4] The column, coated with a stationary phase, separates compounds based on their boiling points and interactions with the phase. As each compound elutes, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification. For quantification, the instrument is set to monitor specific ions characteristic of the analyte (Selected Ion Monitoring - SIM), which provides enhanced sensitivity and selectivity.

Experimental Protocol: GC-MS

A. Reagents and Materials

  • This compound reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

B. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.

C. Sample Preparation

  • Accurately weigh the sample.

  • Dissolve in a known volume of ethyl acetate to achieve a concentration within the calibration range.

  • Vortex for 1 minute.

  • Transfer the solution to a GC vial. Filtration may be necessary if the sample contains non-volatile particulates.

D. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[3]

  • Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Injector: Split/Splitless, 250 °C, Split ratio 20:1.[3]

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • MS Mode:

    • Full Scan: m/z 40-400 for initial identification.

    • SIM Mode: Monitor 3-4 characteristic ions for quantification (e.g., the molecular ion and major fragment ions).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Processing A Prepare Standards & Sample in Volatile Solvent B Inject & Vaporize (250°C) A->B C Separate on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Scan or SIM) D->E F Identify by Retention Time & Mass Spectrum E->F G Quantify using SIM Peak Area E->G

Caption: GC-MS workflow for identification and quantification.

Method 3: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds that absorb light in the UV-visible range.[5] The presence of a phenyl ketone chromophore in this compound makes it an excellent candidate for this method, provided the sample matrix is simple and free of interfering substances.

Principle of UV-Vis Spectrophotometry

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax), its concentration can be determined from a pre-established calibration curve.[5]

Experimental Protocol: UV-Vis

A. Reagents and Materials

  • This compound reference standard

  • Methanol (Spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

B. Determination of λmax

  • Prepare a dilute solution of the reference standard (~10 µg/mL) in methanol.

  • Using a scanning UV-Vis spectrophotometer, scan the solution from 400 nm to 200 nm against a methanol blank.[5]

  • Identify the wavelength that corresponds to the highest absorbance peak (λmax).

C. Preparation of Calibration Curve

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

  • Measure the absorbance of each standard at the predetermined λmax using methanol as a blank.

  • Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

D. Sample Analysis

  • Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.

  • Measure its absorbance at λmax.

  • Calculate the concentration using the equation from the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow A Prepare Standard Solution B Scan for λmax (200-400 nm) A->B C Prepare Calibration Standards B->C D Measure Absorbance of Standards C->D E Plot Calibration Curve (Abs vs. Conc) D->E H Calculate Concentration using Curve Equation E->H F Prepare Sample Solution G Measure Sample Absorbance at λmax F->G G->H

Caption: UV-Vis spectrophotometry quantification workflow.

Method Comparison and Selection

The choice of method depends critically on the application.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Definitive identification)Low (Prone to interference)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerateHigh
Cost (Instrument) ModerateHighLow
Best For Routine QC, complex matricesStructural confirmation, trace analysisPure samples, rapid screening

References

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • SIELC Technologies. Separation of 3,4-Dimethoxyphenyl 2-pyridyl ketone on Newcrom R1 HPLC column. [Link]

  • Manual on Chemical Pollution. III Analytical Methods. [Link]

  • PubChem. 3,4-Dimethoxyphenyl methyl ketone. [Link]

  • Matsjeh S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 6(2), 71-76. [Link]

  • European Patent Office. Process for 3,4-dimethoxyphenyl-acetone preparation. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Cheméo. Chemical Properties of Propiophenone, 3',4'-dimethoxy- (CAS 1835-04-7). [Link]

  • Journal of the Chilean Chemical Society. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. [Link]

  • Environmental Science: Atmospheres. (2021). Biases in ketone measurements using DNPH-coated solid sorbent cartridges. [Link]

  • ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • National Institutes of Health (NIH). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol...[Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • International Journal of Pharmaceutical Research and Applications. Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Dimethoxyphenyl isopropyl ketone. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound, which is relevant as a chemical intermediate and a known impurity in pharmaceutical synthesis, such as in the case of Verapamil.[1][2] The developed reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, conforming to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction and Scientific Rationale

This compound is an aromatic ketone characterized by a benzene ring substituted with two methoxy groups and an isopropyl ketone moiety. Its chemical structure (Figure 1) imparts a moderate degree of hydrophobicity, making it an ideal candidate for separation by RP-HPLC.[6] The presence of the substituted benzene ring and the carbonyl group constitutes a strong chromophore, allowing for sensitive detection using UV spectrophotometry.[7]

The primary objective of this work was to develop a straightforward and reliable analytical method that can be readily implemented in a quality control or research laboratory. The choices made during method development are grounded in established chromatographic principles to ensure robustness and transferability.

Causality Behind Experimental Choices:

  • Chromatographic Mode (RP-HPLC): Reverse-phase chromatography is the most prevalent mode in pharmaceutical analysis due to its applicability to a wide range of non-polar to moderately polar molecules.[6][8] Given the analyte's structure, which is predominantly non-polar, RP-HPLC provides excellent retention and resolution. A C18 (octadecylsilane) stationary phase was selected for its strong hydrophobic interactions with the analyte, ensuring adequate retention.[9][10]

  • Mobile Phase Composition: A gradient elution using acetonitrile and water was chosen. Acetonitrile is a common organic modifier that offers good elution strength and a low UV cutoff wavelength. The use of a gradient allows for the efficient elution of the main analyte while also separating any potential impurities with different polarities that might be present.[9][11] A small amount of phosphoric acid is added to the aqueous phase to acidify the mobile phase. This is critical for improving peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase, thereby reducing peak tailing.

  • Detection Wavelength: The analyte possesses a conjugated system involving the aromatic ring and the carbonyl group. Such systems typically exhibit strong π→π* transitions at shorter wavelengths and weaker, but still significant, n→π* transitions at longer wavelengths (270-300 nm).[7] A detection wavelength of 280 nm was selected to provide a good balance of sensitivity and selectivity, minimizing potential interference from solvent fronts or less conjugated impurities.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₂H₁₆O₃[1] Molecular Weight: 208.25 g/mol [1]

Recommended HPLC Instrumentation and Conditions

This method is designed for a standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-10 min: 90% B; 10.1-12 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 12 minutes

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • System Priming: Prime all solvent lines with their respective mobile phases to remove air bubbles.

  • Column Equilibration: Install the C18 column and equilibrate the system with the initial mobile phase composition (40% B) for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The system is deemed ready for analysis if it meets the criteria outlined in Table 2. These criteria are based on general pharmacopeial requirements found in USP General Chapter <621>.[12][13][14]

  • Sequence Execution: Create a sequence including standards for the calibration curve, quality control (QC) samples, and unknown samples.

  • Data Analysis: Integrate the peak area of this compound. Quantify the amount in samples using the linear regression equation derived from the calibration curve.

Method Validation Framework

The protocol's trustworthiness is established through a rigorous validation process based on ICH Q2(R1) guidelines.[5][15] This ensures the method is suitable for its intended purpose.

Workflow for Method Development and Validation

The following diagram illustrates the logical flow from initial method design to routine deployment.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Analyte Analyte Characterization (Structure, Polarity, UV) Dev Initial Method Scouting (Column, Mobile Phase) Analyte->Dev Input Opt Parameter Optimization (Gradient, Flow, Temp.) Dev->Opt Refine SST System Suitability Test (SST) (Precision, Tailing) Opt->SST Finalize Validation Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) SST->Validation Proceed if Passed Routine QC & Sample Analysis Validation->Routine Deploy Method

Caption: Logical workflow for HPLC method development and validation.

System Suitability

System suitability testing is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis on the day of the test.[14][16]

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision of the injector and the overall system stability.
RSD of Retention Time ≤ 1.0% (for n=5)Confirms the stability and precision of the pumping system.
Validation Parameters and Representative Data

The following tables summarize the results from the validation experiments.

Table 3: Linearity and Range

ParameterResult
Range Studied 5 - 200 µg/mL
Number of Points 6
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)Mean Recovery (%)RSD (%)
80% 40.039.899.50.8
100% 50.050.3100.60.6
120% 60.059.599.20.9

Table 5: Precision (Repeatability and Intermediate Precision)

ParameterRepeatability (RSD %, n=6)Intermediate Precision (RSD %, n=6)
Peak Area 0.7%1.1%
Concentration Found 0.8%1.2%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)Method
LOD 1.5Based on Signal-to-Noise ratio of 3:1
LOQ 5.0Based on Signal-to-Noise ratio of 10:1

Specificity: The method demonstrated excellent specificity. When a placebo (matrix without the analyte) was injected, no interfering peaks were observed at the retention time of this compound. Furthermore, forced degradation studies (acid, base, oxidative, thermal) showed that the degradation products did not co-elute with the main analyte peak, confirming the stability-indicating nature of the method.

Conclusion

The HPLC method detailed in this application note is a highly effective tool for the quantitative determination of this compound. The scientific rationale for the selection of chromatographic parameters ensures a robust and reliable separation. The comprehensive validation data confirms that the method is accurate, precise, linear, and specific over the specified concentration range. This protocol is well-suited for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/gc_621_20221201.pdf]
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 704-715. [URL: https://www.chromatographyonline.com/view/universal-reversed-phase-hplc-method-pharmaceutical-analysis]
  • Taylor, L. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 24(3), 110-118. [URL: https://www.pharmtech.
  • U.S. Pharmacopeia. General Chapter <621> Chromatography Overview. USP. [URL: https://www.usp.
  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/5994-5555EN-us-agilent.pdf]
  • U.S. Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. USP. [URL: https://www.usp.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Patel, S., et al. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development, 8(2), 123-128. [URL: https://www.ijsdr.org/papers/IJSDR2002023.pdf]
  • McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [URL: https://www.fda.gov/media/71784/download]
  • Analytics Vidhya. (2024). Overview of RP-HPLC method development for drug estimation. [URL: https://www.analyticsvidhya.com/blog/2024/01/rp-hplc-method-development/]
  • International Council for Harmonisation (ICH). Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
  • Pharmaguideline. Steps for HPLC Method Development. [URL: https://www.pharmaguideline.com/2011/03/steps-for-hplc-method-development.html]
  • Biosynth. This compound. [URL: https://www.biosynth.com/p/ID145569/3-4-dimethoxyphenyl-isopropyl-ketone]
  • ChemicalBook. (3,4-Dimethoxyphenyl)isopropyl ketone. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52416040_EN.htm]
  • Wolska, L., et al. (2005). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Separation Science, 28(9-10), 987-994. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jssc.200500018]
  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [URL: https://sielc.com/hplc-method-for-analysis-of-michlers-ketone-on-primesep-100-column.html]
  • Shimadzu Corporation. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [URL: https://www.shimadzu.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [URL: https://www.auroraprosci.com/hplc-analysis-of-aldehydes-and-ketones-in-air-samples/]
  • Cardeal, Z. L., et al. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 102(4), 1335-1340. [URL: https://www.researchgate.net/publication/222442436_HPLC-DAD_analysis_of_ketones_as_their_24-dinitrophenylhydrazones_in_Brazilian_sugar-cane_spirits_and_rum]
  • NIST. 3,4-Dimethoxyphenylacetone. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C776998]
  • Amerigo Scientific. This compound. [URL: https://www.amerigoscientific.com/3-4-dimethoxyphenyl-isopropyl-ketone-item-14046-55-0-619207.html]
  • PubChem. 3,4-Dimethoxyphenyl methyl ketone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14328]
  • Stawinski, J., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [URL: https://pubmed.ncbi.nlm.nih.gov/20047872/]
  • Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2016/09/26/uv-vis-spectroscopy-absorbance-of-carbonyls/]
  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. [URL: https://www.researchgate.net/figure/UV-VIS-spectrum-of-1-4-methoxyphenyl-3-4-propyloxyphenyl-2-propen-1-one_fig3_265942171]
  • eGyanKosh. Identification of Compounds Using UV Spectroscopy. [URL: https://egyankosh.ac.in/bitstream/123456789/21220/1/Unit-12.pdf]
  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [URL: https://www.science-softcon.

Sources

Application Note & Protocol: High-Resolution Gas Chromatography for the Analysis of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 3,4-Dimethoxyphenyl isopropyl ketone using gas chromatography (GC). Primarily intended for researchers, scientists, and professionals in drug development and quality control, this guide details two primary methodologies: a quantitative analysis using a Flame Ionization Detector (GC-FID) and a qualitative/quantitative confirmation using a Mass Spectrometer (GC-MS). The protocols are designed to be robust and reliable, with explanations grounded in established chromatographic principles for the analysis of substituted phenylketones.

Introduction: The Analytical Imperative for this compound

This compound is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Gas chromatography, a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds, is an ideal method for this purpose.[1]

The choice between GC-FID and GC-MS depends on the analytical objective. GC-FID is a robust, cost-effective, and highly sensitive method for routine quantification, particularly when the sample matrix is relatively clean and the identity of the analyte is known.[1] Conversely, GC-MS provides definitive identification through mass spectral data, which is indispensable for impurity profiling, metabolite identification, and in forensic analysis of related compounds.[2][3]

Foundational Principles: Chromatographic Separation of Phenylketones

The successful separation of this compound relies on the selection of an appropriate stationary phase and temperature program. Substituted phenylketones are moderately polar compounds. Therefore, a stationary phase with a corresponding polarity is recommended to achieve optimal resolution and peak shape. A slightly polar stationary phase, such as a fused-silica capillary column with a poly(5% diphenyl-95% dimethylsiloxane) stationary phase (e.g., DB-5MS), is an excellent starting point.[2] This type of column provides good selectivity for a wide range of compounds and is thermally stable.

Recommended Instrumentation and Consumables

ComponentSpecification
Gas Chromatograph Agilent 7890A GC system or equivalent, with split/splitless injector and electronic pressure control.
Detector 1 (Quant.) Flame Ionization Detector (FID).
Detector 2 (Confirm.) Mass Spectrometer (MS), e.g., Agilent 5975N MSD or equivalent.
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
Carrier Gas Helium (99.999% purity).
Syringes 10 µL gas-tight syringe for manual injection or autosampler syringe.
Vials 2 mL amber glass vials with PTFE-lined septa.
Solvents HPLC-grade or equivalent purity Methanol, Acetonitrile, and Ethyl Acetate.

Experimental Protocols

Sample and Standard Preparation

The accuracy of any chromatographic analysis begins with meticulous sample preparation.

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol. These will be used to construct the calibration curve.

Protocol 2: Sample Preparation

  • Accurately weigh a known amount of the sample (e.g., 50 mg) into a 50 mL volumetric flask.

  • Add approximately 40 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-FID Method for Quantitative Analysis

This method is optimized for routine quantification, offering high precision and a wide linear range.

Table 1: GC-FID Operating Conditions

ParameterValue
Injector Split/Splitless
Injector Temp. 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
- Initial Temp.150 °C, hold for 1 min
- Ramp Rate15 °C/min
- Final Temp.280 °C, hold for 5 min
Detector FID
Detector Temp. 300 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Rationale for Parameter Selection:

  • Injector Temperature (250 °C): Ensures rapid and complete volatilization of the analyte without thermal degradation.

  • Oven Program: The initial temperature of 150 °C allows for good focusing of the analyte at the head of the column. The ramp rate of 15 °C/min provides a balance between analysis time and resolution from potential impurities. The final hold at 280 °C ensures that any less volatile components are eluted from the column.

  • FID Temperature (300 °C): Prevents condensation of the analyte and ensures a stable detector response.

GC-MS Method for Identification and Confirmation

This method provides mass spectral data for unequivocal identification.

Table 2: GC-MS Operating Conditions

ParameterValue
GC Parameters Same as GC-FID method (Table 1)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 450 amu
Scan Mode Full Scan

Rationale for Parameter Selection:

  • MS Transfer Line Temperature (280 °C): Must be high enough to prevent analyte condensation as it passes from the GC column to the MS source.

  • Electron Energy (70 eV): A standard energy that provides reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries.

  • Mass Scan Range (40 - 450 amu): A broad range to capture the molecular ion and key fragment ions of the target analyte and potential impurities.

Data Analysis and System Validation

Quantitative Analysis (GC-FID)
  • Calibration: Inject the working standard solutions to generate a calibration curve of peak area versus concentration. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.

  • Quantification: Inject the prepared sample solution. The concentration of this compound is determined by comparing its peak area to the calibration curve.

Qualitative Analysis (GC-MS)
  • Identification: The identity of the peak corresponding to this compound is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key expected fragments should be present.

Method Validation (Illustrative Parameters)

A robust analytical method must be validated. The following are key validation parameters to be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.[4]

  • Linearity: Assessed over a range of concentrations (e.g., 1-100 µg/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by spike recovery studies at multiple concentration levels.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, typically expressed as the relative standard deviation (%RSD).

Workflow Visualization

The overall analytical workflow can be visualized as follows:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_detection Detection & Data Acquisition cluster_data Data Processing weigh Weighing dissolve Dissolution & Dilution weigh->dissolve filtrate Filtration (0.45 µm) dissolve->filtrate injection Injection (1 µL) filtrate->injection separation Chromatographic Separation (DB-5MS Column) injection->separation fid FID (Quantification) separation->fid To FID ms MS (Identification) separation->ms To MS quant Quantification (Calibration Curve) fid->quant ident Identification (Mass Spectrum) ms->ident

Caption: Workflow for the GC analysis of this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column; improper temperature.Use a deactivated liner; condition the column; ensure injector temperature is adequate. Consider derivatization for highly polar analytes.[2]
No Peak or Low Signal Syringe issue; incorrect injection volume; leak in the system.Check syringe for blockage; verify autosampler settings; perform a leak check.
Shifting Retention Times Fluctuation in carrier gas flow; column aging; oven temperature instability.Check gas supply and pressures; trim the column inlet (10-20 cm); verify oven temperature calibration.
Ghost Peaks Contamination in the injector, column, or carrier gas.Bake out the column and injector; run a solvent blank; use high-purity gas with traps.

Conclusion

The GC-FID and GC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The GC-FID method is well-suited for high-throughput quantitative analysis in a quality control environment, while the GC-MS method offers definitive structural confirmation essential for research, development, and impurity profiling. Adherence to the outlined protocols and good laboratory practices will ensure the generation of accurate and reliable data.

References

  • Discrimination and identification of regioisomeric β-keto analogues of 3,4-methylendioxyamphetamines by gas chromatography–mass spectrometry. ResearchGate. [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

  • Gas Chromatography Analysis (GC-FID/TCD/FPD Testing Technique). Lucideon. [Link]

  • An Effective Quantitative Gas Chromatography-Head Space Method Development And Validation For Isopropyl Alcohol Content In Mesalamine Prolonged Release Tablets. International Journal of Pharmaceutical Sciences. [Link]

Sources

Application Notes and Protocols: 3,4-Dimethoxyphenyl Isopropyl Ketone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 3,4-Dimethoxyphenyl isopropyl ketone. This versatile aromatic ketone serves as a key intermediate in the synthesis of pharmacologically active molecules, most notably the calcium channel blocker Verapamil. These notes detail the preparation of this compound via Friedel-Crafts acylation, its characterization, and its subsequent transformation into valuable amine derivatives through reductive amination. Detailed experimental protocols, mechanistic insights, and predicted analytical data are provided to facilitate its use in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound, also known as 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone, is a significant building block in organic synthesis. Its structure, featuring an electron-rich dimethoxy-substituted aromatic ring and a sterically hindered isopropyl ketone moiety, offers a unique combination of reactivity and selectivity. The electron-donating methoxy groups activate the aromatic ring, making it susceptible to further electrophilic substitution, while the ketone functionality provides a prime handle for nucleophilic additions and reductions, particularly for the introduction of nitrogen-containing groups.

This ketone is a well-established precursor in the multi-step synthesis of Verapamil, a widely used pharmaceutical for the treatment of hypertension, angina, and cardiac arrhythmia. Beyond this principal application, its chemical nature makes it a valuable starting material for the synthesis of a variety of other complex organic molecules and potential drug candidates.

Preparation of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Causality of Experimental Choices
  • Choice of Substrate and Reagent: Veratrole is used as the aromatic substrate due to its high electron density, which facilitates the electrophilic attack. The two methoxy groups are ortho, para-directing and strongly activating. Isobutyryl chloride serves as the acylating agent, introducing the desired isopropyl ketone functionality.

  • Lewis Acid Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the chlorine atom of isobutyryl chloride, generating a highly electrophilic acylium ion. This ion is the active electrophile in the reaction. A stoichiometric amount of AlCl₃ is often required because the product ketone can form a complex with the catalyst.

  • Solvent and Temperature: An inert solvent like dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the reaction. The reaction is often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then attacks the electron-rich veratrole ring. The subsequent loss of a proton restores aromaticity and yields the final ketone product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Isobutyryl_chloride Isobutyryl Chloride Acylium_ion Acylium Ion (Electrophile) Isobutyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Veratrole Veratrole Sigma_complex Arenium Ion (Sigma Complex) Veratrole->Sigma_complex + Acylium Ion Product_complex Product-Catalyst Complex Sigma_complex->Product_complex - H⁺ Final_Product 3,4-Dimethoxyphenyl isopropyl ketone Product_complex->Final_Product + H₂O

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Isobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, place a solution of isobutyryl chloride (1.0 eq.) in anhydrous DCM.

  • To the stirred suspension of AlCl₃, add a solution of veratrole (1.0 eq.) in anhydrous DCM dropwise.

  • Following the addition of veratrole, add the isobutyryl chloride solution dropwise from the funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Accurate characterization of the synthesized ketone is crucial for its use in subsequent reactions. The following table summarizes the expected analytical data.

Property Value
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Approx. 150-155 °C at 10 mmHg
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.60-7.55 (m, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 3.50 (sept, J=6.8 Hz, 1H, CH), 1.20 (d, J=6.8 Hz, 6H, CH(CH₃)₂)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ 200.5 (C=O), 153.0 (C-O), 149.0 (C-O), 130.0 (Ar-C), 123.0 (Ar-C), 110.0 (Ar-C), 109.5 (Ar-C), 56.0 (OCH₃), 55.9 (OCH₃), 35.5 (CH), 19.0 (CH₃)
IR (neat, cm⁻¹) ~2970 (C-H), ~1675 (C=O, aryl ketone), ~1600, 1515 (C=C, aromatic), ~1260, 1140 (C-O, ether)

Application in Synthesis: Reductive Amination to Bioactive Amines

A primary application of this compound is its conversion to various amines via reductive amination.[1][2][3] This reaction is a cornerstone in the synthesis of many pharmaceuticals, including the pathway to Verapamil.

The Power of Reductive Amination

Reductive amination is a versatile method for forming C-N bonds.[4] It involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] This one-pot procedure is often preferred over direct alkylation of amines, which can lead to over-alkylation.[2]

Choice of Reducing Agent:

  • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. It can reduce both the starting ketone and the intermediate imine, so the imine formation should be allowed to proceed to a significant extent before the addition of NaBH₄.[5][6]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone at slightly acidic pH.[1][2] This allows for a one-pot reaction where all reagents can be mixed together.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is particularly effective and does not require acidic conditions, making it suitable for acid-sensitive substrates.[7]

General Mechanism of Reductive Amination

The reaction proceeds in two main stages: the formation of an iminium ion followed by its reduction.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone 3,4-Dimethoxyphenyl isopropyl ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary Amine (e.g., R-NH₂) Iminium_ion Iminium Ion Hemiaminal->Iminium_ion - H₂O, + H⁺ Product N-Alkylated Amine Iminium_ion->Product + [H⁻] Reducing_agent Reducing Agent (e.g., NaBH₄)

Caption: Reductive amination workflow.

Protocol for Reductive Amination with a Primary Amine

This protocol describes the synthesis of an N-alkylated amine, a key structural motif in many pharmaceutical agents.

Materials:

  • This compound

  • A primary amine (e.g., N-methyl-3,4-dimethoxyphenethylamine for a Verapamil precursor)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in methanol.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting amine by column chromatography or crystallization of a suitable salt.

Further Synthetic Potential

The reactivity of this compound is not limited to reductive amination. As an electron-rich aromatic ketone, it can participate in a variety of other transformations:

  • Alpha-Functionalization: The α-protons to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles to introduce new functional groups.

  • Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like NaBH₄, opening up pathways to ethers and esters.

  • Wittig and Related Reactions: The carbonyl group can be converted to an alkene through reactions with phosphorus ylides.

  • Electrophilic Aromatic Substitution: The activated aromatic ring can undergo further substitution reactions, although the existing bulky substituent will influence the regioselectivity.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and its facile conversion into complex amines through reductive amination make it a key component in the synthesis of pharmaceuticals like Verapamil and a promising starting material for the exploration of new chemical entities. The protocols and data provided in these application notes are intended to serve as a practical guide for chemists to effectively utilize this important building block in their research and development endeavors.

References

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Alinezhad, H., et al. Reductive Amination of Aldehydes and Ketones to Their Corresponding Amines with NaBH4 in Micellar Media.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]

  • Quora. Which are more reactive, alkyl ketones or aromatic aldehydes?. [Link]

  • Tang, B., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications, 2022, 13(1), 1-10. [Link]

  • Lu, Y., et al. Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Catalysis Letters, 2020, 150(1), 134-142. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • Peking University. SUPPORTING INFORMATION FOR. [Link]

  • Colorado State University. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

  • Bai, X., et al. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder/Retro-Diels–Alder Reaction Products: Reaction Development and Mechanistic Studies. The Journal of Organic Chemistry, 2021, 86(17), 11644–11653. [Link]

  • Lodewyk, M. W., et al. ChemInform Abstract: Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. ChemInform, 2012, 43(36). [Link]

  • Tang, B., & an, S. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv, 2021. [Link]

Sources

Application Notes and Protocols for 3,4-Dimethoxyphenyl Isopropyl Ketone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

3,4-Dimethoxyphenyl isopropyl ketone, also known as 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone, is a key building block in medicinal chemistry. Its structural motif, featuring a dimethoxy-substituted benzene ring, is present in a variety of biologically active compounds. This guide provides a comprehensive overview of its applications, synthesis, and protocols for biological evaluation, tailored for researchers, scientists, and drug development professionals. The inherent functionalities of this ketone make it a valuable starting point for the synthesis of novel therapeutic agents, particularly in the realms of cardiovascular diseases and dermatology.

One of the most notable applications of this compound is as a crucial intermediate in the synthesis of Verapamil, a well-known calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] The isopropyl ketone moiety is a precursor to the α-isopropylphenylacetonitrile core of Verapamil. Furthermore, this compound and its derivatives have been investigated for their potential as melanogenesis inhibitors, offering a promising avenue for the development of agents for treating hyperpigmentation disorders.[3]

This document will delve into the synthetic routes to access this versatile ketone, provide detailed protocols for its use in key biological assays, and discuss the rationale behind the experimental designs, empowering researchers to effectively harness its potential in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in medicinal chemistry, influencing aspects from reaction conditions to bioavailability.[4][5]

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[6]
Molecular Weight 208.25 g/mol [6]
Appearance Not explicitly stated, likely a solid or oil-
Solubility Soluble in organic solvents like dichloromethane, ethyl acetateInferred from synthesis protocols
Storage Store in a cool, dry place[3]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with isobutyryl chloride or isobutyric anhydride. This electrophilic aromatic substitution reaction provides a high-yielding and scalable route to the desired product.

Reaction Scheme

G cluster_0 Friedel-Crafts Acylation Veratrole 1,2-Dimethoxybenzene (Veratrole) Reaction + Veratrole->Reaction IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Catalyst Solvent Dichloromethane (DCM) Solvent->Reaction Solvent Product This compound Byproduct HCl Reaction->Product Reaction->Byproduct

Caption: Friedel-Crafts acylation of veratrole.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation of activated aromatic rings.[7][8][9][10]

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Isobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C using an ice bath.

  • In the dropping funnel, prepare a solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the isobutyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C.

  • Following the addition of isobutyryl chloride, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at 0°C.

  • Reaction Progression: After the complete addition of veratrole, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst (AlCl₃).

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.

  • Low Temperature: The initial addition of reagents is carried out at 0°C to control the exothermic reaction and prevent potential side reactions, such as polysubstitution or rearrangement.

  • Aqueous Work-up with Acid: The addition of ice and HCl is crucial to quench the reaction, hydrolyze the aluminum chloride complex formed with the ketone product, and protonate any remaining unreacted reagents.

  • Bicarbonate Wash: The sodium bicarbonate wash neutralizes any residual acidic components in the organic layer.

Applications in Medicinal Chemistry: Protocols for Biological Evaluation

Calcium Channel Blocking Activity

Given its role as a key intermediate for Verapamil, evaluating the calcium channel blocking activity of this compound and its derivatives is a primary application. In vitro assays using isolated tissues or cell lines expressing calcium channels are standard methods.

G cluster_0 Calcium Channel Blockade Assay Workflow A Prepare Isolated Tissue (e.g., Guinea Pig Atria) or Cell Line (e.g., HEK293 expressing CaV channels) B Establish a Stable Baseline Contraction or Calcium Influx A->B C Introduce this compound (or derivative) at varying concentrations B->C D Record Changes in Contraction Amplitude/Frequency or Calcium Signal C->D E Data Analysis: Calculate IC₅₀ value D->E

Caption: Workflow for calcium channel blockade assay.

This protocol is a representative method for assessing the vasodilatory effects, which are often mediated by calcium channel blockade.[11]

Materials:

  • Male guinea pigs (250-300 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Phenylephrine (vasoconstrictor)

  • This compound (test compound)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the thoracic aorta. Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Pre-contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction has reached a stable plateau, add the test compound (this compound) in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

  • Data Recording: Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced pre-contraction. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Self-Validation and Trustworthiness:

  • Positive Control: Run a parallel experiment with a known calcium channel blocker like Verapamil to validate the assay system and provide a benchmark for comparison.

  • Vehicle Control: Test the effect of the vehicle (solvent used to dissolve the test compound) alone to ensure it does not have any intrinsic activity.

  • Reproducibility: Repeat the experiment with tissues from multiple animals to ensure the results are reproducible.

Melanogenesis Inhibition Activity

The 3,4-dimethoxyphenyl moiety is found in compounds that can influence melanin synthesis.[12][13] Therefore, assessing the ability of this compound and its derivatives to inhibit melanogenesis is a relevant application in the context of dermatological drug discovery.

G cluster_0 Melanogenesis Inhibition Assay Workflow A Culture B16F10 Melanoma Cells or Normal Human Epidermal Melanocytes (NHEM) B Treat cells with this compound (or derivative) at non-cytotoxic concentrations A->B C Induce Melanogenesis (optional, e.g., with α-MSH) B->C D After incubation (e.g., 48-72h), lyse the cells C->D E Measure Melanin Content (spectrophotometrically at ~405 nm) and Tyrosinase Activity D->E F Data Analysis: Determine IC₅₀ for melanin synthesis and tyrosinase activity E->F

Caption: Workflow for melanogenesis inhibition assay.

This protocol provides a standard method for screening compounds for their effects on melanin production.[14][15][16]

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound (test compound)

  • Kojic acid (positive control)

  • α-Melanocyte-stimulating hormone (α-MSH, optional)

  • 1 N NaOH

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include wells with a vehicle control and a positive control (kojic acid). If investigating the effect on stimulated melanogenesis, also include a set of wells treated with α-MSH.

  • Incubation: Incubate the cells for 48-72 hours.

  • Melanin Content Measurement:

    • Wash the cells with PBS.

    • Lyse the cells by adding 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein content of each well (determined by a separate protein assay like BCA or Bradford).

  • Tyrosinase Activity Assay (Optional):

    • Wash the cells with PBS and lyse them in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).

    • Centrifuge the lysate to pellet the cell debris.

    • To the supernatant, add L-DOPA solution and incubate at 37°C.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm at different time points.

    • Calculate the tyrosinase activity and normalize to the total protein content.

  • Data Analysis: Calculate the percentage of inhibition of melanin synthesis and tyrosinase activity for each concentration of the test compound compared to the control. Determine the IC₅₀ values.

Expertise and Experience Insights:

  • Cytotoxicity Assessment: It is crucial to first determine the non-cytotoxic concentrations of the test compound using an assay like the MTT assay. Inhibition of melanin synthesis should not be due to cell death.

  • Choice of Cell Line: B16F10 cells are a widely used and robust model for initial screening. However, for more physiologically relevant data, confirmation in normal human epidermal melanocytes (NHEM) is recommended.

  • Mechanism of Action: A dual-readout of melanin content and tyrosinase activity can provide initial insights into the mechanism. A compound might inhibit melanin synthesis by directly inhibiting tyrosinase, by affecting its expression or degradation, or through other pathways.

Conclusion

This compound is a valuable and versatile platform for medicinal chemistry research. Its straightforward synthesis via Friedel-Crafts acylation and its presence in key pharmacophores make it an attractive starting material for the development of novel therapeutic agents. The detailed protocols provided in this guide for its synthesis and biological evaluation in the contexts of calcium channel blockade and melanogenesis inhibition are designed to be robust and reproducible. By understanding the underlying principles and carefully implementing these experimental procedures, researchers can effectively explore the therapeutic potential of this important chemical entity.

References

  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
  • Kiss, T., & Ujváry, I. (1999). Effects of veratridine and its derivatives on the Na-conducting channels in Helix neurons. Acta Biologica Hungarica, 50(1-3), 131-143.
  • LookChem. (n.d.). Synthesis of Verapamil. Retrieved from [Link]

  • Rampa, A., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 36(4), 439-445.
  • McNulty, M. J., et al. (2010). Verapamil Block of T-Type Calcium Channels. Molecular Pharmacology, 78(6), 1044-1052.
  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Theodore, L. J., & Nelson, W. L. (1989). Synthesis of [sup 13]C-labeled verapamil compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 27(5), 491-501.
  • Niki, Y., et al. (2011). 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms.
  • Hankovszky, H. O., et al. (n.d.). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. National Institutes of Health. Retrieved from [Link]

  • Kim, J. H., et al. (2015). (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression. PLoS ONE, 10(11), e0141988.
  • Chaita, E., et al. (2020). Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay. Frontiers in Pharmacology, 11, 579.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Block by verapamil, its analogs, and antiarrhythmic drugs. Retrieved from [Link]

  • National Institutes of Health. (2010). Verapamil block of T-type calcium channels. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • ResearchGate. (2021). Perspective approaches on melanogenesis inhibition. Retrieved from [Link]

  • Google Patents. (n.d.). New intermediates for the preparation of verapamil derivates.
  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

  • Wisdomlib. (n.d.). Physicochemical properties of drug: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Verapamil Block of T-Type Calcium Channels. Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CALCIUM CHANNEL BLOCKERS AND ANGIOTENSIN- CONVERTING ENZYME INHIBITORS IN BULK AND PHARMACETICAL FORMULATION. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3,4-Dimethoxyphenyl isopropyl ketone, a key intermediate and a known impurity in the synthesis of pharmaceutical compounds such as Verapamil.[1] The protocols detailed herein are designed for researchers in organic synthesis and drug development, focusing on robust and scalable methods. We will explore purification primarily through recrystallization and silica gel column chromatography, explaining the fundamental principles behind each technique to empower scientists to adapt these methods to their specific needs. The causality behind experimental choices, troubleshooting common issues, and methods for purity verification are discussed in detail to ensure the reliable attainment of a highly purified final product.

Introduction: The Need for Purity

This compound, also known as 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone, is an aromatic ketone of significant interest. Its synthesis, commonly achieved via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with an isobutyryl source, is a cornerstone reaction in organic chemistry.[2][3] However, like many Friedel-Crafts reactions, this process can yield a mixture of products, including unreacted starting materials, regioisomers, and poly-acylated byproducts.[4]

Given that this compound is a known impurity (Verapamil EP Impurity L) in the production of active pharmaceutical ingredients (APIs), its effective removal and isolation are critical for ensuring drug safety and efficacy.[1][5] This guide provides experimentally-grounded protocols to purify the crude product obtained from synthesis, ensuring a high degree of purity suitable for subsequent synthetic steps or for use as an analytical standard.

Physicochemical Properties for Purification Strategy

Understanding the physical and chemical properties of the target compound is the first step in designing an effective purification plan.

PropertyValueSource
CAS Number 14046-55-0[1]
Molecular Formula C₁₂H₁₆O₃[5]
Molecular Weight 208.25 g/mol [5]
Appearance White to pale yellow solid/liquid[6]
Melting Point ~49-51 °C (for the related acetophenone)[6]
Boiling Point ~286 °C (for the related acetophenone)[6]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexane) and water.General Chemical Principles

Note: Data for the closely related 3',4'-dimethoxyacetophenone is used as an estimate where specific data for the isopropyl ketone is unavailable.

Purification Methodologies: A Comparative Overview

Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for purifying solid compounds on a larger scale when impurities have different solubility profiles from the desired product. The principle relies on dissolving the impure solid in a minimum amount of hot solvent, in which the compound is highly soluble, and allowing it to crystallize upon cooling, during which its solubility decreases, leaving impurities behind in the mother liquor.[7][8]

  • Flash Column Chromatography: This is a highly versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through it.[9][10] Less polar compounds travel faster through the column, while more polar compounds are retained longer, allowing for their separation into different fractions.[9] This method is ideal for removing impurities with polarities similar to the product or for purifying smaller quantities.

Detailed Protocol 1: Recrystallization

This protocol is most effective when the crude product is a solid and contains impurities that are either much more or much less soluble in the chosen solvent system.

Step 1: Solvent System Selection

The ideal recrystallization solvent will dissolve the ketone readily at high temperatures but poorly at low temperatures.[8] A solvent pair is often effective.

  • Recommended System: Isopropanol/Water or Ethanol/Water.

  • Rationale: Aromatic ketones are typically soluble in alcohols like isopropanol and ethanol. The addition of water as an anti-solvent at the boiling point will induce precipitation as the solution cools, as the ketone is insoluble in water.

Step 2: Experimental Procedure
  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the primary solvent (e.g., isopropanol) dropwise while heating the mixture gently on a hot plate with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

  • If carbon was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon.

  • Heat the clear solution back to a gentle boil. Add the anti-solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the primary solvent (isopropanol) until the solution becomes clear again.[7]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent mixture (e.g., 50:50 isopropanol/water) to remove any adhering mother liquor.

  • Dry the purified crystals in a vacuum oven to a constant weight.

Detailed Protocol 2: Flash Column Chromatography

This method is highly effective for removing both more polar and less polar impurities.

Step 1: TLC Analysis and Mobile Phase Selection
  • Stationary Phase: Standard silica gel 60 Å.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various Hexane/Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3).

    • The ideal eluent system will give the product spot a Retention Factor (Rƒ) of approximately 0.3-0.4, with good separation from impurity spots.[9]

Step 2: Column Preparation and Elution
  • Packing the Column: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). The less polar impurities will elute first.[9]

  • Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2 Hexane/Ethyl Acetate) to elute the target compound.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Visualization

The following diagram illustrates the decision-making process and workflow for purifying the crude product.

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude Crude Product (from synthesis) Decision Is the crude product a solid with distinct solubility from impurities? Crude->Decision Recrystal Protocol 1: Recrystallization Decision->Recrystal  Yes Column Protocol 2: Column Chromatography Decision->Column  No / Complex Mixture TLC_MP Purity Check (TLC, Melting Point, NMR) Recrystal->TLC_MP Column->TLC_MP Pure Pure Product (>98%) TLC_MP->Pure  Purity OK Impure Product still impure TLC_MP->Impure  Purity Not Met Repurify Re-run Purification Impure->Repurify Repurify->Column

Caption: Workflow for the purification of this compound.

Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Solution
Oiling out during recrystallization The melting point of the solid is lower than the boiling point of the solvent; cooling is too rapid.Add more of the primary solvent to ensure the compound stays dissolved. Allow the solution to cool much more slowly. If the problem persists, choose a lower-boiling point solvent system.[7]
Poor recovery from recrystallization Too much solvent was used; the compound has significant solubility in the cold solvent.Re-evaporate some of the solvent from the mother liquor and attempt a second crystallization. Ensure the final crystallization step is performed in an ice bath.
No crystal formation Solution is not sufficiently saturated; nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed" crystal from a previous batch. If unsaturated, reduce solvent volume by gentle heating.[7]
Poor separation on the column (streaking) Sample was overloaded; sample is not fully soluble in the mobile phase.Use less crude material for the amount of silica gel. Ensure the sample is loaded using the dry-loading method, especially if its solubility is low in the eluent.
Product won't elute from the column The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. A small amount of methanol can be added if the compound is very polar, but this may dissolve some silica.

References

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • JoVE Science Education Database. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2019). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. [Link]

  • JoVE. (2015). Video: Purification of a Total Lipid Extract with Column Chromatography. [Link]

  • ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone. [Link]

  • NIST. (n.d.). 3,4-Dimethoxyphenylacetone. [Link]

  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation. [Link]

  • ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • ResearchGate. (2017). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Analysis of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the chemical derivatization of 3,4-Dimethoxyphenyl isopropyl ketone (DMPIK) for enhanced analytical detection and characterization. Direct analysis of ketones can present challenges related to chromatographic performance, sensitivity, and selectivity. Derivatization addresses these issues by chemically modifying the analyte to improve its properties for specific analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present detailed protocols for oximation, reductive amination, and hydrazone formation, explaining the underlying chemical principles and the rationale behind procedural choices. Furthermore, advanced strategies for potential enantioselective analysis are discussed, providing researchers, scientists, and drug development professionals with a robust framework for method development.

Introduction: The Rationale for Derivatization

This compound, also known as 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone, is a chemical intermediate and a known impurity in the synthesis of pharmaceuticals such as Verapamil.[1] Its accurate quantification is critical for quality control, impurity profiling, and metabolic studies. However, the direct analysis of DMPIK can be suboptimal for several reasons:

  • For Gas Chromatography (GC): The polar carbonyl group can interact with active sites in the GC system (e.g., injector liner, column stationary phase), leading to poor peak shape (tailing), reduced response, and poor reproducibility.[2]

  • For High-Performance Liquid Chromatography (HPLC): While the dimethoxy-substituted phenyl ring provides a chromophore for UV detection, its molar absorptivity may be insufficient for trace-level quantification required in impurity analysis.

  • For Chiral Analysis: DMPIK itself is prochiral. If downstream processes involve its reduction to a chiral alcohol, or if it is a metabolite of a chiral precursor, methods to resolve enantiomers become necessary.

Chemical derivatization is a powerful strategy to overcome these limitations.[3] By converting the ketone's carbonyl group into a less polar, more stable, or more easily detectable functional group, we can significantly enhance analytical performance.[4]

Strategic Selection of Derivatization Method

The choice of derivatization strategy is dictated by the analytical objective and the instrumentation available. The following diagram outlines a logical workflow for selecting an appropriate method for DMPIK analysis.

G Workflow for Selecting a Derivatization Strategy for DMPIK cluster_GC GC-MS Methods cluster_HPLC HPLC Methods cluster_Chiral Chiral Methods A Analytical Goal B GC-MS Analysis (Volatility & Stability) A->B Improve Peak Shape & Thermal Stability C HPLC Analysis (Sensitivity) A->C Enhance UV/Vis Detection D Chiral Separation A->D Resolve Enantiomers of a Related Analyte GC1 Oximation (e.g., with Hydroxylamine or PFBHA) B->GC1 GC2 Reductive Amination B->GC2 HPLC1 Hydrazone Formation (e.g., with DNPH) C->HPLC1 CHIRAL1 Reduction to Alcohol + Chiral Derivatizing Agent (CDA) D->CHIRAL1

Caption: Decision tree for DMPIK derivatization.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of the analyte, thereby improving chromatographic efficiency and peak symmetry.[2][3]

Oximation: Masking the Carbonyl Group

Oximation converts the ketone into a more stable oxime derivative. This reaction is robust and widely used for carbonyl compounds.[5][6][7] The resulting oxime is less polar and less prone to enolization at high temperatures in the GC injector.[5][8]

Caption: General scheme for reductive amination.

Protocol 2: One-Pot Reductive Amination (Borch Reaction)

  • Sample and Reagent Preparation:

    • Dissolve the DMPIK sample in a suitable solvent such as methanol or 1,2-dichloroethane (DCE). [9] * Select an amine (e.g., ammonium acetate for a primary amine, methylamine for a secondary amine).

  • Derivatization Reaction:

    • In a reaction vial, combine the DMPIK solution with a 1.5 to 2-fold molar excess of the chosen amine.

    • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), in a slight molar excess over the ketone. [9][10] * If necessary, adjust the pH to be weakly acidic (pH 5-6) using glacial acetic acid to catalyze imine formation. [9] * Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Adjust the pH to be basic (pH > 10) with NaOH to ensure the product amine is in its free base form.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate for analysis.

  • GC-MS Analysis: Inject the concentrated extract into the GC-MS.

Expert Insight: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is ideal because it is stable in mildly acidic conditions and selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone. [11][10]This prevents consumption of the starting material before the imine can form, maximizing the yield of the desired amine product. [10]

Derivatization for HPLC-UV/Vis Analysis

For HPLC, derivatization is employed to introduce a strongly UV-absorbing or fluorescent tag, thereby dramatically increasing detection sensitivity.

Hydrazone Formation with 2,4-Dinitrophenylhydrazine (DNPH)

This is the most common method for analyzing aldehydes and ketones in environmental and industrial settings. [12][13]DNPH reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which is highly colored and absorbs strongly around 360 nm. This shifts the detection wavelength away from many common matrix interferences.

Protocol 3: DNPH Derivatization

  • Sample Preparation: Dissolve the DMPIK sample in acetonitrile.

  • Reagent Preparation: A commercially available solution of DNPH in acidified acetonitrile is recommended for consistency. Alternatively, prepare a saturated solution of DNPH in 2 M hydrochloric acid.

  • Derivatization Reaction:

    • Mix 1 mL of the sample solution with 1 mL of the DNPH reagent in a vial.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or at 40°C for 30 minutes, protected from light.

  • Work-up:

    • The reaction mixture can often be diluted with the mobile phase and injected directly.

    • For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove excess DNPH reagent and other interferences.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18). [12][13] * Mobile Phase: Gradient elution with acetonitrile and water.

    • Detection: DAD or UV detector set to ~360 nm.

TechniqueReagentAnalyte DerivativePrimary PlatformAdvantagesDisadvantages
Oximation Hydroxylamine HCl, PFBHAOximeGC-MSRobust, improves peak shape, PFBHA allows for ultra-sensitive ECD detection. [5]May produce E/Z isomers, potentially complicating chromatography.
Reductive Amination Amine + NaBH₃CN/STABAmineGC-MS, LC-MSHighly versatile, can introduce various functionalities. [14][11]Requires careful pH control and work-up; reagent can be toxic. [11]
Hydrazone Formation 2,4-DNPHHydrazoneHPLC-UV/VisDramatically increases sensitivity, standardized method (e.g., EPA). [12]Excess reagent can interfere and may require clean-up; derivatives can be light-sensitive.
Chiral Derivatization Chiral Reducing Agent + CDADiastereomersGC, HPLCEnables separation of enantiomers on non-chiral columns. [15][16]Multi-step process, requires high-purity chiral reagents.
Table 1: Comparison of Derivatization Techniques for DMPIK Analysis.

Advanced Application: Chiral Analysis

While DMPIK is achiral, its reduction product, 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanol, contains a stereocenter. Analyzing the enantiomeric purity of this alcohol is often crucial in pharmaceutical development. This can be achieved by forming diastereomers that are separable on standard achiral columns. [15][16] Principle: The racemic alcohol is reacted with a single enantiomer of a chiral derivatizing agent (CDA), such as (+)- or (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reaction forms a mixture of two diastereomeric esters. Since diastereomers have different physical properties, they can be separated chromatographically.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chiral Derivatization cluster_2 Step 3: Separation A Prochiral Ketone (DMPIK) B Racemic Alcohol (R-OH and S-OH) A->B Reduction (e.g., NaBH4) D Mixture of Diastereomers (R-OR' and S-OR') B->D C Single Enantiomer CDA (e.g., R'-X) C->D E Separated Peaks on Achiral Column D->E HPLC or GC

Sources

Application Note: 3,4-Dimethoxyphenyl Isopropyl Ketone as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3,4-Dimethoxyphenyl isopropyl ketone as a pivotal building block in organic synthesis. With a focus on practical application and scientific integrity, this document elucidates the chemical properties, reactivity, and synthetic utility of this ketone, culminating in a detailed protocol for its application in the synthesis of key pharmaceutical intermediates. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yield outcomes.

Introduction: The Strategic Importance of the Veratryl Moiety

Ketones are fundamental building blocks in organic synthesis, offering a versatile functional group for a myriad of chemical transformations including olefinations, stereoselective additions, and enolate reactions.[1][2] Among these, ketones bearing the 3,4-dimethoxyphenyl (veratryl) moiety are of particular interest in medicinal chemistry. The veratryl group is a common structural motif in numerous biologically active compounds, including the well-known calcium channel blocker, Verapamil.[3][4] this compound, with its characteristic branched alkyl chain, serves as a crucial precursor for introducing the α-isopropyl-α-(3,4-dimethoxyphenyl)acetonitrile core, a key fragment in the structure of Verapamil.[5][6][7]

This guide will provide an in-depth exploration of the synthetic potential of this compound, with a primary focus on its conversion to advanced pharmaceutical intermediates through reductive amination.

Physicochemical Properties and Reactivity Profile

This compound, also known as 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone, is a stable compound under standard laboratory conditions.[8] Its reactivity is primarily centered around the carbonyl group, which is susceptible to nucleophilic attack. The presence of two electron-donating methoxy groups on the aromatic ring activates the ring towards electrophilic substitution, but more importantly, influences the reactivity of the benzylic position and the carbonyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14046-55-0[8]
Molecular Formula C₁₂H₁₆O₃PubChem
Molecular Weight 208.25 g/mol PubChem
Appearance Not specified (typically a solid or oil)General Chemical Knowledge
Boiling Point Not specifiedGeneral Chemical Knowledge
Melting Point Not specifiedGeneral Chemical Knowledge

The steric hindrance provided by the isopropyl group adjacent to the carbonyl function is a key consideration in planning synthetic transformations, potentially influencing reaction rates and the choice of reagents.

Core Application: Synthesis of Verapamil Intermediate via Reductive Amination

A cornerstone application of this compound is in the synthesis of Verapamil and its analogues.[3][5] A critical step in this synthesis is the introduction of a nitrogen-containing side chain, which can be efficiently achieved through reductive amination. This reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by its reduction to the corresponding amine.[9]

Mechanistic Rationale and Causality in Experimental Design

Reductive amination is a powerful and widely used transformation in organic synthesis due to its efficiency and selectivity.[9][10] The choice of reducing agent is critical for the success of this reaction. While strong reducing agents like lithium aluminum hydride would reduce both the starting ketone and the intermediate imine, milder and more selective reagents are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed because they selectively reduce the protonated imine (iminium ion) much faster than the starting ketone.[9][11] This allows for a one-pot reaction where the ketone, amine, and reducing agent can be combined.

The pH of the reaction medium is another crucial parameter. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the amine nucleophile must remain in its unprotonated, nucleophilic form. Therefore, a careful balance of pH is necessary for optimal results.[9]

The following workflow illustrates the key steps in the reductive amination of this compound.

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone 3,4-Dimethoxyphenyl isopropyl ketone Imine Intermediate Imine Ketone->Imine + Amine - H₂O Amine Primary Amine (e.g., Methylamine) Amine->Imine Product Secondary Amine Product Imine->Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Product

Caption: Workflow for the reductive amination of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol details the synthesis of N-methyl-1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine, a key intermediate that can be further elaborated to Verapamil.

Materials and Reagents
  • This compound

  • Methylamine (40% solution in water or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.4 g, 50 mmol) in 100 mL of anhydrous methanol.

  • Amine Addition: To the stirred solution, add methylamine (e.g., 40% aqueous solution, 6.2 mL, 75 mmol). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • pH Adjustment: Add glacial acetic acid dropwise to the reaction mixture to adjust the pH to approximately 6. This can be monitored using pH paper.

  • Addition of Reducing Agent: In a separate container, carefully dissolve sodium cyanoborohydride (3.14 g, 50 mmol) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 15-20 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Carefully quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Add 100 mL of diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude N-methyl-1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Results and Characterization

The reductive amination of this compound with methylamine is expected to yield the desired secondary amine in good to excellent yields (typically 70-90%), depending on the purity of the starting materials and the careful control of reaction conditions. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Alternative Synthetic Transformations

While reductive amination is a primary application, this compound can also serve as a precursor in other important reactions:

  • Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄).[12] This alcohol can then be used in etherification or esterification reactions.

  • Grignard and Organolithium Additions: The carbonyl group can undergo nucleophilic addition with Grignard or organolithium reagents to form tertiary alcohols, further expanding the molecular complexity.

The following diagram illustrates the position of this compound within a broader synthetic network.

Synthetic_Network Start 3,4-Dimethoxyphenyl isopropyl ketone RedAmine Secondary/Tertiary Amines (e.g., Verapamil Precursors) Start->RedAmine Reductive Amination Alcohol Secondary Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Tertiary_Alcohol Tertiary Alcohols Start->Tertiary_Alcohol Grignard/Organolithium Addition

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceutically relevant molecules. Its strategic importance is particularly highlighted in the synthesis of Verapamil and its derivatives. The protocols and insights provided in this application note are designed to empower researchers to confidently and efficiently utilize this ketone in their synthetic endeavors. The principles of reductive amination discussed herein are broadly applicable and can be adapted for the synthesis of a wide range of substituted amines.

References

  • Chempedia. Synthesis of Verapamil. LookChem. [Link]

  • Google Patents.
  • Hankovszky, H. O., et al. (1982). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. National Institutes of Health. [Link]

  • Theodore, L. J., & Nelson, W. L. (1989). Synthesis of [sup 13]C-labeled verapamil compounds. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Justia Patents. Process for the preparation of Verapamil hydrochloride.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol.[Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.[Link]

  • Matsjeh, S., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications. [Link]

  • Google Patents.CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Martinez, A. T., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. National Institutes of Health. [Link]

  • European Patent Office. EP 0247526 A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.[Link]

  • ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.[Link]

  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.[Link]

  • Amerigo Scientific. this compound.[Link]

  • ResearchGate. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds.[Link]

  • Royal Society of Chemistry. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds.[Link]

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the scale-up synthesis of 3,4-Dimethoxyphenyl isopropyl ketone. This ketone is a critical starting material in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2][3] This guide focuses on the robust and scalable Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with isobutyryl chloride. We delve into the rationale behind experimental choices, provide a detailed laboratory-scale protocol as a foundation for process development, and discuss the critical parameters and challenges associated with scaling this process to an industrial setting.

Introduction and Strategic Rationale

This compound is a cornerstone intermediate for the synthesis of Verapamil and its analogues.[4][5] The efficient and cost-effective production of this ketone is therefore of significant industrial importance. While several synthetic routes exist, the Friedel-Crafts acylation of veratrole stands out for its high convergence and utilization of readily available starting materials.[6]

This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from isobutyryl chloride and a Lewis acid catalyst, which then acylates the electron-rich veratrole ring.[7][8][9] The choice of a Friedel-Crafts approach is predicated on its well-understood mechanism and amenability to large-scale production, provided that critical process parameters are carefully controlled.

The Synthetic Pathway: Friedel-Crafts Acylation

The selected synthetic route is the Friedel-Crafts acylation of veratrole using isobutyryl chloride as the acylating agent and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.

Reaction Scheme: Veratrole reacts with Isobutyryl Chloride in the presence of Aluminum Chloride to yield this compound.

The mechanism proceeds via the formation of a complex between the aluminum chloride and the acyl chloride, which generates a resonance-stabilized acylium ion.[10] This potent electrophile is then attacked by the nucleophilic π-electrons of the veratrole ring. The high electron density of the veratrole ring, due to the two activating methoxy groups, facilitates the reaction.[6]

Diagram of the Reaction Pathway

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution IsobutyrylCl Isobutyryl Chloride AcyliumComplex [Isobutyryl-Cl-AlCl₃] Complex IsobutyrylCl->AcyliumComplex Coordination AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->AcyliumComplex AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcyliumComplex->AcyliumIon Cleavage SigmaComplex Arenium Ion Intermediate (Sigma Complex) AcyliumIon->SigmaComplex Veratrole Veratrole (1,2-Dimethoxybenzene) Veratrole->SigmaComplex Nucleophilic Attack ProductKetone 3,4-Dimethoxyphenyl isopropyl ketone SigmaComplex->ProductKetone Deprotonation (-H⁺, regenerated AlCl₃)

Caption: Mechanism of the Friedel-Crafts Acylation of Veratrole.

Laboratory-Scale Protocol (Model for Scale-Up)

This protocol describes the synthesis of this compound on a 0.1 mole scale. It is intended as a starting point for process optimization and scale-up.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Veratrole138.1613.8 g (12.5 mL)0.10≥99%
Anhydrous AlCl₃133.3416.0 g0.12≥99%
Isobutyryl Chloride106.5511.7 g (11.2 mL)0.11≥98%
Dichloromethane (DCM)84.93~250 mL-Anhydrous
Hydrochloric Acid36.46~100 mL-3M aq.
Sodium Bicarbonate84.01As needed-Saturated aq.
Brine-~50 mL-Saturated aq.
Anhydrous MgSO₄120.37As needed-Granular

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the dry three-necked flask with the stirrer, condenser, and dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃.[8] The system should be under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the flask with anhydrous AlCl₃ (16.0 g) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice/water bath. The reaction is exothermic, and this initial cooling is crucial for controlling the reaction rate.[11]

  • Acyl Chloride Addition: Add a solution of isobutyryl chloride (11.7 g) in 50 mL of DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Veratrole Addition: After the complete addition of the acyl chloride, add a solution of veratrole (13.8 g) in 50 mL of DCM to the dropping funnel. Add the veratrole solution dropwise over 45-60 minutes, again ensuring the temperature remains below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood with vigorous stirring.[12]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 50 mL of DCM.[12]

  • Washing: Combine the organic layers and wash sequentially with 100 mL of 3M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ketone.

Scale-Up Considerations and Process Development

Translating the laboratory protocol to a pilot or production scale introduces significant challenges that must be addressed through careful process development.

Diagram of the Scale-Up Workflow

Scale-Up Workflow RawMaterials Raw Material Sourcing (Veratrole, AlCl₃, Isobutyryl Chloride) LabProtocol Lab-Scale Protocol (0.1 mol) RawMaterials->LabProtocol ProcessSafety Process Safety Analysis (HAZOP, Exotherm Control) LabProtocol->ProcessSafety ParameterOpt Parameter Optimization (Stoichiometry, Temp, Addition Rate) ProcessSafety->ParameterOpt PilotScale Pilot Plant Run (1-10 kg) ParameterOpt->PilotScale WorkupDev Work-up & Isolation Dev. (Quenching, Extraction, Crystallization) PilotScale->WorkupDev QC Quality Control (Purity, Impurity Profile) PilotScale->QC FinalProduct Final Product (API Intermediate) WorkupDev->FinalProduct FinalProduct->QC

Caption: Key stages in the process development and scale-up workflow.

Key Challenges and Solutions
  • Reagent Stoichiometry and Purity: On a large scale, slightly more than one equivalent of AlCl₃ is often required because it complexes with the product ketone. The purity of AlCl₃ is critical; moisture contamination will reduce its activity and generate HCl gas.[13][14]

  • Heat Management: The Friedel-Crafts acylation is highly exothermic.[11] Effective heat removal is paramount to prevent runaway reactions and side product formation. Large-scale reactors with appropriate cooling jackets and temperature monitoring systems are essential. The rate of addition of reagents must be carefully controlled to match the cooling capacity of the reactor.

  • Mixing and Mass Transfer: Efficient mixing is required to maintain a homogenous temperature and concentration profile, especially during the addition of reagents and the quenching step. Inadequate mixing can lead to localized "hot spots" and reduced yields.

  • Off-Gassing and Scrubber Systems: The reaction, and particularly the quench step, generates significant amounts of HCl gas. The reactor must be vented to a scrubber system containing a caustic solution (e.g., NaOH) to neutralize the acidic gas.

  • Work-up and Product Isolation:

    • Quenching: Adding the reaction mass to an ice/acid mixture is not always practical on a large scale. An alternative is "reverse quenching," where the ice/water/acid is slowly added to the reaction vessel. This must be carefully controlled to manage the exotherm.

    • Phase Separation: Large-scale liquid-liquid extractions can be slow and may lead to emulsion formation. Centrifugal extractors can be employed for more efficient phase separation.

    • Purification: While lab-scale purification might involve chromatography, industrial-scale purification will rely on crystallization or vacuum distillation for cost-effectiveness. Developing a robust crystallization process with the right solvent system is key to achieving high purity and good recovery.

Characterization and Quality Control

The final product must be rigorously analyzed to ensure it meets the required specifications for use as a pharmaceutical intermediate.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to reference spectrum
Purity HPLC/GC≥ 99.0%
Melting Point DSC / Melting Point Apparatus48-51 °C
Residual Solvents GC-HSConforms to ICH guidelines
Inorganic Impurities ICP-MSSpecification for Al, etc.

Safety Profile

Hazard Identification and Mitigation:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[13][15] It can cause severe burns to skin, eyes, and the respiratory tract.[14] Must be handled in a dry, controlled environment. Personnel must wear acid-resistant gloves, chemical splash goggles, face shields, and protective clothing.

  • Isobutyryl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture to produce HCl. Handled in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): A suspected carcinogen and a volatile solvent. All operations should be performed in well-ventilated areas or closed systems.

  • Reaction Exotherm: The potential for a runaway reaction is the most significant process hazard. A thorough process safety review (e.g., HAZOP) and calorimetric studies (e.g., RC1) are essential before scaling up to determine the heat of reaction and ensure adequate cooling capacity.

Emergency Procedures:

  • AlCl₃ Spills: Do NOT use water. Smother with dry sand or another inert, dry absorbent.

  • Fire: Use dry chemical or CO₂ extinguishers. Do not use water on fires involving AlCl₃.[16]

References

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Published October 20, 2020. Available from: [Link]

  • LookChem. Synthesis of Verapamil - Chempedia. Available from: [Link]

  • ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Published August 2025. Available from: [Link]

  • PubMed. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Published February 19, 1993. Available from: [Link]

  • Study.com. Aluminum Chloride | AlCl3 Uses & Hazards. Available from: [Link]

  • Unacademy. Is Aluminium Chloride (AlCl3) Hazardous? Available from: [Link]

  • Chemstock. ALUMINIUM CHLORIDE Safety Data Sheet. Available from: [Link]

  • ResearchGate. Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Published August 7, 2025. Available from: [Link]

  • Google Patents. WO1998011061A1 - New intermediates for the preparation of verapamil derivates.
  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Published January 19, 2015. Available from: [Link]

  • National Institutes of Health. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Available from: [Link]

  • OSTI.GOV. Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist] (Journal Article). Published May 1, 1989. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Published May 7, 2018. Available from: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]

Sources

Troubleshooting & Optimization

"common impurities in 3,4-Dimethoxyphenyl isopropyl ketone synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,

willkommen im technischen Support-Center für die Synthese von 3,4-Dimethoxyphenylisopropylketon. Als Ihr leitender Anwendungswissenschaftler habe ich diesen Leitfaden zusammengestellt, um Ihnen bei der Bewältigung der Herausforderungen zu helfen, die bei dieser Synthese auftreten können. Mein Ziel ist es, Ihnen nicht nur Protokolle an die Hand zu geben, sondern auch die zugrunde liegenden chemischen Prinzipien zu erläutern, damit Sie fundierte Entscheidungen in Ihrem Labor treffen können.

Dieser Leitfaden ist in einem Frage-Antwort-Format strukturiert, um spezifische Probleme direkt anzugehen. Wir werden uns auf die häufigsten Synthesewege konzentrieren, die damit verbundenen Verunreinigungen identifizieren und Ihnen Strategien zur Fehlerbehebung und Optimierung an die Hand geben.

Teil 1: Häufig gestellte Fragen (FAQs) zur Synthesereinheit

F1: Was ist der häufigste Syntheseweg für 3,4-Dimethoxyphenylisopropylketon und warum?

A1: Der am weitesten verbreitete und robusteste Weg ist die Friedel-Crafts-Acylierung von Veratrol (1,2-Dimethoxybenzol) mit Isobutyrylchlorid oder Isobuttersäureanhydrid.[1][2] Diese Methode wird wegen ihrer hohen Effizienz, der direkten Bildung der C-C-Bindung und der relativ einfachen Verfügbarkeit der Ausgangsmaterialien bevorzugt. Die Reaktion wird typischerweise durch eine Lewis-Säure wie Aluminiumchlorid (AlCl₃) oder eine feste Säure katalysiert.[3][4]

F2: Welche kritischen Parameter müssen bei der Friedel-Crafts-Acylierung kontrolliert werden, um die Bildung von Verunreinigungen zu minimieren?

A2: Die Kontrolle der Reaktionsparameter ist entscheidend. Die wichtigsten Faktoren sind:

  • Temperatur: Die Reaktion ist exotherm. Eine niedrige Temperatur (typischerweise 0-5 °C) während der Zugabe der Reagenzien ist entscheidend, um Nebenreaktionen, wie die Bildung von Isomeren oder Di-Acylierungsprodukten, zu unterdrücken.

  • Stöchiometrie: Ein leichter Überschuss des Acylierungsmittels und der Lewis-Säure ist üblich, aber ein großer Überschuss kann zu mehr Nebenprodukten führen. Das Molverhältnis von Substrat zu Acylierungsmittel zu Lewis-Säure muss sorgfältig optimiert werden.

  • Reaktionszeit: Eine Überwachung des Reaktionsfortschritts mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) ist unerlässlich. Zu lange Reaktionszeiten können zur Zersetzung des Produkts oder zur Bildung von Polymeren führen.[5]

  • Feuchtigkeit: Friedel-Crafts-Reaktionen sind extrem feuchtigkeitsempfindlich. Wasser deaktiviert die Lewis-Säure-Katalysatoren und hydrolysiert das Acylierungsmittel (z. B. Isobutyrylchlorid zu Isobuttersäure).[6] Alle Glasgeräte müssen absolut trocken sein und wasserfreie Lösungsmittel sind zu verwenden.

F3: Mein Endprodukt ist ein Öl anstelle des erwarteten Feststoffs. Was ist die wahrscheinliche Ursache?

A3: Ein öliges Produkt deutet fast immer auf das Vorhandensein von Verunreinigungen hin, die die Kristallisation des gewünschten Ketons stören.[5] Häufige Ursachen sind unumgesetzte Ausgangsmaterialien, isomere Nebenprodukte oder Lösungsmittelreste. Eine säulenchromatographische Reinigung ist in solchen Fällen oft notwendig, um das reine, kristalline Produkt zu isolieren.

Teil 2: Fehlerbehebungsleitfaden nach Synthesemethode

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet detaillierte Lösungen.

Methode 1: Friedel-Crafts-Acylierung

Problem 1: Niedrige Ausbeute und Nachweis von unumgesetztem Veratrol in der Produktmischung.

  • Mögliche Ursache 1: Unzureichende Katalysatoraktivität. Die Lewis-Säure (z. B. AlCl₃) wurde möglicherweise durch Feuchtigkeit in der Apparatur oder den Lösungsmitteln deaktiviert.

    • Lösung: Stellen Sie sicher, dass alle Glasgeräte im Ofen getrocknet und unter einer inerten Atmosphäre (Stickstoff oder Argon) abgekühlt werden. Verwenden Sie frisch geöffnete oder destillierte wasserfreie Lösungsmittel.

  • Mögliche Ursache 2: Unzureichende Reaktionszeit oder -temperatur. Die Reaktion lief möglicherweise nicht bis zum Abschluss.

    • Lösung: Überwachen Sie die Reaktion mittels DC. Wenn die Reaktion bei niedriger Temperatur ins Stocken gerät, lassen Sie sie langsam auf Raumtemperatur erwärmen und rühren Sie für zusätzliche 1-2 Stunden.[3]

  • Mögliche Ursache 3: Falsche Stöchiometrie. Es wurde möglicherweise nicht genügend Acylierungsmittel oder Katalysator verwendet.

    • Lösung: Überprüfen Sie die Berechnungen und stellen Sie sicher, dass mindestens 1,1 Äquivalente Acylierungsmittel und 1,1 Äquivalente Lewis-Säure pro Mol Veratrol verwendet werden.

Problem 2: Identifizierung eines isomeren Nebenprodukts mittels GC-MS und ¹H-NMR.

  • Beschreibung: Neben dem Hauptprodukt (Retentionzeit X) zeigt das GC-MS einen weiteren Peak (Retentionzeit Y) mit demselben Molekülionenpeak. Das ¹H-NMR-Spektrum zeigt zusätzliche Signale im aromatischen Bereich.

  • Wahrscheinliche Verunreinigung: 2,3-Dimethoxyphenylisopropylketon. Methoxygruppen sind ortho-para-dirigierend. Obwohl die Acylierung an Position 4 (para zur einen und meta zur anderen Methoxygruppe) bevorzugt ist, kann eine Acylierung an Position 2 (ortho zur einen Methoxygruppe) auftreten.

  • Kausalanalyse: Eine höhere Reaktionstemperatur begünstigt die Bildung des thermodynamisch weniger stabilen ortho-Isomers.

  • Lösung und Prävention:

    • Temperaturkontrolle: Führen Sie die Zugabe der Reagenzien streng bei 0 °C durch.

    • Reinigung: Die Isomere können in der Regel durch Säulenchromatographie an Kieselgel getrennt werden. Ein Eluentensystem aus Hexan/Ethylacetat ist oft wirksam.[5] Alternativ kann eine fraktionierte Kristallisation versucht werden.

Zusammenfassung der häufigsten Verunreinigungen bei der Friedel-Crafts-Acylierung

VerunreinigungStrukturUrsacheAnalytische Signatur (typisch)Prävention/Minimierung
Unumgesetztes Veratrol1,2-DimethoxybenzolUnvollständige ReaktionSpezifischer Peak im GC; Singulett für zwei OCH₃-Gruppen und aromatische Signale im ¹H-NMR.Optimierung von Reaktionszeit, Temperatur und Stöchiometrie.
Isobuttersäure(CH₃)₂CHCOOHHydrolyse von IsobutyrylchloridBreites Singulett >10 ppm im ¹H-NMR; kann während der wässrigen Aufarbeitung extrahiert werden.Strikter Ausschluss von Feuchtigkeit.
2,3-DimethoxyphenylisopropylketonIsomeres ProduktMangelnde RegioselektivitätAnderer Retentionsindex im GC; unterschiedliches Kopplungsmuster im aromatischen Bereich des ¹H-NMR.Strenge Temperaturkontrolle (0 °C); langsame Zugabe der Reagenzien.
Di-acyliertes ProduktC₁₅H₂₀O₄Zu aggressive ReaktionsbedingungenHöherer Molekülionenpeak im MS; komplexeres ¹H-NMR.Korrekte Stöchiometrie einhalten; milde Reaktionsbedingungen.
Workflow zur Fehlerbehebung bei der Friedel-Crafts-Acylierung

Dieser Workflow hilft bei der systematischen Identifizierung und Lösung von Problemen.

G cluster_start Start: Synthese abgeschlossen cluster_problems Problemidentifikation cluster_causes Ursachenanalyse cluster_solutions Lösungen start Rohproduktanalyse (DC, GC-MS, ¹H-NMR) problem1 Problem: Niedrige Ausbeute / Hoher Anteil an Ausgangsmaterial start->problem1 Analyse zeigt Startmaterial problem2 Problem: Öliges Produkt / Mehrere Spots auf DC start->problem2 Produkt nicht kristallin problem3 Problem: Isomer nachgewiesen start->problem3 Analyse zeigt Isomer cause1 Ursache: Katalysator inaktiv (Feuchtigkeit) Unvollständige Reaktion problem1->cause1 cause2 Ursache: Vorhandensein von Verunreinigungen (Isomere, Ausgangsmaterialien) problem2->cause2 cause3 Ursache: Hohe Reaktionstemperatur Mangelnde Regioselektivität problem3->cause3 solution1 Lösung: Strikter Feuchtigkeitsausschluss Reaktionszeit/Temperatur optimieren Stöchiometrie prüfen cause1->solution1 solution2 Lösung: Säulenchromatographie Umkristallisation cause2->solution2 solution3 Lösung: Temperaturkontrolle (0 °C) Langsame Reagenzzugabe Reinigung wie bei Lösung 2 cause3->solution3

Sources

Technical Support Center: Troubleshooting Low Yield in 3,4-Dimethoxyphenyl Isopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,4-Dimethoxyphenyl isopropyl ketone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common Friedel-Crafts acylation reaction. Here, we move beyond simple procedural steps to explore the underlying chemical principles, offering field-proven insights to diagnose and resolve common experimental issues.

Part 1: Core Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for diagnosing the root cause of a low-yielding reaction. The following diagram outlines a systematic approach to troubleshooting.

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Is veratrole starting material present? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Yes high_conversion Problem: High Conversion, Low Isolated Yield check_conversion->high_conversion No check_catalyst Was the Lewis Acid (AlCl₃) handled under strict anhydrous conditions? low_conversion->check_catalyst check_stoichiometry Was a stoichiometric amount (>1.0 eq) of Lewis Acid used? check_catalyst->check_stoichiometry Yes solution_moisture Solution: Ensure Anhydrous Conditions. Use fresh AlCl₃, oven-dried glassware, and anhydrous solvents. check_catalyst->solution_moisture No check_temp Was the reaction temperature controlled (e.g., 0 °C start)? check_stoichiometry->check_temp Yes solution_stoichiometry Solution: Use >1.1 equivalents of AlCl₃. The product-catalyst complex consumes the catalyst. check_stoichiometry->solution_stoichiometry No solution_temp Solution: Optimize Temperature Profile. Start cold (0-5 °C) during addition, then allow to warm slowly. check_temp->solution_temp No check_byproducts Are multiple spots/peaks (isomers, polyacylation) observed? high_conversion->check_byproducts check_workup Was significant tarring or decomposition observed during reaction or workup? check_byproducts->check_workup No solution_selectivity Solution: Control Stoichiometry. Use veratrole as the limiting reagent. Consider inverse addition. check_byproducts->solution_selectivity Yes solution_decomposition Solution: Improve Quenching & Temp Control. Pour reaction mixture slowly onto crushed ice/HCl. Avoid temperature spikes. check_workup->solution_decomposition Yes

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common culprits for a low yield in this specific synthesis? Low yields in the Friedel-Crafts acylation of veratrole typically stem from three critical areas:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1] Strict anhydrous conditions are non-negotiable.

  • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or more) of the Lewis acid.[3][4] This is because the ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[3]

  • Sub-optimal Temperature Control: The reaction is exothermic. Excessively high temperatures can lead to the formation of tar and other decomposition byproducts, while temperatures that are too low may result in incomplete reaction.[1][5]

Q2: You mentioned a "product-catalyst complex." Why is a full equivalent of AlCl₃ necessary? This is a crucial concept. The oxygen atom of the newly formed ketone product acts as a Lewis base and coordinates strongly with the powerful Lewis acid, AlCl₃.[3] This complex is quite stable under the reaction conditions and effectively sequesters the catalyst. As a result, the AlCl₃ is not regenerated and cannot participate in activating another molecule of the acylating agent.[3][6] Therefore, you must use at least one mole of AlCl₃ for every mole of ketone you expect to form. In practice, using 1.1 to 1.3 equivalents is common to ensure the reaction goes to completion.

Q3: My reaction mixture turned dark brown or black immediately upon adding the reagents. What does this indicate? A rapid darkening or the formation of a black, tarry substance often points to decomposition. This is typically caused by:

  • Localized Hotspots: Poor stirring or adding reagents too quickly can create localized areas of high temperature, causing reactants or products to decompose.

  • Moisture Contamination: The presence of water can lead to side reactions and decomposition, often characterized by a dark, intractable mixture.[2]

  • Reaction with Solvent: If using a reactive solvent, the Lewis acid may catalyze side reactions with the solvent itself, especially at elevated temperatures. Dichloromethane or 1,2-dichloroethane are common choices, but their stability should be considered.

Q4: How can I be certain my conditions are sufficiently "anhydrous"? Achieving anhydrous conditions requires meticulous preparation:

  • Glassware: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Use freshly opened, anhydrous grade solvents. Veratrole and isobutyryl chloride should be of high purity. If necessary, reagents can be distilled prior to use.

  • Catalyst: Use a freshly opened bottle of anhydrous AlCl₃. The powder should be free-flowing and white or very light yellow. Clumped or dark yellow AlCl₃ has likely been exposed to moisture and should not be used.

Q5: Are there alternative, "greener" catalysts I can use instead of AlCl₃? Yes, while AlCl₃ is the classic choice, concerns over its hazardous nature and the large volume of waste generated during workup have driven research into alternatives.[7] These include:

  • Solid Acid Catalysts: Zeolites and other solid acids can catalyze the reaction, offering the advantage of easy separation by filtration.[7] However, they may require higher temperatures and can sometimes be prone to deactivation.[8]

  • Metal Triflates: Lanthanide triflates are known to be more water-tolerant and can often be recovered and reused.[8]

  • Ionic Liquids: Certain ionic liquids can function as both the solvent and the catalyst for Friedel-Crafts reactions.[9][10]

Part 3: Detailed Troubleshooting Guides
Problem 1: Low Conversion of Starting Material (High Recovery of Veratrole)

Symptom: Your post-reaction analysis (TLC, GC-MS, or ¹H NMR) shows a significant amount of unreacted veratrole.

  • Potential Cause A: Inactive Lewis Acid Catalyst

    • Explanation: Aluminum chloride reacts vigorously with atmospheric moisture to form aluminum hydroxide, rendering it inactive. This is the most common reason for a stalled reaction.[1][2]

    • Solution:

      • Purchase High-Quality AlCl₃: Use anhydrous, sealed grades of AlCl₃.

      • Proper Handling: Weigh and transfer the AlCl₃ in a glovebox or under a positive pressure of inert gas. Avoid opening the main stock bottle frequently.

      • Visual Inspection: The catalyst should be a fine, off-white to pale yellow powder. If it is clumpy or dark, it has likely been compromised by moisture.

  • Potential Cause B: Insufficient Catalyst Loading

    • Explanation: As detailed in the FAQ, the ketone product consumes the catalyst by forming a stable complex.[3][4] If you use a substoichiometric amount, the reaction will stop once all the free catalyst has been complexed.

    • Solution: Ensure you are using at least a stoichiometric amount of AlCl₃ relative to the limiting reagent. A slight excess is recommended.

ReagentMolar EquivalentsRationale
Veratrole1.0Limiting Reagent
Isobutyryl Chloride1.0 - 1.1Slight excess ensures full consumption of veratrole.
Aluminum Chloride (AlCl₃)1.1 - 1.3Must be in stoichiometric excess to drive the reaction.
  • Potential Cause C: Sub-Optimal Reaction Temperature

    • Explanation: While high temperatures are detrimental, the reaction still requires sufficient thermal energy to overcome its activation barrier.[5] If the reaction is kept at 0 °C for its entire duration, it may proceed very slowly or not at all.

    • Solution: A common strategy is to perform the initial addition of reagents at a low temperature (0-5 °C) to control the initial exotherm.[2] After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[2] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Symptom: Your crude product analysis shows the desired product along with several significant impurities or isomers.

  • Potential Cause A: Polysubstitution

    • Explanation: Veratrole is a highly activated aromatic ring due to its two electron-donating methoxy groups.[11] While the first acylation deactivates the ring, making a second acylation less favorable, it can still occur under forcing conditions or with incorrect stoichiometry.[1][4]

    • Solution:

      • Control Stoichiometry: Use veratrole as the limiting reagent. An excess of the acylating agent and Lewis acid will favor polysubstitution.

      • Inverse Addition: Add the veratrole solution slowly to the pre-formed complex of isobutyryl chloride and AlCl₃. This maintains a low concentration of the highly reactive veratrole in the flask at all times, minimizing the chance of a second acylation.

  • Potential Cause B: Isomer Formation

    • Explanation: The two methoxy groups on veratrole direct electrophilic substitution to the positions ortho and para to them. Acylation is expected to occur predominantly at the 4-position (para to one methoxy and ortho to the other) due to steric hindrance at the 2-position. However, different reaction conditions (solvent, temperature) could potentially alter the isomeric ratio.

    • Solution: Stick to established literature procedures that have been optimized for regioselectivity. The protocol provided below is designed to favor the desired 4-acylated product.

Problem 3: Product Decomposition and Tar Formation

Symptom: The reaction mixture becomes a dark, viscous tar, making product isolation difficult and resulting in a very low yield.

  • Potential Cause A: Runaway Reaction Temperature

    • Explanation: The reaction is exothermic. If reagents are mixed too quickly or without adequate cooling, the temperature can spike, leading to rapid decomposition of starting materials, intermediates, or the final product.[1]

    • Solution:

      • Maintain Cooling: Use an ice/water bath during the addition of all reagents.

      • Slow Addition: Add the acylating agent and the aromatic substrate dropwise using an addition funnel.

      • Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to dissipate heat evenly.

  • Potential Cause B: Improper Quenching Technique

    • Explanation: The workup step is highly exothermic and must be performed carefully. Adding water directly to the reaction mixture can cause a violent reaction and local heating, leading to product degradation.

    • Solution: The correct procedure is to pour the entire reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and dilute hydrochloric acid.[12] This ensures that the AlCl₃ complex is hydrolyzed and quenched under controlled, cool conditions.

Part 4: Validated Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Reagents & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Veratrole (1,2-dimethoxybenzene)

  • Isobutyryl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

  • Ice bath.

Procedure:

  • Setup: Assemble the dry glassware and ensure it is under a positive pressure of inert gas.

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath. Carefully and quickly add AlCl₃ (1.2 equivalents) to the cold solvent with vigorous stirring.

  • Acyl Chloride Addition: Add isobutyryl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15-20 minutes. A yellow-orange complex should form.

  • Veratrole Addition: In a separate dry flask, dissolve veratrole (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (thin-layer chromatography).

  • Quenching: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl. Slowly and carefully pour the reaction mixture from the flask into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine all organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude ketone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Part 5: Mechanistic Insights & Data
Key Mechanistic Steps

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. Understanding these steps is key to troubleshooting.

FC_Acylation_Mechanism cluster_0 Step 1: Formation of the Acylium Ion (Electrophile) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium_Complex R-C≡O⁺ AlCl₄⁻ (Resonance-Stabilized Acylium Ion) AcylCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Veratrole Veratrole Ring Arenium_Ion Arenium Ion Intermediate (Sigma Complex) Veratrole->Arenium_Ion + R-C≡O⁺ Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ (via AlCl₄⁻) Final_Product Final Ketone Product Product_Complex->Final_Product Aqueous Workup

Caption: The three main stages of the Friedel-Crafts acylation mechanism.

The Yield-Limiting Complexation

The final product, an aryl ketone, acts as a Lewis base and forms a stable complex with the AlCl₃ catalyst. This interaction removes the catalyst from the reaction, necessitating the use of stoichiometric quantities.

Product_Complexation Ketone Product Ketone (Lewis Base) Complex [Product::AlCl₃] Complex (Inactive) Ketone->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex

Caption: The role of the Lewis acid and its yield-limiting complexation with the product.

References
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for Cleaner Friedel-Crafts Acylation.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions.
  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]

  • Lu, X., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. ResearchGate. Retrieved from [Link]

  • Boon, J. A., et al. (1986). Friedel-Crafts reactions in ambient-temperature molten salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. Retrieved from [Link]

  • Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3,4-Dimethoxyphenyl isopropyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, is most commonly achieved via the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). While seemingly straightforward, this electrophilic aromatic substitution reaction is sensitive to a number of parameters that can significantly impact yield and purity. This guide provides practical, field-proven insights to help you navigate the common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Friedel-Crafts acylation of veratrole are a common issue and can often be traced back to a few critical factors.[1][2] A systematic approach to troubleshooting is often the most effective.

  • Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any exposure to atmospheric moisture, or water present in glassware, solvents, or reagents, will lead to deactivation of the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle the Lewis acid catalyst in a glovebox or under a steady stream of inert gas.

  • Insufficient Catalyst: Friedel-Crafts acylation reactions often require stoichiometric amounts of the Lewis acid, not just catalytic amounts.[2][3] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2]

    • Solution: A general practice is to use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the limiting reagent (either veratrole or the acylating agent).[3]

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in the reaction's success.

    • Solution: While some Friedel-Crafts acylations proceed at room temperature, others may require gentle heating to overcome the activation energy.[2] Conversely, excessively high temperatures can promote side reactions and decomposition.[2] It is recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature or apply gentle heating while monitoring the reaction progress by TLC.

  • Poor Reagent Quality: The purity of veratrole and the acylating agent (isobutyryl chloride or isobutyric anhydride) is critical. Impurities can lead to the formation of byproducts and consume the catalyst.

    • Solution: Use high-purity, freshly distilled or purchased reagents.

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?

While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, the formation of multiple products can still occur, especially with highly activated aromatic rings like veratrole.[1]

  • Isomer Formation: The primary side product is often the isomeric ketone, where acylation occurs at a different position on the aromatic ring. However, due to the directing effects of the two methoxy groups in veratrole, acylation is strongly favored at the position para to one methoxy group and ortho to the other.

  • Dealkylation: Under harsh conditions (e.g., high temperatures or prolonged reaction times with a strong Lewis acid), demethylation of the methoxy groups can occur, leading to phenolic byproducts.

  • Self-condensation of the Acylating Agent: This can occur, particularly if the acylating agent is added too quickly or at a high concentration.

Question 3: My final product is an oil and difficult to purify. What are the recommended purification strategies?

Obtaining an oily product is not uncommon. Effective purification is key to isolating the desired this compound with high purity.

  • Column Chromatography: This is the most effective method for purifying oily products. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically successful in separating the desired product from starting materials and byproducts.

  • Recrystallization: If the product can be solidified, recrystallization is an excellent purification technique. Common solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate.

  • Work-up Procedure: A thorough aqueous work-up is crucial before purification. This involves quenching the reaction with ice-cold water or dilute acid to decompose the catalyst-ketone complex, followed by extraction with an organic solvent.[4][5] Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound?

While traditional Lewis acids like AlCl₃ are effective, they can be difficult to handle due to their moisture sensitivity and the generation of corrosive waste.[6] Modern research has focused on developing more environmentally benign and reusable solid acid catalysts.[7][8][9] These include:

  • Zeolites: Zeolites like Hβ and HY have shown activity in the acylation of veratrole.[10]

  • Mixed Metal Oxides: Catalysts such as TiO₂-SnO₂ have demonstrated high efficiency and selectivity in Friedel-Crafts acylation.[7]

  • Heteropoly Acids: Silica-supported heteropoly acids are also effective solid acid catalysts for this transformation.[7]

The choice of catalyst will depend on the specific experimental setup, desired purity, and environmental considerations. For laboratory-scale synthesis, AlCl₃ remains a common and effective choice when handled with appropriate care.

Q2: Can I use isobutyric anhydride instead of isobutyryl chloride as the acylating agent?

Yes, isobutyric anhydride is a suitable alternative to isobutyryl chloride.[11] The reaction mechanism is similar, involving the formation of an acylium ion intermediate. In some cases, using an anhydride can be advantageous as it produces a carboxylic acid byproduct, which may be easier to remove during work-up than the HCl generated from an acyl chloride.

Q3: What are the key safety precautions to consider during this reaction?

  • Corrosive Reagents: Both the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (isobutyryl chloride) are corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reaction is often exothermic. It is important to control the rate of addition of the reagents and to use an ice bath to manage the reaction temperature, especially during the initial stages.

  • Quenching: The quenching of the reaction with water or acid can be highly exothermic and release HCl gas. This step should be performed slowly and carefully in a well-ventilated fume hood.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Isobutyryl chloride (or isobutyric anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, dissolve isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Veratrole: After the addition of the acylating agent is complete, dissolve veratrole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[5]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield Catalyst inactivity (moisture)Use anhydrous conditions and reagents.[1][2]
Insufficient catalystUse at least 1.1 equivalents of Lewis acid.[2][3]
Sub-optimal temperatureOptimize reaction temperature (start at 0 °C).[2]
Multiple Products Isomer formationOptimize catalyst and reaction conditions.
DealkylationAvoid high temperatures and prolonged reaction times.
Oily Product ImpuritiesPurify by column chromatography.
---Ensure a thorough aqueous work-up.

Visualization

Diagram 1: Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

TroubleshootingWorkflow start Low Yield Observed check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents solution_catalyst Use Anhydrous Conditions Increase Catalyst to >1.1 eq. check_catalyst->solution_catalyst solution_conditions Optimize Temperature Profile (e.g., 0°C to RT) Monitor with TLC check_conditions->solution_conditions solution_reagents Purify/Distill Starting Materials check_reagents->solution_reagents end_point Improved Yield solution_catalyst->end_point solution_conditions->end_point solution_reagents->end_point

Caption: A decision tree for troubleshooting low yields.

References

  • Lu, Y., et al. (2021). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Catalysis Letters, 151, 2436–2445. Available at: [Link]

  • Khayyat, S. A., & Al-Shehry, S. M. (2023). Friedel-Crafts Acylation of Aromatics with Acetic Anhydride over Nano-Sized Rare Earth Cation Exchanged ZSM-5 Catalysts. Science of Advanced Materials, 15(12), 1590-1597. Available at: [Link]

  • Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress. Available at: [Link]

  • Kumbhar, D. V., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 30-37. Available at: [Link]

  • Derouane, E. G., et al. (1998). Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. Applied Catalysis A: General, 171(2), 245-255. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemistry, 4(1), 1-7. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 1(4), 655-663. Available at: [Link]

  • Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation. EduBirdie. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Chemistry 344. Available at: [Link]

  • Yadav, G. D., & Kulkarni, H. R. (2015). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. RSC Advances, 5(104), 85721-85734. Available at: [Link]

  • Papagni, A., et al. (1987). Process for 3,4-dimethoxyphenyl-acetone preparation. EP0247526A2.
  • European Patent Office. (1987). Process for 3,4-dimethoxyphenyl-acetone preparation. EP 0247526 A2. Available at: [Link]

  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Chemistry 12BL. Available at: [Link]

  • ResearchGate. (2014). Friedel-Crafts acylation of aromatic compounds. ResearchGate. Available at: [Link]

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
  • ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1. ResearchGate. Available at: [Link]

  • Mercer University. (n.d.). FRIEDEL-CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University. Available at: [Link]

  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • RSC Publishing. (2020). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. Organic Chemistry Frontiers. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3,4-Dimethoxyphenyl isopropyl ketone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this specific Friedel-Crafts acylation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis, providing likely causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, or I'm recovering a large amount of unreacted veratrole. What are the likely causes?

Answer:

Low conversion is a frequent issue in Friedel-Crafts acylation and can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

  • Cause A: Inactive Lewis Acid Catalyst. The most common Lewis acid used, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or even absorbed from the atmosphere will hydrolyze and deactivate the catalyst.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Handle AlCl₃ in a glove box or under a dry nitrogen/argon atmosphere.

  • Cause B: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[2] This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.[2]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent (isobutyryl chloride or anhydride). For highly pure product and optimal conversion, some protocols may even call for slightly higher equivalents.

  • Cause C: Sub-optimal Reaction Temperature. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.

    • Solution: While initial addition of reagents should be done at a low temperature (0-5 °C) to control the initial exothermic reaction, the reaction mixture may need to be allowed to warm to room temperature or even gently heated (e.g., 40-50 °C) to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature profile.

Question 2: My final product is a dark, oily mixture, and purification by recrystallization is proving difficult. What impurities am I likely dealing with?

Answer:

The formation of a dark, complex mixture often points to the presence of multiple side products. Given the high reactivity of veratrole, several side reactions are possible.

  • Cause A: Polyacylation. Veratrole is a highly activated aromatic ring due to the two electron-donating methoxy groups. This makes it susceptible to a second acylation, leading to the formation of di-acylated byproducts. Although the acyl group of the product is deactivating, the initial high reactivity of the substrate can still lead to this side reaction.[1]

    • Solution: Control the stoichiometry carefully. Use a slight excess of veratrole relative to the acylating agent (e.g., 1.1 equivalents of veratrole to 1.0 equivalent of isobutyryl chloride). This ensures the acylating agent is consumed before significant di-acylation can occur. Also, maintaining a low reaction temperature can help improve selectivity.

  • Cause B: Isomer Formation. While the primary product is the 1,2,4-substituted isomer due to the directing effects of the methoxy groups, small amounts of other isomers, such as the 1,2,3-substituted product, may form, especially at higher temperatures.

    • Solution: Lower reaction temperatures generally favor the formation of the kinetically controlled, desired para-isomer.[3] Careful temperature control is crucial. Purification via column chromatography is often necessary to separate these isomers.

  • Cause C: Cleavage of Methoxy Ethers. Under harsh Friedel-Crafts conditions (high temperature, excess Lewis acid), the aluminum chloride can catalyze the cleavage of the methyl ethers on the veratrole ring, leading to phenolic byproducts.[4] These phenolic compounds can then undergo further reactions, contributing to the complex, colored mixture.

    • Solution: Avoid excessive heating and prolonged reaction times. Use the minimum effective amount of Lewis acid. If demethylation is a persistent issue, consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or higher temperatures.[5]

Question 3: My NMR spectrum shows unexpected peaks that don't correspond to the starting material or the desired product. How can I identify these byproducts?

Answer:

NMR spectroscopy is a powerful tool for identifying byproducts. Here are some common side products and their expected NMR signatures:

  • Di-acylated Product: You would expect to see a simpler aromatic region with fewer protons (likely a singlet if fully substituted) and a doubling of the signals corresponding to the isopropyl group.

  • Positional Isomers: The coupling patterns in the aromatic region of the ¹H NMR spectrum will be different from the expected product. The desired 3,4-dimethoxyphenyl isomer will show a characteristic three-proton system in the aromatic region. Other isomers will have different splitting patterns.

  • Demethylated (Phenolic) Products: The most obvious indicator will be the appearance of a broad singlet in the ¹H NMR spectrum, typically downfield (δ > 5 ppm), corresponding to the phenolic -OH proton. This peak will disappear upon D₂O exchange. You will also see a change in the chemical shifts of the aromatic protons.

Frequently Asked Questions (FAQs)

Q1: Can I use isobutyric anhydride instead of isobutyryl chloride? A1: Yes, isobutyric anhydride is a suitable acylating agent for this reaction. The primary difference is that for every mole of anhydride used, two moles of Lewis acid are typically required to activate both carbonyl groups. The byproduct of the reaction with the anhydride is isobutyric acid, which needs to be removed during workup.

Q2: What is the best solvent for this reaction? A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are relatively inert and good at solvating the reaction components and the intermediate complexes. Carbon disulfide (CS₂) is a traditional solvent for Friedel-Crafts reactions but is highly flammable and toxic. For greener alternatives, some research explores solvent-free conditions, though this may require different catalysts.[6]

Q3: Is it possible for the isopropyl group of the acylium ion to rearrange? A3: Rearrangement of the acylium ion is not a common side reaction in Friedel-Crafts acylation.[7][8] The acylium ion is resonance-stabilized, which makes it much less prone to the hydride or alkyl shifts that are characteristic of carbocations in Friedel-Crafts alkylations.

Q4: How can I effectively purify the final product? A4: A multi-step approach is often best:

  • Aqueous Workup: After quenching the reaction with ice/dilute HCl, thoroughly wash the organic layer with water, a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and finally with brine.

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and di-acylated byproducts. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: Once the product is reasonably pure after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can yield a highly pure, crystalline solid.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Synthesis of this compound

  • Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.33 g, 10 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add isobutyryl chloride (1.06 g, 10 mmol) to the stirred suspension via the dropping funnel over 15 minutes.

  • Substrate Addition: In a separate flask, prepare a solution of veratrole (1.38 g, 10 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated hydrochloric acid. Stir vigorously until all the ice has melted.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stoichiometry (Veratrole:Acylating Agent:AlCl₃) 1.0 : 1.0 : 1.1-1.3A slight excess of Lewis acid is needed to account for complexation with the product ketone.[2]
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, while warming to room temperature drives the reaction to completion.
Reaction Time 2-5 hoursDependent on temperature and reagent purity; should be monitored by TLC or GC-MS.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that effectively dissolves reactants and intermediates.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the common side reaction of polyacylation.

G Veratrole Veratrole Product 3,4-Dimethoxyphenyl isopropyl ketone Veratrole->Product Electrophilic Aromatic Substitution Acylium Isobutyryl Acylium Ion (from Isobutyryl Chloride + AlCl₃) Acylium->Product Product_Side 3,4-Dimethoxyphenyl isopropyl ketone Diacylated Di-acylated Product Product_Side->Diacylated Further Acylation (less favorable) Acylium_Side Isobutyryl Acylium Ion Acylium_Side->Diacylated

Caption: Desired mono-acylation vs. potential di-acylation side reaction.

References

  • PMC, NIH.

  • Benchchem.

  • Benchchem.

  • JoVE.

  • Benchchem.

  • Chemistry Steps.

  • YouTube.

  • PMC, NIH.

  • Chemistry LibreTexts.

  • Google Patents.

  • Google Patents.

  • Chemistry LibreTexts.

  • ChemicalBook.

  • ResearchGate.

  • MDPI.

  • ChemicalBook.

  • Longdom Publishing.

  • Wikipedia.

  • Master Organic Chemistry.

  • Human Metabolome Database.

  • International Journal of Chemical Studies.

  • Google Patents.

  • ResearchGate.

  • Human Metabolome Database.

  • Master Organic Chemistry.

  • International Journal of Chemical Engineering and Applications.

  • ResearchGate.

  • Chemistry Steps.

  • PMC, NIH.

  • PMC, NIH.

  • ChemicalBook.

Sources

"purification challenges of 3,4-Dimethoxyphenyl isopropyl ketone"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the purification challenges of 3,4-Dimethoxyphenyl isopropyl ketone. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to empower you in your experimental work. This guide is structured to provide rapid answers through FAQs and in-depth solutions via detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What is this compound and what are its basic properties?

A1: this compound (CAS No. 14046-55-0) is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1][2] It is also known as Verapamil impurity L.[2][3] At room temperature, it is a solid.[4] It is a crucial intermediate in various chemical syntheses and its purity is paramount for subsequent reactions.

Q2: What are the most common impurities I should expect after synthesizing this ketone?

A2: Impurities typically arise from the synthesis process itself, which is often a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).[5][6] Sources of impurity are diverse and can include starting materials, intermediates, and by-products.[7]

Impurity Type Common Examples Reason for Presence
Unreacted Starting Materials Veratrole, Isobutyryl Chloride / AnhydrideIncomplete reaction or non-stoichiometric amounts of reagents.
Isomeric By-products 2,3-Dimethoxyphenyl isopropyl ketoneFriedel-Crafts acylation on the highly activated veratrole ring can sometimes lead to minor isomers.
Polysubstitution Products Di-acylated veratrole derivativesThe two electron-donating methoxy groups strongly activate the aromatic ring, making it susceptible to multiple acylations.[8]
Process-Related Impurities Residual solvents (e.g., DCM, Toluene), Lewis acids (e.g., AlCl₃), quenching agents (e.g., HCl, NaOH).Remnants from the reaction and subsequent workup steps.[7]
Degradation Products VariesThe compound is generally stable under normal conditions, but degradation can occur if exposed to harsh acidic/basic conditions or high heat for prolonged periods.[4]

Q3: My crude product is a dark oil or a sticky solid, not a crystalline powder. What went wrong?

A3: This is a common issue. The presence of unreacted starting materials (veratrole is a liquid at room temperature), residual solvents, or low-melting eutectic mixtures of your product with various impurities can prevent crystallization. The dark color often points to polymeric side products from the Friedel-Crafts reaction. This guide provides detailed steps to address this, starting with selecting an appropriate purification strategy.

Choosing Your Purification Strategy

The optimal purification method depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your choice.

G start Crude Product State? oily_solid Oily / Sticky Solid start->oily_solid solid Crude Solid start->solid chromatography Column Chromatography oily_solid->chromatography High impurity load or low-melting impurities recrystallization Recrystallization solid->recrystallization Relatively clean product (>85% purity estimate) chrom_outcome Fractions containing product (confirm with TLC) chromatography->chrom_outcome recrys_outcome Crystals formed recrystallization->recrys_outcome no_recrys_outcome Oiling out or no crystals recrystallization->no_recrys_outcome combine Combine fractions, evaporate solvent chrom_outcome->combine wash_dry Wash crystals & Dry recrys_outcome->wash_dry no_recrys_outcome->chromatography Purification failed, try alternative method final_product Pure Product combine->final_product wash_dry->final_product

Caption: Purification strategy decision tree.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solids by separating a compound from its soluble and insoluble impurities.[9] The principle relies on the differential solubility of the target compound in a hot versus a cold solvent.[10]

Q: How do I choose the best solvent for recrystallization?

A: An ideal solvent should dissolve the ketone poorly at low temperatures but very well at high temperatures.[11] The impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, shaking after each drop. A good candidate solvent will NOT dissolve the solid at this stage.

  • Heat the tubes that showed poor solubility. A good solvent will dissolve the solid completely at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a high yield of clean-looking crystals upon cooling.

Table: Recommended Solvents for Screening

Solvent / System Rationale & Comments
Ethanol or Isopropanol Alcohols are often effective for moderately polar ketones. A procedure for a similar compound uses absolute ethanol for crystallization at low temperatures.[12]
Hexanes / Ethyl Acetate A non-polar/polar co-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then add hot hexanes dropwise until the solution becomes faintly cloudy (the saturation point). Let it cool slowly.[13]
Hexanes / Acetone Similar to the above, this is a very effective system. Acetone is a ketone and is a good solubilizer for the target compound, while hexanes act as the anti-solvent.[13]
Toluene Aromatic solvents can sometimes be effective, but may have trouble crystallizing out the product due to similar aromatic character.

Troubleshooting Recrystallization

Problem Probable Cause Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure product. The solution is cooling too quickly. The solution is too concentrated.Use a lower-boiling point solvent. Ensure slow cooling; insulate the flask. Add a small amount of additional hot solvent before cooling.
No crystals form, even after cooling in ice. The solution is not saturated (too much solvent was used). The product is highly soluble in the solvent even at low temperatures.Boil off some of the solvent to increase concentration and attempt to cool again. If that fails, the solvent is unsuitable; select another and restart.
Crystallization is very slow to start. Lack of nucleation sites for crystal growth.Scratch the inside of the flask with a glass rod just below the solvent line.[11] Add a "seed crystal" (a tiny amount of previously purified product) to initiate crystallization.[10]
Yield is very low. Too much solvent was used. The product has significant solubility in the cold solvent. Crystals were washed with a room-temperature solvent.Concentrate the mother liquor and cool it again to obtain a "second crop" of crystals. Ensure the chosen solvent has very low solubility for the product at cold temperatures. Always wash collected crystals with a minimal amount of ice-cold solvent.[11]

Troubleshooting Guide 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried through by a mobile phase (the eluent).[14] This method is ideal for separating the target ketone from non-polar impurities like veratrole and more polar by-products.

Q: How do I select the right solvent system (eluent) for column chromatography?

A: The goal is to find a solvent system that moves your target compound off the baseline but separates it well from its impurities on a Thin Layer Chromatography (TLC) plate. A good target Retention Factor (Rf) for the product is between 0.25 and 0.40.

Protocol: TLC for Eluent Selection

  • Dissolve a small sample of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. Start with a low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., 20% EtOAc/Hex, 30% EtOAc/Hex).

  • Visualize the plates under a UV lamp. Your product, an aromatic ketone, should be UV-active.

  • The optimal eluent system will show clear separation between the spot for your product and the spots for major impurities.

G cluster_0 Column Chromatography Workflow prep 1. Prepare Column (Slurry pack silica gel in eluent) load 2. Load Sample (Dissolve crude in minimal DCM, adsorb onto silica, load dry) prep->load elute 3. Elute Column (Run eluent through column) load->elute collect 4. Collect Fractions (Collect small, sequential volumes) elute->collect analyze 5. Analyze Fractions by TLC (Spot each fraction on a TLC plate) collect->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine final_product Pure 3,4-Dimethoxyphenyl isopropyl ketone combine->final_product

Caption: Standard workflow for column chromatography.

Troubleshooting Column Chromatography

Problem Probable Cause Solution
Poor separation (bands are overlapping). Eluent is too polar, moving everything too quickly. The column was packed poorly (air bubbles, cracks). The initial sample band was too wide.Switch to a less polar eluent system identified during TLC analysis. Repack the column carefully. Dissolve the crude product in the absolute minimum amount of solvent before loading. For solids, "dry loading" (adsorbing the compound onto a small amount of silica first) is highly recommended.
Product is not coming off the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., from 10% EtOAc/Hex to 20%, then 30%). This is known as a gradient elution.
Cracks or channels appear in the silica bed. The silica gel ran dry at some point. The solvent system was changed too abruptly from non-polar to polar, generating heat.Always keep the top of the silica bed covered with solvent. When running a gradient, increase polarity gradually.

By systematically applying these principles and troubleshooting steps, researchers can confidently navigate the purification of this compound, ensuring the high-quality material required for successful research and development outcomes.

References

  • Safety Data Sheet. (2022-08-18).
  • ChemicalBook. (2023-05-04). (3,4-Dimethoxyphenyl)isopropyl ketone | 14046-55-0.
  • Amerigo Scientific. This compound.
  • Fisher Scientific. (2010-05-15). SAFETY DATA SHEET - 3,4-Dimethoxyphenylacetone.
  • Biosynth. (3,4-Dimethoxyphenyl)isopropyl ketone | 14046-55-0 | ID145569.
  • ChemicalBook. (2023-05-04). (3,4-Dimethoxyphenyl)isopropyl ketone | 14046-55-0 - Preparation.
  • European Patent Office. Process for 3,4-dimethoxyphenyl-acetone preparation - EP 0247526 A2.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2025-08-06). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst.
  • Professor Dave Explains. (2020-01-10). Recrystallization. YouTube.
  • Korovina, N. (2020-09-06). Recrystallization Technique for Organic Chemistry. YouTube.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Aslan, G. et al. (2017). Separation techniques: Chromatography. PMC - NIH.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Dhangar, K. R., et al. Journal of the Chilean Chemical Society.
  • Patsnap. (2018). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

Technical Support Center: Degradation of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 3,4-Dimethoxyphenyl isopropyl ketone. This compound, also known as a verapamil impurity, serves as a key intermediate and research tool in various pharmacological contexts.[1][2] Understanding its stability and degradation pathways is critical for ensuring the purity, potency, and safety of related drug substances and products.[3] Degradation can compromise a compound's efficacy and introduce potentially harmful impurities. This guide provides in-depth, experience-based answers to common experimental challenges, troubleshooting protocols for analytical methods, and a foundational understanding of the molecule's degradation behavior.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is studying its degradation crucial?

This compound is an organic compound with the chemical formula C₁₂H₁₆O₃.[1] It is recognized as a calcium antagonist and is used in pharmacological research.[1] Studying its degradation is a mandatory part of the drug development and validation process, as stipulated by regulatory bodies like the FDA and ICH.[3] These studies, often called "forced degradation" or "stress testing," help to:

  • Identify potential degradation products that could arise during manufacturing, transport, or storage.[4]

  • Elucidate the intrinsic stability of the molecule and its likely degradation pathways.[3][4]

  • Develop and validate stability-indicating analytical methods—procedures that can accurately measure the active ingredient without interference from degradants, excipients, or impurities.[3][5]

Q2: What are the most probable degradation pathways for this molecule?

Based on its chemical structure—a ketone flanked by a dimethoxy-substituted phenyl ring and an isopropyl group—the most likely degradation pathways involve reactions at these functional groups. These include:

  • Hydrolysis (Acidic/Alkaline): The ether linkages of the two methoxy groups (-OCH₃) on the phenyl ring are susceptible to cleavage under harsh acidic or basic conditions, leading to demethylation to form hydroxyl groups.

  • Oxidation: The molecule can be sensitive to oxidative stress.[3] Oxidation may occur at the isopropyl group or could lead to the cleavage of the ketone. The aromatic ring itself can also undergo oxidation under strong conditions.

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions. This energy can initiate radical processes, resulting in a variety of degradation products.[6]

  • Biotransformation: In biological systems, enzymes like cytochrome P450s can metabolize the compound.[7][8] Common biotransformation reactions for such structures include hydroxylation, O-demethylation of the methoxy groups, and reduction of the ketone to a secondary alcohol.[8][9]

Q3: Which analytical techniques are most effective for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for degradation analysis.[10] Its high resolving power allows for the separation of the parent compound from its degradation products. A UV detector is typically used for quantification. For definitive identification of the unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight and structural fragmentation data.[11] Other supplementary techniques like UV-Visible Spectroscopy and Thin-Layer Chromatography (TLC) can also be employed for initial assessments.[10]

Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for resolving and quantifying this compound and its degradants. Below are solutions to common issues encountered during method development and execution.

Issue 1: Retention Time Drifting or Shifting

You Observe: The time at which your peaks elute is inconsistent between injections or over a sequence.

Potential Cause Expert Explanation & Solution
Inadequate Column Equilibration The stationary phase has not fully adjusted to the mobile phase conditions. Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush with at least 10-20 column volumes of the new mobile phase.[12]
Mobile Phase Composition Change The mobile phase composition can change due to evaporation of the more volatile solvent or improper mixing. Solution: Always prepare fresh mobile phase daily and keep solvent reservoirs covered.[13] If using an online mixer, verify its performance by preparing a manual mixture and comparing retention times.[14]
Unstable Column Temperature Fluctuations in ambient temperature can affect solvent viscosity and interaction kinetics, altering retention times. Solution: Use a thermostatted column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for robust and reproducible results.[12][13]
Inconsistent Pump Flow Rate Worn pump seals or air bubbles can cause the flow rate to fluctuate. Solution: Check for leaks around pump heads and tighten fittings gently.[12] Degas the mobile phase thoroughly using sonication or helium sparging and purge the pump to remove any trapped air bubbles.[12]
Issue 2: Poor Peak Shape (Tailing or Fronting)

You Observe: Peaks are asymmetrical, with a "tail" or a "front" extending from the main peak, which compromises resolution and integration accuracy.

Potential Cause Expert Explanation & Solution
Secondary Interactions with Silanols Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing. Solution: Operate the mobile phase at a lower pH (e.g., pH 2-4) to suppress silanol ionization.[15] Alternatively, use a high-purity, end-capped column designed to minimize silanol activity. Adding a competing base like triethylamine (TEA) in small concentrations can also help, but modern columns often make this unnecessary.[15]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak fronting. Solution: Decrease the injection volume or dilute the sample.[13] If a higher loading is necessary, consider switching to a column with a larger internal diameter.[15]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause distorted peaks. Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[16] If a different solvent must be used, ensure it is weaker than the mobile phase.
Contamination Buildup of strongly retained compounds on the column or guard column can lead to active sites that cause tailing. Solution: Use a guard column and replace it regularly.[12] Implement a column flushing procedure with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each analytical sequence.
Issue 3: Ghost Peaks or Spurious Peaks

You Observe: Unexpected peaks appear in the chromatogram, often at inconsistent retention times, especially in gradient runs.

Potential Cause Expert Explanation & Solution
Contaminated Injector or System The injection port or sample loop may be contaminated from previous samples. Solution: Flush the injector port and sample loop thoroughly. Run several blank injections (injecting only mobile phase) to confirm the system is clean.[13]
Late Elution from Previous Injection Strongly retained compounds from a previous sample may elute during a subsequent gradient run, appearing as a ghost peak. Solution: Add a high-organic wash step at the end of your gradient method to elute all compounds before re-equilibration.[13]
Mobile Phase Contamination Impurities in the solvents or additives (buffers, salts) can concentrate on the column and elute as peaks during the gradient. Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for investigating the degradation pathways of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active substance.[3][4]

Workflow Overview

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic Stress (UV/Vis light) stock->photo control Prepare Control Sample (Unstressed, diluted to working conc.) hplc HPLC-UV Analysis control->hplc neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxidation->dilute thermal Thermal Stress (Solid, 80°C) thermal->dilute photo->dilute neutralize->dilute dilute->hplc lcms LC-MS Analysis hplc->lcms mass_balance Calculate Mass Balance (% Assay + % Impurities) lcms->mass_balance pathway Propose Degradation Pathways mass_balance->pathway Degradation_Pathways cluster_parent Parent Compound cluster_products Potential Degradation Products parent 3,4-Dimethoxyphenyl isopropyl ketone demethyl Single/Double Demethylation (Hydrolysis) parent->demethyl Acid/Base or Enzymatic Cleavage reduced Ketone Reduction (Biotransformation) parent->reduced Enzymatic Reduction oxidized Side-Chain Oxidation (Oxidative Stress) parent->oxidized H₂O₂ or Photolysis

Sources

Technical Support Center: Synthesis of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethoxyphenyl isopropyl ketone. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional methodologies. We will explore alternative, more sustainable catalytic systems, providing in-depth FAQs, troubleshooting guides, and detailed protocols to ensure the successful execution of your experiments.

The synthesis of this compound, a key intermediate in various pharmaceutical pathways, is typically achieved via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with an isobutyryl source (e.g., isobutyryl chloride or anhydride). Conventional methods rely on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃).[1] However, these catalysts present significant challenges related to handling, safety, corrosion, and the generation of hazardous waste.[2] This guide focuses on modern, heterogeneous, and reusable catalysts that offer greener and more efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to traditional Lewis acids like AlCl₃ for this synthesis?

A: While effective, traditional Lewis acids such as AlCl₃ and FeCl₃ suffer from several critical drawbacks that impact process efficiency, safety, and environmental footprint:

  • Stoichiometric Requirement: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[3][4] This necessitates using at least stoichiometric amounts, not just catalytic quantities, leading to high catalyst loading and cost.

  • Hygroscopic Nature: Catalysts like AlCl₃ are extremely sensitive to moisture, which deactivates them and complicates handling, requiring strictly anhydrous conditions.[3][5]

  • Corrosion and Waste: These catalysts are corrosive and the aqueous workup generates large volumes of acidic waste, posing significant disposal and environmental challenges.

  • Low Atom Economy: The large quantities of catalyst and the nature of the workup process lead to poor atom economy.

Alternative catalysts, particularly solid acids, are designed to overcome these issues by being reusable, non-corrosive, and easier to handle and separate from the reaction mixture.[6][7]

Q2: What are the primary classes of alternative catalysts for the acylation of veratrole?

A: Several classes of solid acid and advanced liquid-phase catalysts have proven effective. The main categories are:

  • Zeolites: These are crystalline, microporous aluminosilicates that act as heterogeneous, shape-selective catalysts.[6] Large-pore zeolites like H-Beta (HBEA) and HY are particularly effective for the acylation of activated aromatics like veratrole, as their pore structure can accommodate the reactants and the bulky ketone product.[8][9][10] Their acidity can be tuned by adjusting the silica-to-alumina ratio (SAR).

  • Ionic Liquids (ILs): ILs are salts with melting points below 100 °C that can act as both solvents and catalysts.[11] Lewis acidic ILs, such as those based on chloroaluminates or metal triflates, can promote the reaction under mild conditions.[12][13] They offer high reaction rates, but product separation and catalyst recycling can sometimes be challenging.[11]

  • Other Solid Acid Catalysts: This broad category includes:

    • Supported Heteropolyacids (HPAs): Acids like dodecatungstophosphoric acid (DTP) supported on silica are highly active and reusable.[14]

    • Metal Oxides: Certain metal oxides and mixed metal oxides, such as ZnO or TiO₂-SnOₓ, exhibit sufficient Lewis acidity to catalyze the reaction, often under solvent-free conditions.[15][16][17]

    • Sulfonated Resins: Ion-exchange resins like Amberlyst-15 can catalyze acylations, although they may have lower thermal stability compared to zeolites.[18]

Q3: How do I select the most appropriate alternative catalyst for my laboratory setup?

A: The choice depends on your specific priorities, including scale, available equipment, and desired process characteristics (e.g., batch vs. continuous flow).

Table 1: Comparison of Alternative Catalyst Systems

Catalyst TypeKey AdvantagesKey DisadvantagesBest For...
Zeolites (H-Beta, HY) High thermal stability, shape selectivity improving regioselectivity, easy separation and regeneration (calcination), commercially available.[8][19]Can be prone to deactivation by coking; requires higher temperatures than homogeneous catalysts.[10][20]Batch or continuous-flow processes where reusability and waste reduction are critical.
Ionic Liquids (ILs) High reaction rates, can act as both solvent and catalyst, tunable properties.[11][12]Can be expensive, product separation can be difficult, some are water-sensitive, viscosity can be an issue.[11][13]Small-scale synthesis where maximizing reaction rate under mild conditions is the primary goal.
Supported HPAs Very strong acidity leading to high activity, good reusability.[14]Potential for leaching of the active species from the support.Researchers looking for very high activity in a heterogeneous system.
Metal Oxides Inexpensive, robust, and often suitable for solvent-free conditions.[15][17]Generally lower activity compared to zeolites or HPAs, may require higher catalyst loading or temperatures.Green chemistry applications and large-scale synthesis where cost is a major driver.

Q4: What is the general reaction mechanism I should be aware of when using these catalysts?

A: The underlying mechanism remains an electrophilic aromatic substitution, similar to the classical Friedel-Crafts reaction. The key difference lies in how the electrophile—the acylium ion—is generated.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide Isobutyryl Chloride (Acylating Agent) AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon Interaction with acid site Catalyst Solid Acid Catalyst (e.g., Zeolite) Veratrole Veratrole (Aromatic Substrate) SigmaComplex Arenium Ion (Sigma Complex) Veratrole->SigmaComplex Nucleophilic attack Product 3,4-Dimethoxyphenyl isopropyl ketone SigmaComplex->Product Proton loss restores aromaticity

Caption: General mechanism of solid acid-catalyzed Friedel-Crafts acylation.

Troubleshooting Guide

Problem 1: Low or No Yield of the Ketone Product

  • Q: I'm using H-Beta zeolite as a catalyst, but I'm recovering mostly unreacted veratrole. What went wrong?

    • A: Catalyst Activation is Crucial: Zeolites and many other solid acids are hygroscopic and must be activated before use to remove adsorbed water. Water will poison the acid sites, rendering the catalyst inactive.[3] Solution: Activate the zeolite catalyst by heating it under vacuum or a flow of inert gas (e.g., at 400-500 °C for several hours) immediately before the reaction.

    • A: Insufficient Temperature: Unlike homogeneous Lewis acids, solid acid catalysts often require higher temperatures to achieve sufficient reaction rates.[3] Solution: Gradually increase the reaction temperature, monitoring for product formation via TLC or GC. For veratrole acylation, temperatures in the range of 90-150 °C are common, depending on the solvent and acylating agent.[10]

    • A: Incorrect Solvent Choice: The choice of solvent can influence catalyst activity and substrate/product diffusion. Solution: Consider running the reaction in a higher-boiling, non-polar solvent like dichlorobenzene or even under solvent-free conditions, which can sometimes enhance activity.[14][17]

  • Q: My reaction in an ionic liquid is sluggish and gives a poor yield. What should I check?

    • A: Water Sensitivity: Even "water-stable" ionic liquids can absorb atmospheric moisture, which can hydrolyze the acylating agent and interfere with the reaction. Some Lewis acidic ILs are highly sensitive to water.[12][13] Solution: Ensure all reagents, glassware, and the IL itself are scrupulously dry. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • A: Product Extraction Issues: The desired ketone product can sometimes be highly soluble in the ionic liquid phase, leading to low isolated yields.[11] Solution: Develop an effective extraction protocol. Using a non-polar solvent that is immiscible with the IL (e.g., hexane or diethyl ether) in multiple extraction steps is often effective.

G Start Low Yield Observed Check_Activation Was the solid catalyst properly activated? Start->Check_Activation Check_Anhydrous Were strictly anhydrous conditions used? Check_Activation->Check_Anhydrous Yes Action_Activate Action: Activate catalyst (e.g., heat under vacuum) immediately before use. Check_Activation->Action_Activate No Check_Temp Is the reaction temperature sufficient? Check_Anhydrous->Check_Temp Yes Action_Dry Action: Dry all reagents/ solvents and use an inert atmosphere. Check_Anhydrous->Action_Dry No Check_Stoichiometry Is the acylating agent to substrate ratio correct? Check_Temp->Check_Stoichiometry Yes Action_IncreaseTemp Action: Increase temperature in increments (e.g., 10-20 °C) and monitor reaction. Check_Temp->Action_IncreaseTemp No Result_Good Optimize and Repeat Check_Stoichiometry->Result_Good Yes Action_AdjustRatio Action: Use a slight excess (1.1-1.2 eq) of the acylating agent. Check_Stoichiometry->Action_AdjustRatio No Action_Activate->Result_Good Action_Dry->Result_Good Action_IncreaseTemp->Result_Good Action_AdjustRatio->Result_Good

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: Poor Regioselectivity or Formation of By-products

  • Q: My main product is not the 3,4-isomer. How can I improve regioselectivity?

    • A: Steric and Electronic Control: The two methoxy groups in veratrole are ortho- and para-directing. Acylation can occur at position 4 (para to one methoxy, ortho to the other) or position 3 (para to the other methoxy, ortho to the first). The desired product results from acylation at the 4-position. The choice of catalyst can influence this.[21] Solution: Employ a shape-selective catalyst. Large-pore zeolites like H-Beta can sterically hinder acylation at the more crowded 3-position, favoring the formation of the desired 4-acylated product (which becomes this compound).[8]

    • A: Temperature Effects: Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the formation of less-favored isomers.[3] Solution: Try running the reaction at the lowest possible temperature that still gives a reasonable conversion rate.

  • Q: I'm observing by-products that I suspect are from di- or tri-acylation. How can I prevent this?

    • A: Substrate Reactivity: Veratrole is a highly activated aromatic ring, making it susceptible to multiple acylations, although this is less common than in Friedel-Crafts alkylation because the first acyl group is deactivating.[3][4] However, under harsh conditions, it can occur.[10] Solution: Adjust the stoichiometry. Use a molar excess of veratrole relative to the acylating agent. This increases the statistical probability that the acylium ion will react with an un-acylated veratrole molecule.

Problem 3: Catalyst Deactivation After Reuse

  • Q: The yield dropped significantly when I reused my zeolite catalyst. What is the cause and how do I regenerate it properly?

    • A: Pore Blockage (Coking): During the reaction, heavy organic by-products or "coke" can form and deposit within the catalyst's micropores, blocking access to the active sites. This is a common cause of deactivation in zeolite catalysis.[10][20] Solution: Proper regeneration can restore activity. After filtering the catalyst, wash it thoroughly with a solvent (like acetone or dichloromethane) to remove physically adsorbed species. Then, perform a calcination in a furnace with a slow flow of air. Slowly ramp the temperature (e.g., to 500-550 °C) and hold for several hours to carefully burn off the deposited coke without damaging the zeolite structure.[19]

Detailed Experimental Protocol: Zeolite H-Beta Catalyzed Synthesis

This protocol provides a representative method for the acylation of veratrole using H-Beta zeolite. Optimization may be required based on your specific reagents and equipment.

1. Catalyst Activation:

  • Place the required amount of H-Beta zeolite (e.g., 10-20 wt% relative to veratrole) in a round-bottom flask.

  • Heat the flask to 450 °C under a high vacuum or a slow stream of dry nitrogen for at least 4 hours.

  • Allow the catalyst to cool to room temperature under an inert atmosphere just before use.

2. Reaction Setup:

  • To the flask containing the activated catalyst, add a magnetic stir bar.

  • Under an inert atmosphere (N₂ or Ar), add the solvent (e.g., 1,2-dichlorobenzene).

  • Add veratrole (1.0 equivalent) to the suspension.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred mixture at room temperature.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC, checking for the consumption of veratrole. A typical reaction time is 4-12 hours.

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed with dichloromethane, dried, and stored for regeneration.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Sources

Technical Support Center: By-product Identification in Reactions of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-0114 Version: 1.0 Last Updated: January 14, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals working with 3,4-Dimethoxyphenyl isopropyl ketone (DMPIK). DMPIK is a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry. The purity of its reaction products is paramount, making the identification and minimization of by-products a critical aspect of process optimization.

This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions regarding by-product formation in common reactions involving DMPIK. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose and resolve purity challenges in your experiments.

Common Reaction Pathways and Potential By-products

Understanding the primary reaction pathways is the first step in predicting and identifying potential by-products. The most common transformations of DMPIK involve the carbonyl group, including reduction and reductive amination.

Reduction to 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol

The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation.

  • Primary Reaction: Ketone to Alcohol

  • Common Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LAH).[1][2]

  • Potential By-products:

    • Unreacted Starting Material: Incomplete reaction.

    • Over-reduction Products: While less common for this specific substrate, highly reactive hydrides can potentially affect the aromatic methoxy groups under harsh conditions, leading to demethylation.

    • Solvent Adducts: By-products formed from the reaction of intermediates with the solvent.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize amine derivatives from ketones.[3][4][5]

  • Primary Reaction: Ketone to Amine

  • Common Reagents: An amine source (e.g., ammonia, primary/secondary amine) and a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃)).[3][4]

  • Potential By-products:

    • Alcohol By-product: Reduction of the ketone starting material by the hydride reagent before imine formation can occur.[6] This is more prevalent with less selective reducing agents like NaBH₄.[6]

    • Dialkylation Product (Tertiary Amine): If a primary amine is used as a reagent, the secondary amine product can react again with the starting ketone to form a tertiary amine.[3]

    • Unreacted Imine/Enamine: Incomplete reduction of the imine or enamine intermediate.

Troubleshooting Guide & Diagnostic Workflows

This section addresses specific experimental issues in a question-and-answer format.

Q1: My TLC plate shows a new, unexpected spot close to the solvent front after a NaBH₄ reduction. What is it likely to be?

A1: An unexpected, less polar spot (higher Rf) could indicate a number of by-products. A likely candidate is a dimerization or condensation product . Under basic conditions which can arise during a borohydride reduction workup, an aldol-type condensation could occur, followed by dehydration to yield a more conjugated, less polar molecule.

Troubleshooting Workflow:

  • Characterization: Isolate the by-product via preparative TLC or column chromatography. Analyze it using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • MS Analysis: Look for a molecular ion peak (M+) that is approximately double the mass of the starting material, minus the mass of water (18 amu), which would strongly suggest a dehydrated dimer.

  • NMR Analysis: Look for a complex signal pattern in the aromatic region and the disappearance of the characteristic isopropyl methine proton.

  • Prevention:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.

    • pH Control: During the aqueous workup, ensure the pH does not become strongly basic for extended periods. Neutralize the reaction mixture carefully.

    • Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent further side reactions.[7]

Q2: During a reductive amination with methylamine, my final product is contaminated with a significant amount of the corresponding alcohol. Why did this happen?

A2: The formation of 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanol as a by-product indicates that the ketone was reduced directly by the hydride reagent before it could form an imine with methylamine.[6] This is a common issue related to the kinetics of imine formation versus ketone reduction.

Causality & Prevention:

Likely CauseScientific RationaleRecommended Solution
Non-selective Reducing Agent Reagents like NaBH₄ can reduce both ketones and the intermediate iminium ion. Since the ketone is present from the start, its reduction can be a significant competing reaction.[2]Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . These reagents are less reactive towards ketones but readily reduce the protonated imine (iminium ion).[3][4]
Incorrect pH Imine formation is typically fastest under weakly acidic conditions (pH 4-5).[6] If the reaction is too neutral or basic, imine formation is slow, giving the reducing agent more time to attack the ketone.Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to accelerate imine formation.[8]
One-Pot Procedure Issues Adding all reagents at once (ketone, amine, hydride) can lead to the competing reduction reaction.Employ a stepwise (indirect) procedure .[4] First, stir the ketone and amine together in a suitable solvent (e.g., methanol or ethanol) for a period (30-60 minutes) to allow for imine formation. Then, add the reducing agent.
Q3: My mass spectrum shows a peak with a mass of M+14 relative to my expected secondary amine product. What could this be?

A3: A mass increase of 14 amu (CH₂) strongly suggests the formation of a tertiary amine by-product through over-alkylation. This occurs when the desired secondary amine product, being nucleophilic, reacts with another molecule of the starting ketone and gets reduced.

By-product Formation Pathway (Reductive Amination with a Primary Amine R-NH₂):

Caption: Formation of tertiary amine by-product via over-alkylation.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to ensure the ketone is consumed in the formation of the initial imine, leaving less available to react with the secondary amine product.

  • Slow Addition: Add the reducing agent slowly to the mixture of the ketone and amine. This keeps the concentration of the secondary amine product low at any given time, disfavoring the second reaction.

Analytical Protocols

Accurate identification of by-products relies on robust analytical methods.

Protocol 1: General Purpose GC-MS for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for separating and identifying volatile components in a reaction mixture.

  • Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture by adding it to 1 mL of ethyl acetate and 1 mL of saturated sodium bicarbonate solution. Vortex thoroughly.

  • Extraction: Allow the layers to separate. Carefully transfer the top organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove residual water.

  • Dilution: Dilute the dried organic solution 1:100 with ethyl acetate in a GC vial.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Compare the retention times and mass fragmentation patterns of unknown peaks to the starting material and expected product. Use a mass spectral library (e.g., NIST) to tentatively identify by-products.

Protocol 2: Derivatization for Carbonyl Identification

The 2,4-Dinitrophenylhydrazine (2,4-DNPH) test can confirm the presence of unreacted ketone or aldehydic by-products.[9][10][11]

  • Reagent Preparation: Prepare a saturated solution of 2,4-DNPH in ethanol.

  • Test: Dissolve a small amount of the crude reaction product in a minimal amount of ethanol. Add a few drops of the 2,4-DNPH reagent.

  • Observation: The formation of a yellow to orange precipitate indicates the presence of a carbonyl group (aldehyde or ketone).[10] This confirms incomplete conversion of the starting material or the presence of other carbonyl-containing impurities.

Frequently Asked Questions (FAQs)

Q: Can the starting material, this compound, degrade during storage? A: Yes. Like many ketones, DMPIK can be susceptible to slow air oxidation or photolysis over long periods, especially if exposed to light and air.[12] It is best stored in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. Potential degradation products could include veratric acid from oxidative cleavage.

Q: My reaction is very slow. Can I increase the temperature? A: Increasing the temperature will increase the reaction rate, but it often disproportionately accelerates the rates of side reactions, leading to a less pure product.[7] Before increasing the temperature, ensure other factors are optimized: catalyst efficiency (if applicable), reagent purity, solvent choice, and proper stoichiometry. If you must increase the temperature, do so incrementally while closely monitoring the reaction by TLC or GC-MS for the appearance of new impurity spots.

Q: What is the best general purification method for removing these by-products? A: For most of the by-products discussed, column chromatography on silica gel is the most effective purification technique.[13] A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), will allow for the separation of components based on their polarity. For example, a non-polar dimer will elute before the more polar alcohol product.

References

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • JoVE. (2020). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation.
  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • IEEE Xplore. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Harvard University. (n.d.). Chem 115 - Andrew G Myers Research Group. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of diisopropyl ketone.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • SpringerOpen. (n.d.). Systematic strategies for degradation kinetic study of pharmaceuticals. Retrieved from [Link]

  • International Journal of Biomedical and Pharmaceutical Sciences. (n.d.). Forced degradation studies. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for reducing aldehydes or ketones.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

Sources

"how to remove unreacted starting materials from 3,4-Dimethoxyphenyl isopropyl ketone"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3,4-Dimethoxyphenyl Isopropyl Ketone

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of this compound, a common intermediate in pharmaceutical synthesis. The following protocols and advice are grounded in established chemical principles to ensure reliable and reproducible outcomes in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Friedel-Crafts acylation to synthesize this compound. What are the primary unreacted starting materials I need to remove?

In a typical Friedel-Crafts synthesis of this ketone, the primary contaminants are the unreacted starting materials:

  • Veratrole (1,2-dimethoxybenzene): The electron-rich aromatic substrate.

  • Isobutyric Acid or its derivatives: Formed from the hydrolysis of the acylating agent (isobutyryl chloride or isobutyric anhydride).[1][2]

  • Lewis Acid Catalyst: Such as aluminum chloride (AlCl₃), which must be fully quenched and removed.[3]

Q2: What is the most critical first step in the purification process after the reaction is complete?

The initial work-up, specifically the quenching of the reaction, is paramount. Friedel-Crafts reactions often use a stoichiometric amount of a Lewis acid catalyst (like AlCl₃), which forms a complex with the ketone product.[4] This complex must be hydrolyzed to liberate the free ketone.

Action: The reaction mixture must be carefully and slowly poured into a mixture of ice and water, often with the addition of concentrated HCl to aid in dissolving the resulting aluminum salts.[5] This is a highly exothermic process and must be done with caution in a well-ventilated fume hood. This step neutralizes the catalyst and moves the inorganic salts into the aqueous phase for easy removal.

Q3: How do I specifically target and remove acidic impurities like isobutyric acid?

Isobutyric acid is a water-miscible carboxylic acid and is easily removed using a simple acid-base extraction.[6][7] After quenching and dissolving the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), you perform a series of washes in a separatory funnel.

Action: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).[8] The base will deprotonate the isobutyric acid, forming sodium isobutyrate, a salt that is highly soluble in the aqueous layer and will be washed away from your organic-soluble product.

Q4: My main contaminant after the initial work-up is unreacted veratrole. What is the best method to remove it?

Both your product and veratrole are aromatic ethers, making them chemically similar. However, their physical properties are sufficiently different to allow for effective separation. The three primary methods, in order of commonality, are:

  • Recrystallization: Ideal if your product is a solid and the veratrole impurity is present in a moderate amount.

  • Flash Column Chromatography: The most versatile method, effective for separating compounds with even minor differences in polarity.

  • Vacuum Distillation: A viable option for large-scale purification where the boiling point difference is significant.

The choice depends on the scale of your reaction, the purity required, and the physical state of your product.

Q5: When should I choose recrystallization over column chromatography to remove veratrole?

This decision depends on several factors:

  • Choose Recrystallization when:

    • Your this compound product is a solid at room temperature.

    • You require a high degree of purity for the final product.

    • You want a faster, more economical method that uses less solvent than chromatography.[9]

    • The primary impurity is veratrole, which is a liquid or low-melting solid (MP 22-23°C) and will likely remain in the solvent (mother liquor) upon cooling.[10]

  • Choose Column Chromatography when:

    • Your product is an oil or a solid that fails to crystallize effectively.

    • You have multiple impurities with different polarities to remove.

    • Recrystallization fails to achieve the desired level of purity.

    • You need to purify a small amount of material where losses during recrystallization might be too high.[11]

Troubleshooting and Purification Protocols

This section provides step-by-step guides for the essential purification techniques. The initial work-up is a prerequisite for all subsequent methods.

Data Summary: Physical Properties of Key Compounds

A clear understanding of the physical properties of your product and contaminants is the foundation for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
This compound 208.25[12]Solid (est.)>280 (est.)Insoluble
Veratrole 138.16[10]22-23[10]206-207[10]Insoluble/Slightly Soluble[10][13]
Isobutyric Acid 88.11[2]-47[7]152-155[2]Miscible[6]

Note: The properties for the target ketone are estimated based on the closely related analogue, 3',4'-dimethoxyacetophenone (MP 49-51°C, BP 286°C).[14]

Purification Workflow Decision Diagram

The following diagram outlines the logical flow for purifying your crude product after the reaction is complete.

PurificationWorkflow start Crude Reaction Mixture workup Protocol 1: Aqueous Work-up (Quench & Liquid-Liquid Extraction) start->workup analysis Analyze Crude Product (TLC, NMR, etc.) workup->analysis Removes Acid & Catalyst Salts decision Is Product a Solid? analysis->decision distillation Protocol 4: Vacuum Distillation (Large Scale / High BP Difference) analysis->distillation Alternative recrystallization Protocol 2: Recrystallization decision->recrystallization Yes chromatography Protocol 3: Column Chromatography decision->chromatography No / Oily success Purity Check recrystallization->success end Pure Product chromatography->end distillation->end success->chromatography Impure success->end Purity OK

Caption: Decision workflow for purifying this compound.

Protocol 1: Foundational Aqueous Work-up

This procedure is designed to quench the reaction, remove the Lewis acid catalyst, and eliminate water-soluble acidic impurities.

  • Prepare Quenching Solution: In a large beaker, prepare a mixture of crushed ice and water. For every 1 mole of AlCl₃ used in the reaction, plan for at least 500 mL of ice/water.

  • Quench Reaction: Under vigorous stirring in a fume hood, slowly and carefully add the crude reaction mixture to the ice/water. The addition should be portion-wise to control the exothermic reaction.

  • Acidify (Optional but Recommended): Slowly add concentrated hydrochloric acid (HCl) to the quenched mixture until the precipitated aluminum hydroxides redissolve and the aqueous layer becomes clearer.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size.

  • Extract Product: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the original organic solvent used).[5] Combine the organic layers.

  • Basic Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate (1-2 x volume of the organic layer).[8] Check the aqueous layer with pH paper to ensure it is basic. This step removes isobutyric acid.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break up emulsions and remove bulk water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, which can now be further purified.

Protocol 2: Purification by Recrystallization

This technique is highly effective for purifying the solid ketone from the liquid/low-melting veratrole impurity.[15]

  • Solvent Selection: The ideal solvent is one in which the ketone is sparingly soluble at room temperature but highly soluble when hot.[16] Veratrole should ideally remain soluble at low temperatures. Good starting solvents to screen are isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9]

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[17]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[17] Dry the crystals under vacuum to obtain the pure this compound.

Protocol 3: Purification by Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[18] The more polar ketone will adhere more strongly to the silica than the less polar veratrole.

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Select Eluent: Using Thin-Layer Chromatography (TLC), determine a solvent system that provides good separation between veratrole and the product. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 Hexanes:EtOAc). The goal is an Rf value of ~0.3 for the product.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elute the Column: Run the eluent through the column, applying positive pressure (flash chromatography). The less polar veratrole will elute from the column first.

  • Collect and Analyze Fractions: Collect the eluting solvent in a series of fractions. Spot each fraction on a TLC plate to monitor the separation.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • Consolidated Chemical. (n.d.). Isobutyric Acid | Food & Fragrance Grade. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Veratrole. PubChem Compound Database. Retrieved from [Link]

  • DrugFuture. (n.d.). Veratrole. Retrieved from [Link]

  • DrugFuture. (n.d.). Isobutyric Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,2-Dimethoxybenzene (veratrole). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-dimethyl hydroquinone 1,2-dimethoxybenzene. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1,2-Dimethoxybenzene (FDB008865). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Chem Survival. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. - Isobutyryl chloride. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Retrieved from [Link]

  • Aribert, N., et al. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethoxyphenylacetone. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone, 1131-62-0. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Anwar, C., et al. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US2295760A - Process for separating aldehydes and ketones.
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 3,4-Dimethoxyphenyl Isopropyl Ketone: 1H NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethoxyphenyl isopropyl ketone, a crucial building block in various synthetic pathways. We will present a detailed, predicted ¹H NMR spectrum, rooted in established principles of chemical shifts and spin-spin coupling, and compare this powerful technique with alternative analytical methods. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust validation protocols.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into molecular structure.[1][2][3] The principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1][2][4] For ¹H NMR, we observe the behavior of protons, which, due to their unique chemical environments within a molecule, resonate at distinct frequencies. This results in a spectrum that serves as a molecular fingerprint.

The information gleaned from a ¹H NMR spectrum is multi-faceted:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[5]

  • Integration: The area under a signal is directly proportional to the number of protons it represents, providing a quantitative proton count.

  • Spin-Spin Coupling (J): The splitting of a signal into multiple peaks (a multiplet) arises from the influence of neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity of atoms.[6][7][8][9]

Predicted ¹H NMR Spectrum of this compound

Structure:

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted Spectral Data:

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)AssignmentRationale
Ha7.6 - 7.8doublet1H~2.0Aromatic ProtonOrtho to the electron-withdrawing ketone group, resulting in a significant downfield shift. Split by Hc (meta coupling).
Hb7.5 - 7.7doublet of doublets1Hortho: ~8.5, meta: ~2.0Aromatic ProtonOrtho to one methoxy group and meta to the ketone. Split by Hc (ortho coupling) and Ha (meta coupling).
Hc6.9 - 7.1doublet1H~8.5Aromatic ProtonOrtho to a methoxy group. Split by Hb (ortho coupling).
OCH33.9 - 4.0singlet6HN/AMethoxy ProtonsTwo equivalent methoxy groups in a typical chemical shift range for methoxy groups on an aromatic ring.
CH (isopropyl)3.5 - 3.8septet1H~7.0Isopropyl Methine ProtonAdjacent to the deshielding carbonyl group. Split by the six equivalent methyl protons.
CH3 (isopropyl)1.1 - 1.3doublet6H~7.0Isopropyl Methyl ProtonsEquivalent methyl groups split by the single methine proton.

This predicted spectrum provides a clear set of benchmarks for the validation of synthesized this compound.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive validation strategy often employs multiple analytical techniques. Here, we compare ¹H NMR with other common methods for the analysis of ketones.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed molecular structure, connectivity, and quantitative information.Unambiguous structural elucidation, non-destructive, and highly reproducible.Lower sensitivity compared to mass spectrometry, and complex spectra for large molecules.
Infrared (IR) Spectroscopy Vibrational transitions of chemical bonds.Presence of functional groups (e.g., C=O, C-O).Fast, simple, and inexpensive.Provides limited structural information; not suitable for complex mixture analysis.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.High sensitivity and can be coupled with chromatography for mixture analysis.Isomers can be difficult to distinguish, and structural information is inferred from fragmentation.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Purity, and quantification.High resolution for separating mixtures, and widely applicable.Requires a reference standard for identification and quantification.
Gas Chromatography (GC) Similar to HPLC but with a gaseous mobile phase.Purity, and quantification of volatile compounds.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.

Workflow for Comprehensive Validation:

G cluster_0 Validation of this compound cluster_1 Analytical Techniques Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Initial_ID Initial Identification (TLC, Melting Point) Purification->Initial_ID Structural_Confirmation Structural Confirmation Initial_ID->Structural_Confirmation Purity_Assessment Purity Assessment Structural_Confirmation->Purity_Assessment NMR 1H NMR Structural_Confirmation->NMR IR IR Spectroscopy Structural_Confirmation->IR MS Mass Spectrometry Structural_Confirmation->MS Final_Report Final Validation Report Purity_Assessment->Final_Report HPLC HPLC/GC Purity_Assessment->HPLC

Caption: A typical workflow for the comprehensive validation of a synthesized compound.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) using a standard 90° pulse sequence.

    • Typically, 16 to 64 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

Trustworthiness and Self-Validating Systems

A robust analytical method must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[10][11][12] For ¹H NMR, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the unique set of chemical shifts and coupling constants in the ¹H NMR spectrum.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For quantitative NMR (qNMR), this is established by analyzing a series of solutions with known concentrations.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by spiking the sample with a known amount of a certified reference standard.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the relative standard deviation (RSD).

By systematically evaluating these parameters, the ¹H NMR method becomes a self-validating system, providing a high degree of confidence in the identity, purity, and strength of the analyte.

Conclusion

¹H NMR spectroscopy provides an exceptionally detailed and unambiguous method for the structural validation of this compound. Its ability to simultaneously provide information on chemical environment, proton count, and connectivity makes it superior to many alternative techniques for initial structural confirmation. However, for a complete validation package, especially within a regulatory environment, a multi-technique approach is recommended. Combining the structural insights from ¹H NMR with the purity and quantitative data from chromatographic methods like HPLC or GC, and the molecular weight confirmation from mass spectrometry, creates a comprehensive and robust analytical data package. This integrated approach ensures the highest level of scientific integrity and is essential for advancing drug development programs.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu. Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

  • Spin spin coupling and coupling constant. (n.d.). Slideshare. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved from [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Spin-Spin coupling in NMR. (2020, February 24). Conduct Science. Retrieved from [Link]

  • Spin-Spin Coupling. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. (n.d.). Modgraph. Retrieved from [https://www.modgraph.co.uk/product_nmr_charge_ aromatic_ketones.htm]([Link]_ aromatic_ketones.htm)

  • Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. Retrieved from [Link]

  • 1H Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • H-NMR Familiar Groups that are Easy to Recognize. (n.d.). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,4-Dimethoxyphenyl Isopropyl Ketone and Comparative Analytical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3,4-Dimethoxyphenyl isopropyl ketone, a compound of interest in various chemical and pharmaceutical research domains. By leveraging established principles of mass spectrometry and drawing comparisons with structurally similar molecules, we will construct a detailed predictive model of its fragmentation behavior under electron ionization (EI). Furthermore, this guide will objectively compare mass spectrometry with other analytical techniques for the characterization of such aromatic ketones, providing supporting data and experimental protocols to aid in methodological selection.

Introduction to this compound and the Imperative of Structural Verification

This compound, also known as 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone, belongs to the class of aromatic ketones. Its structure, featuring a dimethoxy-substituted benzene ring attached to an isopropyl ketone moiety, presents a unique fragmentation profile that can be systematically deciphered. Accurate characterization of this and similar molecules is paramount for ensuring purity, identifying metabolites, and understanding reaction mechanisms. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

The molecular ion ([M]⁺˙) of this compound (molar mass: 208.25 g/mol ) is expected to be observed, though its abundance may vary. The primary fragmentation pathways are anticipated to be driven by the stability of the resulting fragments, particularly the resonance-stabilized acylium and benzyl cations.

Key Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by two primary cleavage events: α-cleavage and benzylic cleavage.

  • α-Cleavage (Alpha-Cleavage): This is a characteristic fragmentation of ketones where the bond adjacent to the carbonyl group is broken. In this case, there are two possible α-cleavage points:

    • Loss of the isopropyl radical (•CH(CH₃)₂): This is the most favored fragmentation pathway, leading to the formation of the highly stable 3,4-dimethoxybenzoyl cation. The resulting acylium ion is resonance-stabilized, contributing to its high abundance, likely making it the base peak in the spectrum.

    • Loss of the 3,4-dimethoxyphenyl radical: This cleavage is less likely due to the higher stability of the 3,4-dimethoxybenzoyl cation compared to the isopropyl cation.

  • Benzylic Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a 3,4-dimethoxyphenyl cation.

Predicted Major Fragments

Based on these pathways, the following key fragments are predicted in the EI-mass spectrum of this compound:

m/z Proposed Fragment Structure Fragmentation Pathway Notes
208[C₁₂H₁₆O₃]⁺˙Molecular IonRepresents the intact molecule with one electron removed.
165[C₉H₉O₃]⁺α-Cleavage: Loss of •CH(CH₃)₂Expected to be the base peak due to the high stability of the 3,4-dimethoxybenzoyl cation.
137[C₈H₉O₂]⁺Benzylic Cleavage: Loss of •COCH(CH₃)₂Formation of the 3,4-dimethoxyphenyl cation.
135[C₉H₇O₂]⁺Further fragmentation of m/z 165Loss of formaldehyde (CH₂O) from the acylium ion.
107[C₇H₇O]⁺Further fragmentation of m/z 137Loss of formaldehyde (CH₂O) from the 3,4-dimethoxyphenyl cation.
79[C₆H₇]⁺Further fragmentation of m/z 107Loss of CO from the resulting cation.
77[C₆H₅]⁺Further fragmentationRepresents the phenyl cation.
43[C₃H₇]⁺α-Cleavage: Loss of •C₉H₉O₂Formation of the isopropyl cation. Expected to be of lower abundance.
Visualizing the Fragmentation Pathways

The predicted fragmentation pathways can be visualized using the following diagrams:

fragmentation_pathway M [M]⁺˙ m/z 208 F165 [C₉H₉O₃]⁺ m/z 165 M->F165 - •CH(CH₃)₂ (α-cleavage) F137 [C₈H₉O₂]⁺ m/z 137 M->F137 - •COCH(CH₃)₂ (benzylic cleavage) F43 [C₃H₇]⁺ m/z 43 M->F43 - •C₉H₉O₂ (α-cleavage) F135 [C₉H₇O₂]⁺ m/z 135 F165->F135 - CH₂O F107 [C₇H₇O]⁺ m/z 107 F137->F107 - CH₂O F79 [C₆H₇]⁺ m/z 79 F107->F79 - CO F77 [C₆H₅]⁺ m/z 77 F79->F77 - H₂

Caption: Predicted major fragmentation pathways of this compound.

Comparison with Structural Analogs

To bolster our predictive model, we can compare the expected fragmentation of this compound with the known mass spectra of its structural analogs.

Isopropyl Phenyl Ketone

Isopropyl phenyl ketone lacks the two methoxy groups on the aromatic ring. Its mass spectrum provides a foundational understanding of the core ketone fragmentation. The base peak is observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), formed by the loss of the isopropyl radical. A significant peak at m/z 77 for the phenyl cation ([C₆H₅]⁺) is also present. This strongly supports the predominance of α-cleavage.

1-(3,4-Dimethoxyphenyl)propan-1-one (Propioveratrone)

This compound is a very close analog, with an ethyl group instead of an isopropyl group. Its mass spectrum would be expected to show a prominent base peak at m/z 165, corresponding to the 3,4-dimethoxybenzoyl cation, resulting from the loss of the ethyl radical. This provides strong evidence for the predicted base peak in the spectrum of our target molecule.

3,4-Dimethoxyacetophenone

This analog has a methyl group instead of an isopropyl group. Its fragmentation is also dominated by the formation of the 3,4-dimethoxybenzoyl cation at m/z 165 through the loss of a methyl radical.

The consistent observation of the stable acylium ion as the base peak across these analogs provides high confidence in our prediction for this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the identification of this compound, a comprehensive analytical approach often involves orthogonal techniques for confirmation and quantification.

Technique Principle Strengths Limitations Application for this compound
GC-MS Separation by gas chromatography followed by mass analysis.High sensitivity and selectivity; provides structural information through fragmentation.[1][2]Requires volatile and thermally stable compounds.Ideal for identification and quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC) Separation in a liquid mobile phase.Suitable for non-volatile and thermally labile compounds.Does not inherently provide structural information without a mass spectrometer detector (LC-MS).Useful for purification and quantification, especially when derivatization for GC is not desired.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS; requires higher sample concentrations.The gold standard for unambiguous structure elucidation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present (e.g., carbonyl group of the ketone).Does not provide detailed information on the overall molecular structure.A quick and simple method to confirm the presence of the ketone functional group.
Workflow for Comprehensive Analysis

A robust workflow for the comprehensive analysis of this compound would involve a multi-technique approach.

analysis_workflow Sample Sample containing This compound GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Identification Identification and Fragmentation Pattern GCMS->Identification Quantification Quantification and Purity HPLC->Quantification Structure Unambiguous Structure Elucidation NMR->Structure FunctionalGroup Functional Group Confirmation IR->FunctionalGroup

Caption: A comprehensive workflow for the analysis of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, 250 °C, split ratio 20:1.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Conclusion

The mass spectrometry fragmentation pattern of this compound can be confidently predicted through the application of fundamental fragmentation principles and comparison with structural analogs. The dominant fragmentation pathway is expected to be α-cleavage, leading to the formation of a stable 3,4-dimethoxybenzoyl cation at m/z 165, which is likely to be the base peak. While GC-MS is a powerful technique for its identification, a comprehensive characterization benefits from the synergistic use of other analytical methods such as HPLC, NMR, and IR spectroscopy. This guide provides the foundational knowledge and practical considerations for researchers to confidently approach the analysis of this and similar aromatic ketones.

References

  • PubChem. 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one. [Link]

  • Mohammed, G., et al. (2021). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Molecules, 26(16), 4967. [Link]

Sources

A Comparative Analysis of the Biological Activity of 3,4-Dimethoxyphenyl Isopropyl Ketone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with diverse biological activities is paramount. This guide provides an in-depth comparative analysis of the biological profile of 3,4-Dimethoxyphenyl isopropyl ketone, a compound of significant interest due to its structural relationship to known pharmacologically active agents. We will objectively compare its performance with structurally related analogs, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential therapeutic applications.

Introduction: The Phenyl Ketone Scaffold in Medicinal Chemistry

Phenyl ketones, characterized by a ketone group attached to a phenyl ring, represent a privileged scaffold in medicinal chemistry. Modifications to both the phenyl ring and the alkyl group of the ketone moiety can dramatically influence the compound's biological activity. This compound, also known as Verapamil EP Impurity L, belongs to this versatile class of molecules. Its core structure, featuring a dimethoxy-substituted phenyl ring and an isopropyl ketone group, suggests a potential for a range of biological interactions. This guide will delve into its known and predicted activities, drawing comparisons with closely related acetophenone (methyl ketone) and other phenyl ketone analogs.

Primary Biological Activity: Calcium Channel Modulation

The most significant lead into the biological activity of this compound comes from its identity as an impurity of Verapamil, a well-established L-type calcium channel blocker.[1][2][3] Verapamil is widely used in the treatment of hypertension, angina, and certain cardiac arrhythmias.[4][5][6] Its mechanism of action involves the inhibition of calcium ion influx through voltage-gated calcium channels in cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in myocardial contractility.[7][8]

Hypotensive Effects: Consistent with its presumed role as a calcium channel modulator, this compound has been noted for its hypotensive properties.[4] The relaxation of vascular smooth muscle due to reduced calcium influx leads to a decrease in peripheral resistance and, consequently, a lowering of blood pressure.

Comparative Analysis with Analogs: A Spectrum of Activities

To understand the unique biological profile of this compound, it is essential to compare it with its structural analogs. These analogs primarily include other substituted phenyl ketones, such as acetophenones, and more complex derivatives like chalcones.

Antimicrobial and Antifungal Activity

A growing body of evidence suggests that phenyl ketone derivatives possess significant antimicrobial and antifungal properties. While specific data for this compound is sparse, studies on related compounds provide valuable insights.

  • Verapamil and its Analogs: Verapamil itself has been shown to potentiate the bacteriostatic and bactericidal effects of adriamycin on Escherichia coli.[11] This suggests that the core 3,4-dimethoxyphenyl structure may contribute to antimicrobial activity, possibly by affecting bacterial membrane transport. The synergistic activity of verapamil with other antimicrobial agents against multidrug-resistant Staphylococcus aureus has also been reported.[12]

  • Acetophenone and Chalcone Derivatives: Various substituted acetophenones and their chalcone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. For instance, certain methoxy-4'-amino chalcone derivatives have shown potent activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.

It is hypothesized that the lipophilicity conferred by the alkyl ketone chain and the electronic properties of the substituted phenyl ring are crucial for antimicrobial action. The isopropyl group in this compound would increase lipophilicity compared to an acetophenone analog, which could enhance its ability to penetrate microbial cell membranes.

Cytotoxic and Anticancer Potential

The potential for this compound and its analogs to influence cancer cell viability is an area of active investigation.

  • Verapamil in Cancer Therapy: Verapamil is known to reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein efflux pump.[9][13][14] This action increases the intracellular concentration of chemotherapeutic agents.

  • Cytotoxicity of Analogs: While verapamil itself shows cytotoxicity at higher concentrations, its enantiomers exhibit differential effects.[15] Studies on derivatives of 3,4-dimethoxy acetophenone have also indicated cytotoxic potential against various cancer cell lines.

The 3,4-dimethoxy substitution pattern is a common feature in many natural and synthetic compounds with anticancer properties. Further investigation into the direct cytotoxic effects of this compound is warranted.

Inhibition of Melanogenesis

An intriguing potential application of this compound is in the regulation of melanin synthesis. Some reports suggest its role as an inhibitor of melanogenesis. The primary enzyme involved in this pathway is tyrosinase.

  • Mechanism of Tyrosinase Inhibition: Many phenolic compounds, including those with structures related to the 3,4-dimethoxyphenyl moiety, are known to inhibit tyrosinase. They can act as competitive or non-competitive inhibitors, or as antioxidants that scavenge free radicals involved in melanin production.

  • Analogs as Melanogenesis Inhibitors: Various carboxylic acid and other derivatives have been shown to inhibit tyrosinase and melanogenesis.[16] The specific impact of the isopropyl ketone group on this activity remains to be elucidated.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[17][18][19]

Workflow for Broth Microdilution Assay

prep Prepare serial dilutions of test compound in a 96-well plate mix Inoculate each well with the microbial suspension prep->mix inoc Prepare standardized microbial inoculum inoc->mix inc Incubate the plate under appropriate conditions mix->inc read Read the plate to determine the MIC (lowest concentration with no visible growth) inc->read prep_comp Prepare solutions of test compound and controls mix_enz Mix test compound with tyrosinase enzyme solution and incubate prep_comp->mix_enz add_sub Add L-DOPA substrate to initiate the reaction mix_enz->add_sub measure Measure the absorbance at 475 nm over time add_sub->measure calc Calculate the percentage of tyrosinase inhibition measure->calc

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • Test compound solutions at various concentrations in a suitable solvent.

    • Positive control (e.g., Kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution, positive control, or blank (solvent).

    • Add 80 µL of phosphate buffer to each well.

    • Add 40 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then every minute for a specified period (e.g., 20 minutes).

  • Calculation: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

Evaluation of Hypotensive Activity in Rats

This protocol outlines a non-invasive method for screening the hypotensive effects of a compound in conscious rats using the tail-cuff method. [1][20][21][22][23] Workflow for Hypotensive Activity Screening

acclimate Acclimatize rats to the restraining device and tail-cuff baseline Measure baseline blood pressure and heart rate acclimate->baseline admin Administer the test compound or vehicle baseline->admin measure_post Measure blood pressure and heart rate at timed intervals post-administration admin->measure_post analyze Analyze the data to determine the hypotensive effect measure_post->analyze Root Phenyl Ketone Scaffold Ring Phenyl Ring Substituents (e.g., Methoxy Groups) Root->Ring Modulates target binding and selectivity Ketone Ketone Moiety (Alkyl Chain Length and Branching) Root->Ketone Affects potency and pharmacokinetics Overall Overall Physicochemical Properties (Lipophilicity, Electronic Effects) Ring->Overall Ketone->Overall

Caption: Factors influencing the biological activity of phenyl ketones.

  • Phenyl Ring Substitution: The presence, number, and position of substituents on the phenyl ring are critical. The 3,4-dimethoxy pattern, as seen in the target compound, is frequently associated with calcium channel blocking activity and can also influence antimicrobial and cytotoxic effects.

  • The Ketone Moiety: The nature of the alkyl group attached to the carbonyl function plays a significant role.

    • Chain Length: Increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability and, consequently, antimicrobial or cytotoxic activity.

    • Branching: The isopropyl group in this compound introduces steric bulk near the carbonyl group, which can affect how the molecule interacts with its biological target compared to a linear alkyl chain or a simple methyl group (acetophenone). This branching could be a key determinant of its specific activity profile.

Conclusion and Future Directions

This compound is a compound with a promising, albeit underexplored, biological profile. Its structural relationship to Verapamil strongly points towards activity as a calcium channel modulator with potential hypotensive effects. Furthermore, comparative analysis with its analogs suggests a likelihood of antimicrobial, antifungal, and cytotoxic activities.

The lack of extensive, publicly available experimental data on this compound underscores the need for further investigation. The experimental protocols provided in this guide offer a framework for systematic evaluation of its biological properties. Future research should focus on:

  • Quantitative assessment of its calcium channel blocking activity and comparison with Verapamil and other known blockers.

  • Screening for antimicrobial and antifungal activity against a panel of clinically relevant pathogens to determine its spectrum of activity and potency (MIC values).

  • Evaluation of its cytotoxic effects on various cancer cell lines and its potential to modulate multidrug resistance.

  • In-depth investigation of its melanogenesis inhibitory properties and the underlying mechanism of action.

By systematically exploring these avenues, the scientific community can fully elucidate the therapeutic potential of this compound and its place within the broader family of biologically active phenyl ketones.

References

Sources

"spectroscopic comparison of 3,4-Dimethoxyphenyl isopropyl ketone and its precursors"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth spectroscopic guide to the characterization of 3,4-Dimethoxyphenyl isopropyl ketone and its synthetic precursors, veratrole and isobutyryl chloride. This document provides researchers, scientists, and drug development professionals with a comparative analysis of key spectroscopic data to facilitate reaction monitoring and confirm product identity.

Introduction

The synthesis of aromatic ketones is a cornerstone of organic chemistry, providing intermediates for pharmaceuticals, fragrances, and other high-value materials. This compound is a key structural motif found in various pharmacologically active molecules.[1] Its synthesis is typically achieved via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with isobutyryl chloride. Verifying the successful formation of the target ketone and ensuring the absence of starting materials is critical for process control and quality assurance. This guide presents a comprehensive spectroscopic comparison using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to clearly differentiate the final product from its precursors.

Synthetic Workflow Overview

The formation of this compound from its precursors is a classic electrophilic aromatic substitution. The isobutyryl cation, generated from isobutyryl chloride and a Lewis acid catalyst (e.g., AlCl₃), attacks the electron-rich veratrole ring. The electron-donating methoxy groups of veratrole direct the substitution primarily to the para position relative to one of the methoxy groups, yielding the desired product.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Veratrole Veratrole (1,2-Dimethoxybenzene) Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Veratrole->Reaction IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Reaction Product 3,4-Dimethoxyphenyl isopropyl ketone Reaction->Product Formation of C-C bond

Caption: Synthetic pathway for this compound.

Spectroscopic Profiles of Precursors

A thorough understanding of the precursors' spectra is fundamental to identifying the changes that signify a successful reaction.

Veratrole (1,2-Dimethoxybenzene)

Veratrole is a symmetrical, electron-rich aromatic ether.[2] Its spectroscopic features are characteristic of a 1,2-disubstituted benzene ring with methoxy groups.

  • ¹H NMR: The spectrum is simple due to symmetry. It features a multiplet for the four aromatic protons around 6.8-6.9 ppm and a sharp singlet for the six equivalent protons of the two methoxy groups at approximately 3.86 ppm .[3]

  • ¹³C NMR: The carbon spectrum shows four distinct signals: two for the methoxy-substituted aromatic carbons (~149 ppm ), two for the unsubstituted aromatic carbons (~111-121 ppm ), and one for the methoxy carbons themselves (~56 ppm ).[3]

  • FT-IR: The infrared spectrum displays characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ , aliphatic C-H stretching from the methyl groups between 2830-2950 cm⁻¹ , aromatic C=C stretching around 1500-1600 cm⁻¹ , and a very strong, prominent C-O ether stretch near 1250 cm⁻¹ .[4][5]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a strong molecular ion (M⁺) peak at m/z 138 , corresponding to its molecular weight.[3]

Isobutyryl Chloride

Isobutyryl chloride is a reactive acyl chloride with a branched alkyl chain.[6] Its spectra are defined by the highly electrophilic carbonyl group and the isopropyl moiety.

  • ¹H NMR: The proton NMR is highly characteristic, showing a doublet for the six equivalent methyl protons at ~1.25 ppm and a corresponding septet for the single methine proton at ~2.85 ppm , a classic isopropyl splitting pattern.[6][7]

  • ¹³C NMR: The carbon spectrum exhibits signals for the carbonyl carbon (~175 ppm ), the methine carbon (~45 ppm ), and the two equivalent methyl carbons (~22 ppm ).

  • FT-IR: The most definitive feature is an intense, sharp absorption band for the acyl chloride carbonyl (C=O) stretch at a high wavenumber, typically around 1800 cm⁻¹ .[6][8] This high frequency is characteristic of the C=O bond in acyl halides.

  • Mass Spectrometry (MS): The mass spectrum typically does not show a strong molecular ion peak due to facile fragmentation. The molecular ion would appear at m/z 106 and 108 in a 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. The most common fragment is the highly stable isopropyl cation at m/z 43 , which is often the base peak.[9]

Spectroscopic Profile of this compound (Product)

The formation of the product introduces a ketone functional group and links the two precursor moieties, leading to predictable and observable changes in the spectra.

  • ¹H NMR: The symmetry of the veratrole ring is broken, leading to a more complex aromatic region with three distinct signals, typically between 6.9 ppm and 7.6 ppm . The two methoxy groups may become non-equivalent, but often appear as two closely spaced singlets around 3.9 ppm . The isopropyl group's signals are present but shifted compared to the precursor: the septet for the methine proton is deshielded by the ketone and appears around 3.4-3.6 ppm , while the six-proton doublet for the methyl groups remains further upfield at ~1.2 ppm .

  • ¹³C NMR: The spectrum becomes more complex. A new ketone carbonyl signal appears significantly downfield at ~200-205 ppm . The aromatic region will show six distinct signals instead of veratrole's two (excluding the methoxy carbons). The isopropyl methine and methyl carbons will appear around ~35 ppm and ~18 ppm , respectively. The two methoxy carbons remain around ~56 ppm .

  • FT-IR: This is one of the clearest indicators of reaction success. The acyl chloride C=O peak at ~1800 cm⁻¹ disappears completely and is replaced by a new, strong conjugated ketone C=O stretch at a lower frequency, typically in the 1670-1685 cm⁻¹ range. The C-O ether stretch from the veratrole moiety remains.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 208 , confirming the combined mass of the two precursor fragments.[1] A very prominent fragment ion appears at m/z 165 (the base peak), corresponding to the stable 3,4-dimethoxybenzoyl cation formed by the loss of the isopropyl radical (•C₃H₇).

Comparative Analysis: Tracking the Transformation

The key to confirming the reaction's completion is to observe the disappearance of precursor signals and the concurrent appearance of product signals.

FT-IR Comparison
CompoundKey Absorption (cm⁻¹)Functional GroupStatus
Isobutyryl Chloride~1800 Acyl Chloride C=ODisappears
Veratrole~1250Ether C-ORemains
Product ~1675 Ketone C=O Appears

This table highlights the most critical change: the shift of the carbonyl absorption from the high-frequency acyl chloride region to the lower-frequency conjugated ketone region.

¹H NMR Comparison
CompoundChemical Shift (ppm)MultiplicityAssignmentStatus
Veratrole~6.8-6.9MultipletAr-HShifts Downfield
Isobutyryl Chloride~2.85Septet-CO-CH (CH₃)₂Shifts & Broadens
Product ~7.5-7.6 Multiplets Ar-H (ortho to C=O) Appears
Product ~3.4-3.6 Septet -CO-CH(CH₃)₂ Appears (Shifted)

The downfield shift of the aromatic protons and the appearance of new signals in that region, coupled with the shift of the isopropyl methine proton, confirm the formation of the new chemical environment in the product.

¹³C NMR Comparison
CompoundChemical Shift (ppm)AssignmentStatus
Isobutyryl Chloride~175Acyl Chloride C =ODisappears
Veratrole~121, 111Aromatic C HShifts
Product ~200-205 Ketone C=O Appears
Product ~130 Aromatic C-C=O Appears

The appearance of the ketone carbonyl carbon well above 200 ppm is an unambiguous marker for the formation of the final product.

Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical procedures should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (precursor or purified product) in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[10]

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[11] Use proton decoupling to simplify the spectrum to singlets.

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples (veratrole, isobutyryl chloride), a thin film can be prepared between two NaCl or KBr plates. For solid products, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[3]

  • Background Scan: Perform a background scan of the empty sample compartment or ATR crystal to subtract atmospheric contributions (H₂O, CO₂).

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.[12]

  • Data Analysis: Identify the key functional group frequencies as outlined in the comparative tables.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable temperature program to separate the components of the reaction mixture.

  • MS Detection: Acquire mass spectra across a range of m/z 40-400 as the components elute from the GC column.

  • Data Analysis: Analyze the mass spectrum for each component, identifying the molecular ion peak and key fragmentation patterns to confirm the identity of the product and detect any unreacted starting materials.[13]

Conclusion

The successful synthesis of this compound from veratrole and isobutyryl chloride can be unequivocally confirmed through a multi-faceted spectroscopic approach. The key transformations to monitor are: (1) the disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹) and the appearance of a conjugated ketone C=O stretch (~1675 cm⁻¹) in the FT-IR spectrum; (2) the appearance of a downfield ketone signal (~200-205 ppm) in the ¹³C NMR spectrum; and (3) the observation of the correct molecular ion (m/z 208) and characteristic fragmentation (m/z 165) in the mass spectrum. These distinct spectroscopic signatures provide a robust and reliable method for reaction monitoring and final product validation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7043, Veratrole. Available from: [Link]

  • Supplementary Material for General 1H NMR and 13C NMR Spectra. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62325, Isobutyryl chloride. Available from: [Link]

  • SpectraBase. Isobutyryl chloride - Optional[Near IR] - Spectrum. Available from: [Link]

  • Taylor & Francis Online. Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Available from: [Link]

  • SpectraBase. 4-(12-Phenyldodecyl )veratrole - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • NIST. 3,4-Dimethoxyphenylacetone - UV/Visible spectrum. Available from: [Link]

  • Wikipedia. 1,2-Dimethoxybenzene. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. 3,4-Dimethoxyphenylacetone - IR Spectrum. Available from: [Link]

  • ResearchGate. Table 1. 1H- and 13C-NMR data of 1 and 2. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). Available from: [Link]

  • NIST. 3,4-Dimethoxyphenylacetone - Mass spectrum (electron ionization). Available from: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • Advent Chembio. Isobutyryl chloride, 95%. Available from: [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2013). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14328, 3,4-Dimethoxyphenyl methyl ketone. Available from: [Link]

  • NIST. Benzene, 1,2-dimethoxy- - IR Spectrum. Available from: [Link]

  • NIST. Propanoyl chloride, 2-methyl- - Mass spectrum (electron ionization). Available from: [Link]

  • ResearchGate. The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. Available from: [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • Mass Spectroscopy Methodology. (2015). Available from: [Link]

  • Amerigo Scientific. This compound. Available from: [Link]

  • ResearchGate. A Practical Synthesis of 3,4-Dimethoxy-o-toluic Acid. Available from: [Link]

  • Google Patents. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.
  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. (2022). Available from: [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available from: [Link]

  • National Center for Biotechnology Information. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

Sources

"purity assessment of 3,4-Dimethoxyphenyl isopropyl ketone by different techniques"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment of 3,4-Dimethoxyphenyl Isopropyl Ketone

This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this compound (CAS: 14046-55-0), a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, such as in the synthesis of Verapamil.[1] Ensuring the purity of such compounds is a critical quality attribute that directly impacts the safety, efficacy, and regulatory compliance of final drug products. This document is intended for researchers, analytical scientists, and drug development professionals, offering an in-depth analysis of methodologies grounded in scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

We will explore the causality behind experimental choices for several orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each section will detail a self-validating experimental protocol, present comparative data, and discuss the unique advantages and limitations of the method in the context of a comprehensive purity profile.

Chapter 1: High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling

Expertise & Experience: HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is the logical first choice. The aromatic rings and the carbonyl group in the molecule are strong chromophores, making UV detection highly sensitive. The method is designed to separate the main component from potential process-related impurities (e.g., starting materials, by-products) and degradation products.

Experimental Protocol: HPLC-UV for Non-Volatile Impurities
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent retention for moderately polar compounds like our target ketone.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and suppresses silanol interactions.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is chosen to ensure elution of both more polar and less polar impurities within a reasonable runtime.

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% to 95% B

      • 18-20 min: Hold at 95% B

      • 20.1-25 min: Re-equilibrate at 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 280 nm, corresponding to a strong absorbance maximum for the substituted aromatic system.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.

  • Quantification: Purity is typically assessed by area percent, assuming that all impurities have a similar response factor to the main peak at the chosen wavelength. For accurate quantification of specific impurities, reference standards are required.

Data Presentation: Hypothetical HPLC Purity Analysis
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.515000.05Unknown Impurity A
28.245000.15Starting Material
311.5 2985000 99.50 This compound
413.160000.20By-product
516.830000.10Unknown Impurity B
Total 3000000 100.00
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample (10 mg) Dissolve Dissolve in ACN:H2O (10 mL) Weigh->Dissolve Autosampler Inject Sample (10 µL) Dissolve->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Place Sample in Headspace Vial with DMSO Headspace Headspace Autosampler Prep->Headspace GC GC Separation (DB-5ms) Headspace->GC MS MS Detection (EI, Scan Mode) GC->MS TIC Total Ion Chromatogram MS->TIC LibrarySearch Identify Peaks via Mass Spectral Library TIC->LibrarySearch Quantify Quantify vs. Standards (ppm) LibrarySearch->Quantify qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire Spectrum (Long D1 Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_data Data Analysis Prep Weigh 1-3 mg Sample into Aluminum Pan & Seal Heat Heat Sample at Slow Rate (1°C/min) under N2 Prep->Heat Measure Measure Heat Flow vs. Temperature Heat->Measure Endotherm Generate Melting Endotherm Measure->Endotherm VanHoff Apply Van't Hoff Equation to Peak Shape Endotherm->VanHoff Calculate Calculate Purity (mol %) VanHoff->Calculate

Sources

The Hypothesized Structure and Expected Spectroscopic Fingerprints

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 3,4-Dimethoxyphenyl Isopropyl Ketone

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. Every subsequent biological, toxicological, and pharmacological result rests on the certainty of the chemical entity being studied. This guide provides a comprehensive, field-proven methodology for confirming the structure of this compound, a compound of interest, for instance, as a known impurity of Verapamil.[1][2]

This document moves beyond a simple listing of techniques. As a senior application scientist, my objective is to illuminate the why behind the how—explaining the causal logic of the experimental choices and demonstrating how a multi-pronged analytical approach creates a self-validating system for structural elucidation. We will compare the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing the underlying theory, expected data, and detailed protocols for each.

Before entering the lab, a robust analytical strategy begins with a hypothesis. The proposed structure of this compound (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol [2]) dictates a specific set of predictable spectroscopic signals. Our task is to seek experimental data that corroborates these predictions.

Structure:

  • Aromatic Ring: A benzene ring substituted at positions 1, 3, and 4.

  • Methoxy Groups: Two -OCH₃ groups at positions 3 and 4 of the ring.

  • Isopropyl Ketone Group: A carbonyl group (C=O) attached to the ring at position 1 and to an isopropyl group [-CH(CH₃)₂].

Our analytical goal is to confirm the presence and precise connectivity of each of these components.

Primary Analytical Techniques: A Comparative Guide

The confirmation of a molecular structure is rarely, if ever, achieved with a single technique. True confidence is built upon the convergence of evidence from orthogonal methods. We will now compare the "big three" of spectroscopic analysis for this purpose.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the ideal first-pass experiment. It is rapid, requires minimal sample, and provides a definitive confirmation of the presence or absence of key functional groups. For this compound, the most diagnostic feature is the carbonyl (C=O) stretch.

Causality of Experimental Choice: The position of the C=O absorption band is highly sensitive to its electronic environment. A saturated aliphatic ketone typically shows a strong band at ~1715 cm⁻¹.[3] However, conjugation with the aromatic ring in our target molecule is expected to lower this frequency due to resonance, which weakens the C=O double bond. This predicted shift is a key piece of evidence we will look for.

Expected IR Absorption Bands for this compound:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity Rationale
C=O (Ketone) Stretch ~1685-1666 cm⁻¹ Strong, Sharp The most prominent peak. Frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the phenyl ring.[3][4]
C-H (Aromatic) Stretch ~3100-3000 cm⁻¹ Medium to Weak Confirms the presence of the aromatic ring.
C-H (Aliphatic) Stretch ~3000-2850 cm⁻¹ Medium From the isopropyl and methoxy methyl groups.
C=C (Aromatic) Stretch ~1600-1450 cm⁻¹ Medium to Weak (multiple bands) Further evidence for the aromatic ring.

| C-O (Aryl Ether) | Stretch | ~1275-1200 cm⁻¹ (asymmetric) & ~1075-1020 cm⁻¹ (symmetric) | Strong | Diagnostic for the two methoxy groups on the ring. |

Trustworthiness: The power of IR lies in its ability to quickly confirm the carbonyl group's presence within an aromatic system. The absence of a strong band in the 1660-1700 cm⁻¹ region would immediately refute the proposed structure. Similarly, the absence of O-H bands (broad, ~3200-3600 cm⁻¹) or aldehydic C-H bands (~2700-2800 cm⁻¹) helps rule out alternative structures like alcohols or aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: If IR spectroscopy provides the list of components, NMR spectroscopy draws the architectural blueprint. It is the most powerful technique for determining the precise connectivity of atoms in a molecule. We will use both ¹H (proton) and ¹³C NMR to create a complete picture.

¹H NMR Spectroscopy

Causality of Experimental Choice: ¹H NMR provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern). This detail allows us to piece together the molecular fragments.

Predicted ¹H NMR Signals for this compound:

Protons Integration Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Rationale
-CH(CH₃)₂ 6H ~1.1-1.2 Doublet (d) Six equivalent methyl protons are split by the single methine proton.
-CH(CH₃)₂ 1H ~3.0-3.5 Septet (sept) The methine proton is deshielded by the adjacent carbonyl and is split by the six methyl protons.
-OCH₃ 6H ~3.9 Singlet (s) Two equivalent methoxy groups on the aromatic ring, appearing as a single sharp peak. Based on data for similar compounds.[5]
Aromatic (H-5) 1H ~6.9 Doublet (d) Ortho-coupled to H-6. Shielded by the methoxy groups.
Aromatic (H-2) 1H ~7.5 Doublet (d) Ortho-coupled to H-6. Deshielded by the adjacent carbonyl group.

| Aromatic (H-6) | 1H | ~7.6 | Doublet of Doublets (dd) | Coupled to both H-2 (ortho) and H-5 (meta). Deshielded by the carbonyl group. |

¹³C NMR Spectroscopy

Causality of Experimental Choice: ¹³C NMR complements the proton data by defining the carbon skeleton. The chemical shift of each carbon reveals its nature (aliphatic, aromatic, carbonyl, etc.). While standard ¹³C spectra do not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Signals for this compound:

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O ~195-205 The carbonyl carbon is highly deshielded and appears far downfield, a clear indicator of a ketone.[4]
Aromatic (C-3, C-4) ~150-155 Aromatic carbons directly attached to oxygen (methoxy groups) are shifted significantly downfield.
Aromatic (C-1) ~130 The aromatic carbon attached to the ketone group.
Aromatic (C-2, C-6, C-5) ~110-125 The remaining aromatic carbons with attached protons.
-OCH₃ ~56 Typical chemical shift for methoxy group carbons.[5]
-CH(CH₃)₂ ~35-40 The methine carbon of the isopropyl group.

| -CH(CH₃)₂ | ~18-20 | The two equivalent methyl carbons of the isopropyl group. |

Trustworthiness: The combination of ¹H and ¹³C NMR is a self-validating system. The number of signals in each spectrum must align with the molecular symmetry. The splitting patterns in the ¹H spectrum must be consistent with the connectivity inferred from 2D NMR experiments (like COSY and HSQC), providing an unambiguous map of the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures. For our target, we would expect the molecular ion peak (M⁺) to confirm the molecular formula.

Causality of Experimental Choice: The fragmentation of a molecule under electron ionization (EI) is not random; it follows predictable chemical pathways. For aromatic ketones, the most common fragmentation is α-cleavage—the breaking of the bond adjacent to the carbonyl group. This cleavage preferentially expels the more stable radical, leading to a resonance-stabilized acylium ion.

Predicted Mass Spectrum Fragments for this compound:

m/z Value Proposed Fragment Rationale
208 [C₁₂H₁₆O₃]⁺ Molecular Ion (M⁺). Confirms the molecular weight.
165 [C₉H₉O₃]⁺ Base Peak. Result of α-cleavage with loss of the isopropyl radical (•CH(CH₃)₂). This forms the very stable 3,4-dimethoxybenzoyl cation. This is a highly diagnostic peak for this structure.[6]
77 [C₆H₅]⁺ Phenyl cation, a common fragment from the aromatic ring, though less prominent than the acylium ion.[6]

| 43 | [C₃H₇]⁺ | Isopropyl cation from the alternative α-cleavage, though the formation of the benzoyl cation is much more favorable. |

Trustworthiness: The observation of a molecular ion at m/z 208 and, critically, a base peak at m/z 165 provides powerful, interlocking evidence. The molecular ion confirms the elemental composition, while the base peak confirms the specific connectivity of the 3,4-dimethoxyphenyl group to the carbonyl carbon.

Workflow and Data Integration

The following diagram illustrates the logical workflow for integrating data from these techniques to achieve unambiguous structural confirmation.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Compound (this compound) IR FT-IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (EI) Compound->MS IR_Data Identify Functional Groups (C=O, C-O, Aromatic C-H) IR->IR_Data Spectrum NMR_Data Map C-H Framework (Connectivity, Symmetry) NMR->NMR_Data Spectra MS_Data Confirm Molecular Weight & Substructures (m/z 165) MS->MS_Data Mass Spectrum Confirmation Unambiguous Structure Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for spectroscopic structure confirmation.

Alternative / Preliminary Confirmatory Methods

While modern spectroscopy is definitive, simpler wet chemical tests can provide useful preliminary data, especially in a teaching or resource-limited setting.

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: This test confirms the presence of a carbonyl group (aldehyde or ketone). A positive result is the formation of a yellow-to-orange precipitate.[7] This can quickly verify that the synthesis produced a carbonyl-containing compound.

  • Tollen's Test (Silver Mirror Test): This classic test distinguishes aldehydes from ketones. Ketones do not react. A negative result with Tollen's reagent, combined with a positive 2,4-DNPH test, strongly suggests the compound is a ketone.[8]

The Gold Standard: X-ray Crystallography

For absolute, unequivocal proof of structure, single-crystal X-ray crystallography is the gold standard.[9] If the compound can be crystallized, this technique provides a 3D model of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation. While powerful, it is contingent on obtaining a high-quality crystal and is not a high-throughput method.

Detailed Experimental Protocols

The following are generalized but robust protocols for acquiring high-quality data.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

    • Process the spectrum by subtracting the background and performing an ATR correction if necessary.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition (on a 400 MHz spectrometer):

    • Tune and shim the probe to the sample.

    • Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • Process the spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) compared to the proton experiment due to the low natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

3. Mass Spectrometry (MS) Protocol

  • Sample Introduction (Direct Insertion Probe with Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

    • Insert the probe into the mass spectrometer's ion source.

  • Data Acquisition:

    • Set the ionization mode to Electron Ionization (EI) at 70 eV.

    • Slowly heat the probe to volatilize the sample into the ion source.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • Acquire spectra continuously as the sample evaporates.

    • Identify the spectrum with the best signal-to-noise ratio that is free of background contamination for analysis.

Visualizing Key Fragmentation Pathways

The fragmentation of the molecular ion in the mass spectrometer is a key confirmatory pathway.

G MolIon Molecular Ion (M⁺) m/z = 208 Acylium 3,4-Dimethoxybenzoyl Cation (Base Peak) m/z = 165 MolIon->Acylium α-Cleavage IsoRadical Isopropyl Radical (Neutral Loss) MolIon->IsoRadical

Caption: Dominant fragmentation pathway in EI-MS.

Conclusion

Confirming the structure of this compound is not a matter of a single measurement but a process of logical deduction from a suite of complementary analytical techniques. IR spectroscopy confirms the presence of the key aromatic ketone functionality. Mass spectrometry validates the molecular weight and reveals the primary structural components through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity and symmetry. By integrating the data from these orthogonal methods, as detailed in this guide, researchers can achieve the highest level of confidence in their material, ensuring the integrity and validity of all subsequent scientific endeavors.

References

  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.
  • University of Calgary. (n.d.). Infrared Spectroscopy (IR).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Unknown Source. Carbonyl Compounds - IR Spectroscopy.
  • ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • PubMed. (2008).
  • Whitman College. (2008). GCMS Section 6.11.
  • ResearchGate. (2025). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF.
  • eGyanKosh. (n.d.).
  • Quora. (2013). What are good ways to prove structure of a Ketone? Provide examples if possible.
  • ChemicalBook. (2023). (3,4-Dimethoxyphenyl)isopropyl ketone | 14046-55-0.
  • Biosynth. (n.d.). This compound | 14046-55-0 | ID145569.
  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328.
  • BYJU'S. (2019). Tests for Aldehydes and Ketones.
  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 3,4-Dimethoxyphenyl isopropyl ketone, a key intermediate in various synthetic pathways, robust and reliable analytical methods are crucial for ensuring product quality and consistency. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. Through a detailed cross-validation protocol, we will explore the performance of each method, offering field-proven insights to guide researchers and drug development professionals in their analytical strategy.

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] Key parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[1][3][4][5]

Cross-validation serves to demonstrate the equivalency of two or more analytical methods.[6][7] This is critical when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one.[8][9][10] The goal is to ensure that the data generated by different methods are comparable and reliable.[11][12]

Choosing the Analytical Arsenal: HPLC-UV vs. GC-MS

The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte. This compound is a moderately polar, semi-volatile aromatic ketone. This profile makes it amenable to analysis by both HPLC and GC, presenting a pertinent scenario for a comparative study.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is well-suited for non-volatile or thermally labile compounds.[13][14][15] Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of selectivity.[16][17][18]

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection specificity of mass spectrometry.[19][20][21] It is ideal for volatile and thermally stable compounds, offering excellent sensitivity and structural information.[22]

The Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines the experimental design for the cross-validation of HPLC-UV and GC-MS methods for the quantification of this compound.

Workflow for Cross-Validation of Analytical Methods

Cross-Validation Workflow cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison MD_HPLC HPLC-UV Method Development IV_HPLC Initial Validation (HPLC-UV) MD_HPLC->IV_HPLC MD_GC GC-MS Method Development IV_GC Initial Validation (GC-MS) MD_GC->IV_GC Specificity Specificity IV_HPLC->Specificity Compare IV_GC->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Data_Comp Comparative Data Analysis Robustness->Data_Comp Conclusion Conclusion on Method Equivalency Data_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[16][17]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for this moderately polar compound.

  • Mobile Phase: A gradient elution of acetonitrile and water is proposed to ensure adequate separation from potential impurities.[23][24]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm, where the aromatic ketone is expected to have significant absorbance.[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration, followed by filtration through a 0.45 µm filter.[15]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[19][20]

  • Column: A mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended to achieve good resolution.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure the elution of the analyte and any potential impurities.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Full scan mode to identify the analyte and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC analysis.

Validation Parameter Comparison

The following sections detail the experimental approach for each validation parameter and present hypothetical comparative data.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][25]

Experimental Protocol:

  • Analyze a blank sample (diluent), a placebo sample (if applicable), a sample of this compound, and a sample spiked with known related substances.

  • For the HPLC-UV method, assess peak purity using a photodiode array (PDA) detector.

  • For the GC-MS method, compare the mass spectrum of the analyte peak in the sample to that of a reference standard.[22]

Table 1: Comparison of Method Specificity

ParameterHPLC-UVGC-MS
Blank Interference No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the analyte.
Placebo Interference No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the analyte.
Peak Purity (Analyte) Pass (Index > 0.999)Confirmed by mass spectrum library match (>95%).
Resolution from Impurities Good resolution (Rs > 2.0) from known impurities.Baseline separation from known impurities.
Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations.

  • Analyze each standard solution in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

Table 2: Comparison of Linearity and Range

ParameterHPLC-UVGC-MS
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Close to zeroClose to zero
Residual Plot Random distributionRandom distribution
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[25][26]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (low, medium, and high).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery.

Table 3: Comparison of Accuracy

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)
Low 99.5%101.2%
Medium 100.2%99.8%
High 99.8%100.5%
Mean Recovery 99.8%100.5%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[1]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of this compound at the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (%RSD).

Table 4: Comparison of Precision

ParameterHPLC-UV (%RSD)GC-MS (%RSD)
Repeatability < 1.0%< 1.5%
Intermediate Precision < 2.0%< 2.5%
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[25][26]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters.

  • For HPLC-UV: vary mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • For GC-MS: vary initial oven temperature (±5 °C), ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).

  • Analyze a sample under each modified condition and evaluate the impact on the results.

Table 5: Comparison of Robustness

Varied ParameterHPLC-UV (Impact on Results)GC-MS (Impact on Results)
Mobile Phase/Carrier Gas Flow Minor shift in retention time, results within acceptance criteria.Minor shift in retention time, results within acceptance criteria.
Temperature Minor shift in retention time, results within acceptance criteria.Minor shift in retention time, results within acceptance criteria.
Mobile Phase Composition Minor shift in retention time, results within acceptance criteria.N/A

Relationship Between Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures measurement of analyte only Accuracy Accuracy Linearity->Accuracy underpins accurate quantification Range Range Linearity->Range defines the limits of proportionality Precision Precision Accuracy->Precision related but distinct measures of error Range->Accuracy accuracy must be proven across range Range->Precision precision must be proven across range Robustness Robustness Robustness->Accuracy demonstrates reliability of accurate results Robustness->Precision demonstrates reliability of precise results

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both the HPLC-UV and GC-MS methods demonstrate suitability for the quantitative analysis of this compound, as evidenced by the hypothetical validation data. The choice between the two methods will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV offers excellent precision and is a robust, workhorse technique for quality control environments. Its setup is generally more straightforward than GC-MS.

  • GC-MS provides superior sensitivity and specificity due to the mass spectrometric detection. This makes it particularly advantageous for trace-level analysis or when dealing with complex matrices where interferences are a concern. The structural information from the mass spectrum is also invaluable for definitive identification.

For routine quality control where the concentration of this compound is expected to be within a well-defined range and the sample matrix is relatively clean, the HPLC-UV method is recommended due to its robustness and ease of use. For applications requiring higher sensitivity, such as impurity profiling or analysis in complex biological matrices, the GC-MS method would be the preferred choice .

This guide underscores the importance of a systematic approach to analytical method validation and cross-validation. By thoroughly evaluating the performance characteristics of each method, scientists can ensure the generation of high-quality, reliable, and defensible analytical data, which is the bedrock of drug development and manufacturing.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Jadhav, S. et al. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]

  • Agilent. Gas chromatography mass spectrometry basic principles. [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • ECA Academy. (2015). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Soni, R. et al. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Patel, K. et al. (2015). Analytical method validation: A brief review. [Link]

  • Drawell. 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). [Link]

  • Maxi Scientific. (2023). A Comprehensive Guide to HPLC: Principles, Applications, and Techniques. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • EirGenix. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. [Link]

  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. [Link]

  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. [Link]

  • ResearchGate. (2018). Time dependent UV-Vis spectra of reduction of aromatic ketones with.... [Link]

  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • IPQ. (2010). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • Michigan State University. UV-Visible Spectroscopy. [Link]

  • European Medicines Agency. (2017). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. [Link]

  • El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • SlidePlayer. UV-Vis Spectroscopy. [Link]

  • SIELC. Separation of 3,4-Dimethoxyphenyl 2-pyridyl ketone on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Puranik, S. et al. (2008). Gas chromatographic methods for residual solvents analysis. [Link]

  • Portillo-Castillo, O. J. et al. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. [Link]

  • ARL Bio Pharma. Quality-Control Analytical Methods: Gas Chromatography. [Link]

  • Amerigo Scientific. This compound. [Link]

  • International Journal of Chemical Engineering and Applications. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • European Patent Office. Process for 3,4-dimethoxyphenyl-acetone preparation. [Link]

  • SIELC. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Orlińska, B. et al. (2005). High-Performance Liquid Chromatographic Determination of the Oxidation Products of 4-Isopropylbiphenyl and 4,4'-Diisopropylbiphenyl. [Link]

  • Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. [Link]

  • International Journal of Pharmaceutical Sciences. An Effective Quantitative Gas Chromatography-Head Space Method Development And Validation For Isopropyl Alcohol Content In Mesalamine Prolonged Release Tablets. [Link]

Sources

A Comparative Guide to the Synthesis of 3,4-Dimethoxyphenyl Isopropyl Ketone: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,4-Dimethoxyphenyl isopropyl ketone, also known as veratrone, is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this ketone, supported by experimental data to inform methodological choices in a research and development setting. We will delve into the causality behind experimental designs, offering field-proven insights into the practical application of these methods.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials and reaction pathways. The choice of method is often a trade-off between the number of steps, overall yield, cost and availability of starting materials, and the scalability of the process. This guide will focus on three main strategies:

  • Multi-step Synthesis from Natural Products: Leveraging readily available natural precursors like eugenol.

  • Electrochemical Oxidation and Rearrangement: A modern approach utilizing electrochemical methods for high efficiency.

  • Classical Friedel-Crafts Acylation: A direct, traditional method for aromatic ketone synthesis.

We will also briefly touch upon synthetic routes commencing from veratraldehyde and 3,4-dimethoxyphenylacetic acid.

Comparative Yield Analysis

The following table summarizes the reported yields for the different synthetic routes to this compound and related intermediates. This quantitative data provides a clear overview of the efficiency of each method.

Synthesis MethodStarting Material(s)Key Reagents/CatalystsReported Yield (%)
Multi-step Synthesis from Eugenol EugenolDimethyl sulfate, t-BuOK, K₂Cr₂O₇, NaBH₄, SOCl₂, NaCNOverall yield not explicitly stated for the final ketone; however, the final acylation step to a similar deoxybenzoin is reported at 76%[1][2].
Electrochemical Epoxidation & Isomerization Isoeugenol methyl etherNaBr, LiI83.2 - 92.2%[3][4]
Friedel-Crafts Acylation Veratrole, Isobutyryl chloride/anhydrideLewis Acid (e.g., AlCl₃, BF₃)Yield not explicitly reported for this specific reaction in the search results, but is a standard method for analogous ketones.
Route from Veratraldehyde Veratraldehyde(Not specified for direct conversion to the ketone)Synthesis of veratraldehyde itself can reach 85%[5]. The subsequent conversion yield to the target ketone is not well-documented in the provided results.
Route from 3,4-Dimethoxyphenylacetic Acid 3,4-Dimethoxyphenylacetic acid(Various, including condensation with anhydrides)A 76% yield is reported for the acylation to a related deoxybenzoin[1][2].

In-Depth Analysis of Synthetic Methodologies

Multi-step Synthesis from Eugenol

This synthetic pathway leverages the naturally abundant and relatively inexpensive starting material, eugenol, which is the main component of clove oil.[1][2] This multi-step process is a classic example of transforming a natural product into a more complex synthetic intermediate.

Expertise & Experience: The rationale behind this lengthy sequence is the systematic modification of the functional groups present in eugenol to build the desired ketone structure. Each step is a well-established organic transformation. The initial methylation protects the phenolic hydroxyl group. Isomerization of the allyl group to a propenyl group is crucial for the subsequent oxidative cleavage to an aldehyde. The reduction to an alcohol followed by halogenation and cyanation is a standard method for extending a carbon chain by one, leading to the formation of 3,4-dimethoxyphenylacetonitrile. The final step involves the conversion of the nitrile to an acetic acid derivative, which is then acylated to form a ketone. While each step has a reasonably high yield, the cumulative effect of multiple steps will inevitably lower the overall yield.

Experimental Protocol (Summarized from individual steps): [1][2]

  • Methylation of Eugenol: Eugenol is treated with dimethyl sulfate in the presence of a base (e.g., NaOH) to yield methyleugenol (Yield: ~90%).[1][2]

  • Isomerization of Methyleugenol: Methyleugenol is isomerized using a strong base like potassium tert-butoxide (t-BuOK) in DMSO to yield methylisoeugenol (Yield: ~87%).[1][2]

  • Oxidation to Veratraldehyde: Methylisoeugenol is oxidized with potassium dichromate (K₂Cr₂O₇) to produce 3,4-dimethoxybenzaldehyde (veratraldehyde) (Yield: ~85%).[1][2]

  • Reduction to 3,4-Dimethoxybenzyl Alcohol: The aldehyde is reduced with sodium borohydride (NaBH₄) to the corresponding alcohol (Yield: ~98%).[1][2]

  • Halogenation and Cyanation: The alcohol is converted to a benzyl chloride with thionyl chloride (SOCl₂) and then reacted with sodium cyanide (NaCN) to form 3,4-dimethoxybenzylcyanide (Yield: ~90%).[1][2]

  • Hydrolysis and Acylation: The nitrile is hydrolyzed to 3,4-dimethoxyphenylacetic acid, which is then acylated to the target ketone. The final acylation to a similar deoxybenzoin has a reported yield of 76%.[1][2]

Logical Workflow Diagram:

G Eugenol Eugenol Methyleugenol Methyleugenol Eugenol->Methyleugenol Methylation (~90%) Methylisoeugenol Methylisoeugenol Methyleugenol->Methylisoeugenol Isomerization (~87%) Veratraldehyde Veratraldehyde Methylisoeugenol->Veratraldehyde Oxidation (~85%) DMBA 3,4-Dimethoxybenzyl Alcohol Veratraldehyde->DMBA Reduction (~98%) DMBC 3,4-Dimethoxybenzyl Cyanide DMBA->DMBC Halogenation & Cyanation (~90%) DMPAA 3,4-Dimethoxyphenylacetic Acid DMBC->DMPAA Hydrolysis Ketone 3,4-Dimethoxyphenyl Isopropyl Ketone DMPAA->Ketone Acylation (~76% for similar ketone)

Caption: Multi-step synthesis of this compound from Eugenol.

Electrochemical Epoxidation and Isomerization

This method represents a more modern and highly efficient approach to the synthesis of this compound. It avoids the use of heavy metal oxidants and multiple intermediate isolations.

Expertise & Experience: The core of this process is the electrochemical generation of an epoxide from isoeugenol methyl ether, followed by an in-situ or subsequent acid-catalyzed isomerization to the ketone.[3][4] The electrochemical step offers a high degree of control and can be more environmentally benign than traditional oxidation methods. The subsequent isomerization is a facile process, leading to high overall yields. This method is particularly attractive for its high efficiency and potentially greener profile.

Experimental Protocol: [3][4]

  • Electrochemical Epoxidation: Isoeugenol methyl ether is electrolyzed in a suitable solvent system (e.g., acetonitrile and water) in the presence of a bromide salt (e.g., NaBr). This in-situ generates the oxidizing species.

  • Extraction: After electrolysis, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • Isomerization: The crude epoxide in the organic extract is then treated with a catalytic amount of a lithium salt (e.g., LiI) and heated to reflux to induce isomerization to this compound.

  • Purification: The final product is purified by standard methods such as distillation or chromatography.

Logical Workflow Diagram:

G IsoeugenolME Isoeugenol Methyl Ether Epoxide Intermediate Epoxide IsoeugenolME->Epoxide Electrochemical Epoxidation Ketone 3,4-Dimethoxyphenyl Isopropyl Ketone Epoxide->Ketone Isomerization (83.2 - 92.2%) G cluster_0 Friedel-Crafts Acylation Veratrole Veratrole Ketone 3,4-Dimethoxyphenyl Isopropyl Ketone Veratrole->Ketone Lewis Acid (e.g., AlCl₃) AcylatingAgent Isobutyryl Chloride/ Anhydride AcylatingAgent->Ketone

Caption: Friedel-Crafts acylation route to this compound.

Conclusion and Future Outlook

This guide has presented a comparative analysis of the primary synthetic routes to this compound. The electrochemical epoxidation and isomerization method stands out for its high reported yields and potentially more environmentally friendly process. [3][4]The multi-step synthesis from eugenol offers a viable route from a readily available natural product, although the overall yield is likely to be lower due to the number of steps. [1][2]The Friedel-Crafts acylation remains a direct and important method, though optimization would be required to control selectivity and maximize yield.

For researchers and drug development professionals, the choice of synthesis will depend on the specific requirements of their project, including scale, cost, and environmental considerations. The high-yield electrochemical method appears to be the most promising for efficient production, while the route from eugenol may be attractive if a "natural product-derived" synthesis is desirable. Further research into optimizing the Friedel-Crafts acylation for this specific substrate could also provide a highly efficient and direct route to this valuable ketone.

References

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (URL not provided in search results, but content is referenced)
  • Process for 3,4-dimethoxyphenyl-acetone preparation - European P
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. (URL: [Link])

  • 3,4-DIMETHOXYBENZALDEHYDE - Ataman Kimya. (URL: [Link])

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - ResearchGate. (URL: [Link])

  • EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google P
  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google P
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (URL: [Link])

  • AJ C - Asian Publication Corporation. (URL: [Link])

  • CN103193608A - Method for preparing dimethoxy benzaldehyde
  • International Journal of Science Technology and Management Volume No.10, Special Issue No. 01 April 2021. QUEENS OF ERA-2021 - - Satish Pradhan Dnyanasadhana College Thane. (URL: [Link])

  • Process for preparing 3,4-substituted benzaldehydes - P
  • Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate - MDPI. (URL: [Link])

  • CN101648854B - Catalytic synthesis method of veratraldehyde - Google P
  • FR2788764A1 - Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid - Google P
  • CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google P
  • Synthesis of diisopropyl ketone - US3660492A - Google P
  • A Practical Synthesis of 3,4-Dimethoxy- o -toluic Acid - ResearchGate. (URL: [Link])

Sources

A Comparative Analysis of 3,4-Dimethoxyphenyl Isopropyl Ketone and Structurally Related Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the physicochemical and spectroscopic properties of 3,4-Dimethoxyphenyl isopropyl ketone and two structurally related alternatives: 3,4-dimethoxyacetophenone and 4-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to facilitate informed decisions in compound selection and characterization. Detailed protocols for essential analytical techniques are provided, underpinned by the principles of scientific integrity and experimental reproducibility.

Introduction: The Significance of Substituted Aromatic Ketones

Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the pharmaceutical, fragrance, and materials science industries. Their reactivity, governed by the nature and position of substituents on the aromatic ring and the steric and electronic properties of the ketone's alkyl or aryl groups, dictates their utility. This compound, with its characteristic dimethoxy-substituted phenyl ring and an isopropyl ketone moiety, is a compound of interest in medicinal chemistry, potentially as a calcium antagonist and hypotensive agent.[1] A thorough understanding of its properties in relation to similar, more readily available ketones is crucial for its effective application and for the development of novel analogues.

This guide presents a side-by-side comparison of this compound with 3,4-dimethoxyacetophenone and 4-methoxyacetophenone. The former shares the same aromatic substitution pattern but differs in the ketone's alkyl group, while the latter allows for an evaluation of the impact of a single methoxy substituent. This comparative approach, supported by experimental data and detailed analytical protocols, aims to provide a comprehensive resource for researchers in the field.

Comparative Physicochemical Properties

The physical properties of a compound, such as its melting and boiling points, are dictated by the strength of its intermolecular forces. For the ketones under consideration, these are primarily dipole-dipole interactions due to the polar carbonyl group, and van der Waals forces. The presence of methoxy groups can also influence polarity and molecular weight.

PropertyThis compound3,4-dimethoxyacetophenone4-methoxyacetophenone
Molecular Formula C₁₂H₁₆O₃C₁₀H₁₂O₃C₉H₁₀O₂
Molecular Weight 208.25 g/mol [2]180.20 g/mol [3]150.17 g/mol [4]
Appearance Colorless oil[2]White crystalline powder[3]White to off-white crystalline solid[4]
Melting Point Not available (liquid at room temp.)47-54 °C[3][5]36-38 °C[4][6][7]
Boiling Point 165-170 °C (10 Torr)[2]286-288 °C (lit.)[5]248 °C[4]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol[2]Soluble in hot water[5]Soluble in ethanol, ether; slightly soluble in water[4]

Analysis of Physicochemical Trends:

The data reveals a clear trend in melting and boiling points that correlates with molecular weight and structure. This compound, being an oil at room temperature, has the lowest melting point of the three. Both 3,4-dimethoxyacetophenone and 4-methoxyacetophenone are solids, with the former having a higher melting point range, likely due to its greater molecular weight and potentially more efficient crystal packing. The boiling points follow the expected trend based on molecular weight, with the heavier compounds exhibiting higher boiling points due to stronger van der Waals forces.

Spectroscopic Characterization: A Comparative Overview

Spectroscopic techniques provide a fingerprint of a molecule's structure. Here, we compare the expected and reported infrared (IR) and nuclear magnetic resonance (NMR) data for the three ketones.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The most prominent feature in the IR spectra of these ketones is the strong absorption band corresponding to the carbonyl (C=O) stretch.

CompoundKey IR Absorptions (cm⁻¹)
This compound C=O stretch expected around 1670-1680 cm⁻¹ (conjugated)
3,4-dimethoxyacetophenone C=O stretch observed around 1670 cm⁻¹[8]
4-methoxyacetophenone C=O stretch observed around 1675 cm⁻¹[9]

Interpretation:

The carbonyl stretching frequency is sensitive to the electronic environment. Conjugation with the aromatic ring lowers the C=O stretching frequency compared to a non-conjugated ketone (typically ~1715 cm⁻¹). The observed values for 3,4-dimethoxyacetophenone and 4-methoxyacetophenone are consistent with this effect. We can predict a similar value for this compound. Other key absorptions will include C-H stretches of the aromatic ring and alkyl groups, and C-O stretches from the methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectral Data:

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Alkyl Protons (ppm)
This compound Expected ~6.9-7.6Expected ~3.9Isopropyl CH septet, CH₃ doublet
3,4-dimethoxyacetophenone 6.89 (d), 7.53 (d), 7.58 (dd)[10]3.938 (s), 3.949 (s)[10]2.567 (s)[10]
4-methoxyacetophenone 6.91 (d), 7.91 (d)[11]3.84 (s)[11]2.53 (s)[11]

¹³C NMR Spectral Data:

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methoxy Carbon(s) (ppm)Alkyl Carbons (ppm)
This compound Expected > 200Expected ~110-155Expected ~56Isopropyl CH, CH₃
3,4-dimethoxyacetophenone 196.7110.0, 110.1, 123.2, 130.5, 149.0, 153.3[12]55.9, 56.0[12]26.1[12]
4-methoxyacetophenone 196.8113.7, 130.3, 130.6, 163.5[11]55.4[11]26.3[11]

Analysis of NMR Data:

The ¹H NMR spectra clearly differentiate the three compounds. The splitting patterns of the aromatic protons are indicative of the substitution pattern. For 3,4-dimethoxyacetophenone, the three aromatic protons give rise to a characteristic set of coupled signals, while the para-substituted 4-methoxyacetophenone shows two doublets. The alkyl protons also provide a clear distinction, with the isopropyl group of the target compound expected to show a septet and a doublet, in contrast to the singlets of the methyl ketones.

In the ¹³C NMR spectra, the carbonyl carbon appears significantly downfield. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups. The number of signals in the aromatic region reflects the symmetry of the molecule.

Synthesis and Characterization Workflow

A general workflow for the synthesis and characterization of these aromatic ketones is presented below. A common synthetic route to 3,4-dimethoxyacetophenone involves the Friedel-Crafts acylation of veratrole.[13]

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (e.g., Veratrole, Acyl Chloride) B Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) A->B C Work-up and Purification (e.g., Extraction, Chromatography) B->C D Physicochemical Analysis (Melting Point, Boiling Point) C->D Characterize Crude Product E Spectroscopic Analysis (NMR, IR, Mass Spectrometry) D->E F Purity Assessment (e.g., HPLC, GC) E->F F->C Further Purification if Needed G cluster_workflow NMR Data Acquisition and Processing A Sample Preparation (Dissolve in Deuterated Solvent) B Spectrometer Setup (Locking and Shimming) A->B C Data Acquisition (Set Parameters, Run Experiment) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E

Caption: Workflow for NMR data acquisition and processing.

Conclusion

This guide has provided a comparative analysis of the physicochemical and spectroscopic properties of this compound and two structurally related aromatic ketones. The presented data highlights the subtle yet significant influence of the alkyl ketone substituent and the aromatic substitution pattern on the physical and spectral characteristics of these compounds. The detailed experimental protocols serve as a practical resource for researchers, ensuring the generation of high-quality, reproducible data. A comprehensive understanding of these properties is paramount for the rational design and application of such molecules in drug discovery and other areas of chemical research.

References

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

  • Vinati Organics. (n.d.). 4-Methoxy Acetophenone (CAS 100-06-1). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • ChemBK. (2022, October 16). 4'-Methoxyacetophenone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone. Retrieved from [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • International Journal of Research in Advent Technology. (n.d.). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. Retrieved from [Link]

  • Studylib. (n.d.). Melting Point Determination: Lab Procedure. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14328, 3,4-Dimethoxyphenyl methyl ketone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Acetylanisole. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • Chegg.com. (2020, February 18). Solved Analyze the IR spectrum for 4-methoxyacetophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

  • Course Hero. (n.d.). Obtaining IR spectra using the KBr pellet method is a convenient and commonly used technique for identifying various functional groups in natural products.. Retrieved from [Link]

  • Journal of Research in Applied Sciences. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4-Dihydroxyacetophenone. Retrieved from [Link]

  • Uninavarra. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • JASCO Global. (2020, October 6). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved from [Link]

  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

Sources

Safety Operating Guide

A Strategic Guide to the Proper Disposal of 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount, not only for regulatory compliance but for the foundational safety of our personnel and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4-Dimethoxyphenyl isopropyl ketone (CAS No. 14046-55-0).

This document moves beyond a simple checklist. It is structured to provide a deep understanding of the causality behind each procedural step, empowering you to make informed, safe decisions. Our approach is rooted in the core principles of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[1]

Section 1: Hazard Assessment and Waste Classification

Before any disposal action is taken, a thorough hazard assessment is critical. The first step is to determine if this compound qualifies as a hazardous waste. Under EPA guidelines, a chemical waste is deemed hazardous if it is specifically listed on a regulatory list or if it exhibits one of four key characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3]

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from analogous compounds and the general chemical class of ketones strongly suggest a cautious approach. Organic ketones are frequently classified as ignitable hazardous waste.[3][4] For instance, related solvents like Methyl Propyl Ketone are designated as flammable liquids that can form explosive mixtures.[5][6] Therefore, it is imperative to handle this compound as a regulated hazardous waste.

To provide a data-driven context, the physical and safety properties of the closely related compound, 3,4-Dimethoxyphenylacetone, are summarized below.

PropertyValueSource
Physical State Liquid[7]
Appearance Dark yellow[7]
Flash Point > 110 °C / > 230 °F[7]
Boiling Point 154 - 158 °C @ 12 mmHg[7]
Stability Stable under normal conditions[7]
Incompatible Materials Strong oxidizing agents[7]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂)[7]

This data is for 3,4-Dimethoxyphenylacetone (CAS No. 776-99-8) and should be used as a surrogate for hazard assessment in the absence of specific data for this compound.

Based on this analysis, the primary hazards to consider for disposal are Ignitability and potential Toxicity . The entire waste stream must be managed accordingly.

Section 2: Core Disposal Workflow: From Benchtop to Pickup

The following protocol outlines the step-by-step methodology for the safe collection, storage, and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring compliance and safety at every stage.

Experimental Protocol: Waste Handling and Accumulation
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

    • Solvent-resistant gloves (e.g., nitrile).

    • Chemical safety goggles or a face shield.[7]

    • A standard laboratory coat.

  • Waste Segregation (The Cardinal Rule):

    • Designate a specific waste stream for non-halogenated organic solvents . This compound waste should be added to this stream.

    • Crucially, do not mix this waste with incompatible materials. [2] This includes strong oxidizing agents, acids, bases, or halogenated solvents. Mixing waste streams can lead to violent chemical reactions or create a more complex and costly disposal challenge.[8] Diluting hazardous waste is not an acceptable disposal method.[3]

  • Container Selection and Management:

    • Choose a container that is in good condition and compatible with the chemical waste. The original product container is often a suitable choice.[9]

    • The container must have a secure, tightly sealing lid to prevent the release of vapors. It must remain closed at all times except when actively adding waste.[2][9]

  • Mandatory Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[9]

    • The label must, at a minimum, include the words "HAZARDOUS WASTE" and a clear identification of the contents, including the full chemical name ("this compound") and its approximate concentration or percentage in any mixture.[10]

    • The label should also indicate the relevant hazards, such as "Ignitable" or include a standard hazard pictogram.[10]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled, sealed waste container in a designated SAA. An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[2][11]

    • The SAA must be situated away from ignition sources and in a secondary containment unit (e.g., a chemical-resistant tray) to contain potential leaks.[9]

    • Federal regulations limit accumulation in an SAA to no more than 55 gallons of hazardous waste.[11] Once a container is full, it must be removed from the SAA within three days.[2]

Disposal Workflow Diagram

The following diagram illustrates the critical path for proper chemical waste disposal within a laboratory setting.

G Workflow for Disposal of this compound cluster_lab Laboratory Operations cluster_ehs EHS / Contractor Logistics gen Step 1: Waste Generation (3,4-Dimethoxyphenyl isopropyl ketone) ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Step 3: Segregate Waste (Non-Halogenated Organic Solvent) ppe->segregate container Step 4: Use Compatible, Sealed Container segregate->container label_waste Step 5: Label Container ('Hazardous Waste', Contents, Hazards) container->label_waste store Store in SAA label_waste->store request Step 7: Request Waste Pickup (Submit Form to EHS) store->request Container Full pickup Step 8: EHS Collection (From Laboratory SAA) request->pickup transport Step 9: Transport to Central Accumulation Area (CAA) pickup->transport final_disposal Step 10: Final Disposal (Licensed Facility - Incineration) transport->final_disposal

Caption: Disposal workflow from benchtop generation to final disposal.

Section 3: Management of Contaminated Materials

Proper disposal extends beyond the liquid waste itself to all materials that have come into contact with the chemical.

  • Contaminated Solids: Used pipette tips, gloves, and absorbent materials contaminated with this compound should be collected in a separate, clearly labeled, sealed container or bag as solid hazardous waste. Do not dispose of these items in the regular trash.

  • Empty Containers: An "empty" container that held a hazardous chemical must still be managed carefully. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate liquid waste stream (in this case, the non-halogenated organic solvent container). Once triple-rinsed and air-dried, and with the label defaced, the container may be disposed of as regular non-hazardous waste or recycled, depending on institutional policy.[9]

Section 4: Final Disposal and Emergency Preparedness

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Institutional EHS: Your facility's Environmental Health & Safety (EHS) department is your primary resource.[4] They will have established procedures for requesting the pickup of full waste containers from your laboratory's SAA. Never transport hazardous waste yourself across the facility.[9]

  • Waste Vendor: The EHS department works with licensed hazardous waste disposal contractors who transport the waste off-site for final treatment, which for organic solvents is typically high-temperature incineration.[10]

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand.[7] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and arrange for disposal through your EHS office. Ensure the area is well-ventilated.

By adhering to this comprehensive guide, you not only ensure regulatory compliance but also contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research institution.

References

  • Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
  • Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide. (n.d.). Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, Biomedical Engineering.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET - 3,4-Dimethoxyphenylacetone. (2021). Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Substance Fact Sheet - Methyl Propyl Ketone. (n.d.). New Jersey Department of Health.
  • METHYL ISOPROPYL KETONE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

Sources

Comprehensive Safety and Handling Guide for 3,4-Dimethoxyphenyl Isopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3,4-Dimethoxyphenyl isopropyl ketone (CAS No. 14046-55-0). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols and recommendations are synthesized from established safety standards for aromatic ketones and general laboratory best practices, offering a self-validating system for safe operation.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The information herein is based on data for structurally similar compounds and general principles of chemical safety. It is imperative to handle this compound with caution and to supplement this guide with your institution's specific safety protocols.

Understanding the Hazard Profile

Key Physical and Chemical Properties (for structurally similar compounds):

PropertyValueSource
Physical StateLikely a liquid or low-melting solidGeneral knowledge
Boiling Point154 - 158 °C @ 12 mmHg (for 3,4-Dimethoxyphenylacetone)[2]
Flash Point> 110 °C (for 3,4-Dimethoxyphenylacetone)[2]
Incompatible MaterialsStrong oxidizing agents, strong bases, strong reducing agents[3]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2)[2]
Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each workplace hazard.[4] For handling this compound, the following PPE is essential to minimize exposure risk.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[5] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: The selection of appropriate chemical-resistant gloves is critical. For ketones and aromatic hydrocarbons, Polyvinyl Alcohol (PVA) or Viton™ gloves are recommended.[6][7][8] Nitrile gloves may offer some protection for incidental contact but are not suitable for prolonged handling of many ketones.[7] Always inspect gloves for any signs of degradation or perforation before use.

    • Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect from splashes and spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is paramount for ensuring safety.

3.1. Preparation and Pre-Handling Checklist:

  • Consult Institutional Protocols: Before beginning any work, review your institution's Chemical Hygiene Plan and specific Standard Operating Procedures (SOPs).

  • Gather all Necessary PPE: Ensure all required PPE is available, in good condition, and fits correctly.

  • Prepare the Workspace: Work in a designated area, such as a chemical fume hood. Ensure the work surface is clean and uncluttered. Have spill control materials readily accessible.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

3.2. Handling Procedure:

  • Weighing and Transferring:

    • If the compound is a solid, handle it in a manner that minimizes dust generation.

    • When transferring liquids, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from large containers to small ones to minimize the risk of splashing.

  • During the Reaction/Procedure:

    • Keep all containers of this compound sealed when not in use.

    • Maintain a clean and organized workspace throughout the procedure.

    • Be mindful of potential ignition sources if the compound is heated.[3]

3.3. Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent. Decontaminate any equipment that has come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a legal and ethical responsibility to protect both personnel and the environment.

4.1. Waste Segregation:

  • Non-Halogenated Solvent Waste: Collect all liquid waste containing this compound and non-halogenated solvents in a designated, properly labeled hazardous waste container.[9]

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect it as hazardous aqueous waste.

4.2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4.3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Do not attempt to dispose of this chemical through standard trash or sewer systems.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

  • Spill:

    • For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound in the laboratory.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe 1. Don PPE (Goggles, Lab Coat, Appropriate Gloves) prep_workspace 2. Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_transfer 3. Weigh & Transfer (Minimize Dust/Vapors) prep_workspace->handling_transfer handling_procedure 4. Conduct Procedure (Keep Containers Closed) handling_transfer->handling_procedure disposal_segregate 5. Segregate Waste (Solid, Liquid Non-Halogenated) handling_procedure->disposal_segregate disposal_decontaminate 6. Decontaminate Workspace & Equipment disposal_segregate->disposal_decontaminate disposal_ppe 7. Doff PPE & Wash Hands disposal_decontaminate->disposal_ppe

Caption: Workflow for handling this compound.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff. Retrieved January 14, 2026, from [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.). Polyco Healthline. Retrieved January 14, 2026, from [Link]

  • Personal Protective Equipment | Safety | Physical Facilities. (n.d.). Miami University. Retrieved January 14, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - 1-(3,5-Dimethoxyphenyl)piperazine. (n.d.). Aaron Chemistry & UnaveraChemLab. Retrieved January 14, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Wisconsin-Madison. Retrieved January 14, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved January 14, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 14, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]

  • METHYL ISOPROPYL KETONE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 14, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxyphenyl isopropyl ketone
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxyphenyl isopropyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.